Mesembranol
Description
Structure
3D Structure
Properties
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOZVRLWHOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mesembranol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a prominent alkaloid found in the South African succulent Sceletium tortuosum (Kanna). As one of the primary psychoactive constituents of the plant, this compound contributes to the traditional mood-enhancing and anxiolytic effects of Sceletium preparations. While its structural analog, mesembrine (B35894), has been more extensively studied, emerging research indicates that this compound possesses a unique pharmacological profile that warrants detailed investigation for its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound's mechanism of action is multifaceted, involving modulation of key neurotransmitter systems. While it shares some targets with other Sceletium alkaloids, the nuances of its interactions suggest a distinct role in the overall pharmacological effects of the plant. The primary known and proposed mechanisms are detailed below.
Serotonin (B10506) Reuptake Inhibition
This compound is understood to act as a serotonin reuptake inhibitor, although it is considered to be a weaker inhibitor than its counterpart, mesembrine.[1] By binding to the serotonin transporter (SERT), this compound is thought to reduce the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind with postsynaptic receptors. However, specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of isolated this compound for SERT is not extensively documented in publicly available literature. The primary evidence for this mechanism is often inferred from studies on Sceletium extracts and comparative analyses with other alkaloids.[2]
Phosphodiesterase 4 (PDE4) Inhibition
Inhibition of phosphodiesterase 4 (PDE4) is another key mechanism associated with the alkaloids of Sceletium tortuosum. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signal transduction pathways. By inhibiting PDE4, these alkaloids can increase intracellular cAMP levels, which can have a range of downstream effects, including anti-inflammatory and cognitive-enhancing actions. While mesembrenone (B1676307) is identified as the most potent PDE4 inhibitor among the Sceletium alkaloids, the specific inhibitory activity of this compound on PDE4 has not been quantitatively detailed in the available research.[1]
Anxiolytic Effects
Despite being a weaker SERT inhibitor compared to mesembrine, in vivo studies utilizing a zebrafish model have indicated that this compound, along with mesembrenone, demonstrates a more pronounced anxiolytic-like effect than other alkaloids from Sceletium tortuosum.[3][4] This suggests that this compound's anxiety-reducing properties may be mediated by mechanisms other than or in addition to serotonin reuptake inhibition.
Putative AMPA Receptor Antagonism
Emerging research suggests a novel mechanism of action for this compound involving the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. An in vitro study using hippocampus slices indicated that this compound and mesembrenol (B12402132) were able to attenuate AMPA-mediated transmission.[5] This antagonistic effect on AMPA receptors, which are critical for fast synaptic transmission in the central nervous system, presents a potential new avenue for explaining the neurological effects of this compound and suggests its potential as a lead compound for conditions such as epilepsy.[5]
Data Presentation
Quantitative data for isolated this compound is limited in the current literature. The following tables summarize the available quantitative data for the major alkaloids found in Sceletium tortuosum to provide a comparative context for this compound's activity.
Table 1: Serotonin Transporter (SERT) Binding Affinity of Sceletium tortuosum Alkaloids
| Alkaloid | Binding Affinity (Ki) (nM) |
| Mesembrine | 1.4[2][6] |
| Mesembrenone | 27[2] |
| Mesembrenol | ~121.8 (87 times weaker than mesembrine)[2] |
| This compound | Data not available (qualitatively described as weaker than mesembrine) [1] |
Table 2: Phosphodiesterase 4 (PDE4) Inhibition by Sceletium tortuosum Alkaloids
| Alkaloid | IC50 (nM) |
| Mesembrenone | < 1000[7] |
| Mesembrine | 7800[1] |
| Mesembrenol | 10000[1] |
| This compound | Data not available |
Experimental Protocols
Isolation and Quantification of this compound
The separation and quantification of this compound and other Sceletium alkaloids are typically achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Mobile Phase: A common mobile phase consists of a gradient of aqueous ammonium (B1175870) hydroxide (B78521) and acetonitrile.[8]
-
Detection: Alkaloids are typically detected at a wavelength of 280 nm.
-
Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a known concentration of a reference standard.
High-Speed Counter-Current Chromatography (HSCCC)
-
Principle: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can irreversibly adsorb alkaloids.
-
Solvent System: A two-phase solvent system is selected based on the partition coefficients of the target alkaloids.
-
Procedure: The crude alkaloid extract is introduced into the rotating coil of the HSCCC instrument, and the two solvent phases are pumped through. The alkaloids partition between the two phases and are separated based on their differing partition coefficients. Fractions are collected and analyzed by HPLC to determine the purity and quantity of the isolated alkaloids.
Zebrafish Model for Anxiolytic Activity Assessment
The light-dark transition test in zebrafish larvae is a common behavioral assay used to screen for anxiolytic compounds.
-
Animal Model: 5-day post-fertilization zebrafish larvae.
-
Apparatus: A multi-well plate is placed in a light-controlled chamber, with half of each well illuminated (light zone) and the other half dark (dark zone).
-
Procedure:
-
Zebrafish larvae are individually placed in the wells of the plate.
-
The larvae are allowed to acclimate to the apparatus.
-
The test begins with a period of darkness, followed by a sudden transition to the light/dark condition.
-
The movement of the larvae is tracked using a video recording system.
-
-
Data Analysis: Anxiolytic activity is indicated by a decrease in locomotor activity (thigmotaxis) and an increased amount of time spent in the light zone of the well, as anxious behavior in zebrafish is characterized by avoidance of the light zone.[3][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound as a serotonin reuptake inhibitor.
Caption: Experimental workflow for assessing the anxiolytic activity of this compound in zebrafish.
References
- 1. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 6. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesembranol as a Serotonin Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a prominent alkaloid found in the South African succulent Sceletium tortuosum (commonly known as Kanna). This plant has a long history of traditional use for its mood-enhancing and anxiolytic properties. Modern pharmacological research has identified the key psychoactive constituents of Sceletium tortuosum as a group of mesembrine (B35894) alkaloids, including mesembrine, mesembrenone, mesembrenol, and this compound. These compounds are known to interact with the central nervous system, with a primary mechanism of action being the inhibition of the serotonin (B10506) transporter (SERT). This guide provides an in-depth technical overview of the role of this compound and related alkaloids as serotonin reuptake inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The pharmacological activity of Sceletium tortuosum extracts, such as the standardized extract Zembrin®, has been attributed to the synergistic action of its constituent alkaloids. These extracts have been shown to act as dual phosphodiesterase-4 (PDE4) and serotonin reuptake inhibitors. While mesembrine is the most potent SERT inhibitor among the alkaloids, this compound also contributes to the overall pharmacological profile of the plant.
Mechanism of Action: Serotonin Reuptake Inhibition
The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of SERT leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressant medications.
The mesembrine alkaloids, including this compound, are believed to bind to the SERT protein, blocking the reuptake of serotonin. This action leads to a cascade of downstream signaling events through various serotonin receptors on the postsynaptic neuron, ultimately contributing to the observed anxiolytic and antidepressant-like effects.
Quantitative Data: SERT Inhibition by Mesembrine Alkaloids
The following table summarizes the available quantitative data on the inhibitory activity of mesembrine alkaloids and a standardized Sceletium tortuosum extract on the serotonin transporter. It is important to note that while in silico data for this compound is available, direct experimental Ki or IC50 values for its isolated form are not as readily reported in the literature as for other major alkaloids like mesembrine.
| Compound/Extract | Parameter | Value | Notes |
| Mesembrine | Ki (Binding Affinity) | 1.4 nM[1] | Ki represents the inhibition constant; a lower value indicates higher binding affinity. |
| Mesembrenone | Ki (Binding Affinity) | 27 nM | |
| IC50 (Inhibitory Concentration) | < 1 µM | ||
| Mesembrenol | Ki (Binding Affinity) | 63 nM | Significantly less potent than mesembrine. |
| This compound | Binding Free Energy (ΔG) | -9.879 kcal/mol | This in silico molecular docking score suggests a strong binding affinity to the serotonin transporter.[2] Direct experimental IC50 or Ki values are not readily available in the reviewed literature. |
| Standardized S. tortuosum Extract (ethanolic) | IC50 for SERT | 4.3 µg/ml[3] | IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound (or other mesembrine alkaloids).
-
Reference Compound: A known SSRI (e.g., Fluoxetine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.
-
Serial dilutions of the test compound (this compound).
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([³H]Citalopram) at a concentration near its Kd value.
-
Incubate the plate at room temperature to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Reuptake Inhibition Assay (Functional Assay)
This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.
Materials:
-
Cells/Tissue: hSERT-expressing cells (e.g., HEK293) or rat brain synaptosomes.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Compound: A known SSRI (e.g., Paroxetine).
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Lysis Buffer.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation:
-
Culture and seed hSERT-expressing cells in a 96-well plate.
-
Alternatively, prepare synaptosomes from rat brain tissue through homogenization and centrifugation.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (this compound) or reference compound in the assay buffer.
-
Initiate the uptake by adding [³H]Serotonin to each well.
-
Incubate for a short period at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells/synaptosomes.
-
Measure the amount of [³H]Serotonin taken up by scintillation counting.
-
-
Data Analysis:
-
Express the data as a percentage of the control (no inhibitor) uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Visualizations
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Serotonin reuptake inhibition by this compound.
Experimental Workflow for Screening SERT Inhibitors
Caption: A typical workflow for screening and developing SERT inhibitors.
Conclusion
This compound, as a constituent of Sceletium tortuosum, plays a role in the plant's overall mechanism of action as a serotonin reuptake inhibitor. While direct experimental data on the SERT inhibitory potency of isolated this compound is less common compared to mesembrine, in silico studies suggest a significant binding affinity. The synergistic interaction of this compound with other alkaloids likely contributes to the observed therapeutic effects of Sceletium tortuosum extracts. Further research to elucidate the precise contribution of this compound to the overall pharmacological profile is warranted. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the serotonin transporter.
References
- 1. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 2. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
Mesembranol and Phosphodiesterase-4 (PDE4) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of Mesembranol and related alkaloids from Sceletium tortuosum on phosphodiesterase-4 (PDE4). PDE4 is a critical enzyme in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in inflammatory and neurological processes. Inhibition of PDE4 is a promising therapeutic strategy for a range of conditions, including inflammatory diseases and central nervous system disorders. This document details the underlying signaling pathways, presents quantitative data on the inhibitory activity of Sceletium alkaloids, outlines detailed experimental protocols for assessing PDE4 inhibition, and discusses the therapeutic implications of these findings.
Introduction: The Role of Phosphodiesterase-4 (PDE4)
Phosphodiesterase-4 (PDE4) is a member of the phosphodiesterase superfamily of enzymes that are crucial regulators of signal transduction pathways.[1] Specifically, PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP).[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is the predominant PDE enzyme within immune and central nervous system cells.[1][2]
By controlling cAMP levels, PDE4 plays a pivotal role in modulating a variety of cellular functions. Its inhibition leads to an accumulation of intracellular cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[2][3] This cascade ultimately influences gene transcription and cellular responses, making PDE4 a significant target for therapeutic intervention in inflammatory and neurological diseases.[3][4]
Sceletium tortuosum (L.) N.E.Br., a succulent plant from South Africa also known as Kanna, has a long history of traditional use for mood elevation and stress relief.[5][6] Modern scientific investigation has identified a group of mesembrine-type alkaloids as its primary active constituents, including mesembrine, mesembrenone (B1676307), mesembrenol, and this compound.[7][8] Research has demonstrated that these alkaloids, and standardized extracts of the plant, exert their effects through a dual mechanism, including serotonin (B10506) (5-HT) reuptake inhibition and, critically, the inhibition of PDE4.[6][7][9]
The PDE4-cAMP Signaling Pathway
The inhibition of PDE4 is a key mechanism for modulating cellular activity, particularly in immune and neuronal cells. When PDE4 is inhibited, the degradation of cAMP is blocked, leading to its accumulation within the cell. This increase in cAMP concentration has significant downstream consequences.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.[3]
-
Phosphorylation of CREB: Activated PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).[10][11]
-
Gene Transcription: Phosphorylated CREB (pCREB) moves into the nucleus, where it binds to cAMP response elements (CRE) on DNA, initiating the transcription of genes involved in processes like neuroplasticity, memory, and the down-regulation of pro-inflammatory mediators.[3][10]
This pathway is central to the cognitive-enhancing and anti-inflammatory effects observed with PDE4 inhibitors.[4][12]
Quantitative Analysis of PDE4 Inhibition
Studies have quantified the PDE4 inhibitory activity of standardized Sceletium tortuosum extracts and its constituent alkaloids. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.
The commercially available standardized extract, Zembrin®, has been shown to selectively inhibit PDE4.[12] Among the individual alkaloids, mesembrenone has demonstrated the most potent activity against PDE4.[10] While specific IC50 values for this compound are not as prominently reported in isolation, it is a key quantified alkaloid in extracts that demonstrate significant PDE4 inhibition.[7]
| Substance | Target | IC50 Value | Reference |
| Zembrin® (S. tortuosum extract) | Human Recombinant PDE4B | 8.5 µg/mL | [10] |
| Mesembrenone | Human Recombinant PDE4B | < 1 µM (470 nM) | [10][13] |
| Mesembrine | Human Recombinant PDE4B | 7800 nM (7.8 µM) | [10] |
| Mesembrenol | Human Recombinant PDE4B | 10,000 nM (10 µM) | [10] |
| This compound | Human Recombinant PDE4B | Not explicitly reported | [7][8] |
Table 1: Summary of reported IC50 values for Sceletium tortuosum extract and its alkaloids against PDE4.
Experimental Protocols for Assessing PDE4 Inhibition
The determination of PDE4 inhibitory activity involves specialized biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
In Vitro Biochemical Assay: Fluorescence Polarization (FP)
This high-throughput method measures the enzymatic activity of purified PDE4 by tracking the change in polarization of a fluorescently labeled cAMP substrate.
Principle: A small, fluorescently labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, the resulting AMP-FAM is captured by a larger binding agent, creating a large complex that tumbles slowly and emits a high polarization signal. An inhibitor prevents this process, keeping the signal low.[11][14]
Methodology:
-
Compound Preparation: Prepare a serial dilution of test compounds (e.g., this compound) and a known PDE4 inhibitor control (e.g., Roflumilast) in an appropriate solvent like DMSO. Further dilute in assay buffer.
-
Assay Plate Setup (384-well):
-
Add 5 µL of diluted test compound or control to designated wells.
-
Add 5 µL of assay buffer with DMSO for 0% (no inhibitor) and 100% (no enzyme) inhibition control wells.
-
-
Enzyme Addition: Add 5 µL of a 2x concentration solution of purified, recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) to all wells except the "no enzyme" controls. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Reaction Initiation: Add 10 µL of a 2x concentration of the cAMP-FAM substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Add the binding agent solution. Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell-Based Assay: CRE-Luciferase Reporter Gene Assay
This assay measures the activity of PDE4 inhibitors within a more physiologically relevant cellular context.
Principle: HEK-293 cells are engineered to stably express a specific human PDE4 isoform and a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). When PDE4 is inhibited by a test compound, intracellular cAMP levels rise, activating the PKA-CREB pathway. Phosphorylated CREB then drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of PDE4 inhibition.[15]
Methodology:
-
Cell Culture and Seeding: Culture HEK-293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4 expression vector. Seed the cells into 384-well plates and incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of test compounds. Add the compound dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Stimulation: Add a cAMP-stimulating agent (e.g., Forskolin) to all wells to increase the basal rate of cAMP production by adenylate cyclase. Incubate for 4-6 hours at 37°C.
-
Lysis and Detection: Add a luciferase assay reagent that lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.
-
Signal Measurement: Measure the resulting luminescence signal using a microplate luminometer.
-
Data Analysis: A dose-dependent increase in luciferase activity indicates PDE4 inhibition. Calculate IC50 values by plotting the luminescence signal against the log of the compound concentration.
Therapeutic Implications and Future Directions
The dual inhibitory action of Sceletium tortuosum alkaloids on both PDE4 and the serotonin transporter presents a unique pharmacological profile with significant therapeutic potential.[7][9]
-
Cognitive Enhancement: By elevating cAMP and activating CREB, PDE4 inhibitors can promote synaptic plasticity and long-term memory formation. This makes them promising candidates for addressing age-related cognitive decline and neurodegenerative diseases like Alzheimer's.[12][16]
-
Anxiety and Depression: The synergy between PDE4 inhibition and serotonin reuptake inhibition may offer a more rapid onset and broader efficacy for treating anxiety and depression compared to single-mechanism agents.[4][17] Studies have shown that Sceletium extract can attenuate activity in the amygdala, a brain region central to fear and anxiety.[7][9]
-
Anti-Inflammatory Effects: PDE4 is a key regulator in immune cells. Its inhibition reduces the production of pro-inflammatory cytokines, suggesting applications in inflammatory conditions such as COPD, psoriasis, and rheumatoid arthritis.[1][18]
Future research should focus on elucidating the specific PDE4 subtype selectivity of this compound and other individual alkaloids. Further investigation into the synergistic interactions between the various compounds within Sceletium tortuosum is crucial for understanding the full therapeutic potential of this plant and for the development of novel, targeted PDE4 inhibitors.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum [mdpi.com]
- 7. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Proof-of-Concept Randomized Controlled Study of Cognition Effects of the Proprietary Extract Sceletium tortuosum (Zembrin) Targeting Phosphodiesterase-4 in Cognitively Healthy Subjects: Implications for Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Alkaloid Profile of Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum (L.) N.E.Br., a succulent plant indigenous to South Africa, has a long history of traditional use for mood elevation and stress reduction.[1] In recent years, it has garnered significant attention from the scientific and pharmaceutical communities for its potential applications in treating anxiety and depression.[2][3] The plant's psychoactive properties are attributed to a group of structurally related compounds known as mesembrine-type alkaloids.[4][5]
This technical guide provides an in-depth overview of the alkaloid profile of Sceletium tortuosum, focusing on quantitative analysis, pharmacological mechanisms, and the experimental protocols used for their characterization. The information is intended to serve as a comprehensive resource for professionals engaged in research and development involving this plant.
Core Alkaloid Profile
Sceletium tortuosum contains a complex mixture of at least 32 known alkaloids.[6] However, its primary pharmacological activity is attributed to four major mesembrine-type alkaloids:
-
Mesembrine (B35894): Often the most abundant alkaloid, it is a potent serotonin (B10506) reuptake inhibitor (SSRI).[7][8]
-
Mesembrenone: A significant alkaloid that demonstrates potent phosphodiesterase 4 (PDE4) inhibitory activity.[8]
-
Mesembrenol: A major alkaloid, though its specific contribution to the overall pharmacology is less defined than mesembrine and mesembrenone.
-
Mesembranol: Another key alkaloid present in the plant.[4]
The total alkaloid content in the dried plant material is highly variable, ranging from 0.11% to as high as 2.3% by dry weight.[2][6][9] This variability is influenced by genetics, geographical location, season, and post-harvest processing, leading to the classification of different chemotypes.[6][9]
Quantitative Alkaloid Analysis
The chemical composition of S. tortuosum varies significantly, leading to the identification of distinct chemotypes based on the dominant alkaloids. A 2017 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analyzed 151 wild specimens and grouped them into five main chemotypes, highlighting the natural diversity of the plant's alkaloid profile.[9]
| Chemotype | Mesembrenol (%) | Mesembrine (%) | This compound (%) | Mesembrenone (%) | Total Alkaloid Content (% of dry weight) | Description |
| Chemotype B | 64.96 - 95.55 | - | - | - | 0.11 - 1.99 | Characterized by high levels of mesembrenol.[9] |
| Chemotype C | - | 51.25 - 92.50 | - | - | 0.11 - 1.99 | Characterized by high levels of mesembrine.[9] |
| Chemotype D | Moderate | Moderate | Moderate | Moderate | 0.11 - 1.99 | An intermediate type with moderate levels of all four major alkaloids.[9] |
| Chemotype E | - | - | - | 50.86 - 72.51 | 0.11 - 1.99 | Characterized by high levels of mesembrenone.[9] |
Note: Chemotype A represents samples devoid of mesembrine-type alkaloids.[9] The concentration ranges for individual alkaloids within the chemotypes are based on their relative percentage of the total alkaloid content.
Pharmacological Mechanisms of Action
The therapeutic effects of Sceletium tortuosum are primarily linked to a dual mechanism of action: serotonin reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.[1][7][10] This combined action is considered advantageous for treating central nervous system disorders like anxiety and depression.[10]
-
Serotonin Reuptake Inhibition (SSRI): Mesembrine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1][8] This action is a well-established mechanism for antidepressant medications.[4]
-
Phosphodiesterase 4 (PDE4) Inhibition: Several Sceletium alkaloids, particularly mesembrenone, act as PDE4 inhibitors.[7][8] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction.[8] By inhibiting PDE4, the alkaloids increase intracellular cAMP levels, which has been shown to have pro-cognitive and antidepressant effects.[8][11]
The following diagram illustrates this dual-pathway mechanism.
Experimental Methodologies
The quantification and characterization of S. tortuosum alkaloids involve several key stages, from extraction to analysis. The most commonly employed analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][12]
General Alkaloid Extraction Protocol
A common method for isolating alkaloids from plant material is the acid-base extraction technique, which leverages the basic nature of alkaloids.
-
Preparation of Plant Material: The dried aerial parts of S. tortuosum are ground into a fine powder to maximize the surface area for extraction.[13]
-
Acidification: The powdered material is macerated in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous solution.[13]
-
Filtration: The mixture is filtered to remove solid plant residue, retaining the acidic aqueous solution containing the alkaloid salts.
-
Basification: The pH of the filtrate is carefully increased to approximately 9-10 using a base like ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloid salts, converting them back to their free-base form, which has low solubility in water.[13]
-
Solvent Extraction: The basified aqueous solution is then partitioned with a non-polar organic solvent (e.g., dichloromethane). The free-base alkaloids move from the aqueous layer into the organic solvent.[13]
-
Concentration: The organic layer, now containing the alkaloids, is collected and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude alkaloid extract.[13]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely validated method for the quantitative analysis of mesembrine-type alkaloids.[14][15]
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is used.[15]
-
Column: A reverse-phase column (e.g., C18) is typically employed for separation.
-
Sample Preparation: The crude extract is dissolved in a suitable solvent, typically methanol, and filtered through a syringe filter (e.g., 0.45 µm) before injection.[16]
-
Mobile Phase: A common mobile phase for separating mesembrine-type alkaloids consists of an aqueous component and an organic solvent. One validated method uses a mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (e.g., 72:28:0.01 v/v/v).[15][17]
-
Detection: Alkaloids are typically detected using UV absorbance at a specific wavelength, often around 254 nm.[18]
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards.[8] The limits of quantitation (LOQ) and detection (LOD) for this method have been reported to be 100 ng/ml and 200 ng/ml, respectively.[15]
The diagram below outlines a typical workflow for the extraction and analysis of S. tortuosum alkaloids.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 7. drugs.com [drugs.com]
- 8. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Biosynthesis of Mesembranol in Sceletium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of mesembranol, a key psychoactive alkaloid found in plants of the Sceletium genus. The document outlines the proposed biosynthetic pathway, presents quantitative data on alkaloid content, details experimental protocols for analysis, and provides visualizations of the core concepts. While significant progress has been made in understanding the chemistry of mesembrine (B35894) alkaloids, the complete enzymatic pathway for their biosynthesis in Sceletium is yet to be fully elucidated.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound and other mesembrine-type alkaloids in Sceletium is a complex process that is distinct from the well-characterized norbelladine-mediated pathway found in the Amaryllidaceae family.[1][2] The proposed pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of intermediates to form the characteristic 3a-aryl-cis-octahydroindole skeleton of mesembrine alkaloids.[3][4]
The initial steps are believed to follow the general phenylpropanoid pathway, leading to the formation of a key intermediate which then undergoes intramolecular cyclization. Evidence suggests the involvement of a bis-spirodienone intermediate in the formation of the mesembrine skeleton.[3] The later stages of the biosynthesis involve interconversions between the various mesembrine alkaloids, including the reduction of mesembrine or mesembrenone (B1676307) to form this compound. Key enzyme classes likely involved in this pathway include cytochrome P450 monooxygenases for ring formation and hydroxylation, O-methyltransferases for methylation of the aromatic ring, and reductases for the final conversion to this compound.[5][6][7][8]
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound in Sceletium.
Quantitative Data on Mesembrine Alkaloids
The concentration of this compound and other related alkaloids can vary significantly depending on the Sceletium species, the specific population or chemotype, the part of the plant analyzed, and the growing conditions.[3][9][10][11] The total alkaloid content in Sceletium tortuosum has been reported to range from 0.05% to 2.3% of the dry weight.[12]
Alkaloid Content in Different Sceletium Species
| Species | This compound | Mesembrine | Mesembrenone | Reference |
| S. tortuosum | Present | Present | Present | [3] |
| S. expansum | Low Concentration | Present | Present | [3] |
| S. strictum | Not Reported | Present | Present | [3] |
| S. emarcidum | Absent | Absent | Absent | [3] |
| S. exalatum | Not Reported | Absent | Not Reported | [3] |
| S. rigidum | Absent | Absent | Absent | [3] |
HPLC Method Validation Data for this compound Quantification
A validated HPLC method for the quantification of five mesembrine-type alkaloids, including this compound, has been developed.[1][13][14]
| Parameter | Value | Reference |
| Linearity Range | 400 - 60,000 ng/mL | [1][13] |
| Correlation Coefficient (r²) | >0.99 | [1][13] |
| Accuracy | 94.8 - 103.6% | [1][13] |
| Inter-day Precision (RSD) | < 3% | [1][13] |
| Recovery | 95 - 105% | [1][13] |
| Limit of Quantification (LOQ) | 100 ng/mL | [1][13] |
| Limit of Detection (LOD) | 200 ng/mL | [1][13] |
Experimental Protocols
Alkaloid Extraction from Sceletium Plant Material
This protocol describes a general method for the extraction of mesembrine alkaloids for analytical purposes.
-
Sample Preparation: Dry the aerial parts of the Sceletium plant material at 80°C for 12 hours and grind into a fine powder.[15]
-
Extraction: Macerate the powdered plant material in methanol (B129727).
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure to yield a crude extract.
-
Sample for Analysis: Re-dissolve a known amount of the crude extract in the mobile phase used for HPLC analysis and filter through a 0.45 µm syringe filter prior to injection.[3]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on a validated method for the separation and quantification of mesembrine alkaloids.[1][14][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and ammonium (B1175870) hydroxide (B78521) (e.g., 72:28:0.01, v/v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Generate a calibration curve using a certified reference standard of this compound. Due to the commercial unavailability of some alkaloid standards, quantification is often performed relative to a mesembrine standard.[10]
General Workflow for Alkaloid Analysis
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The biosynthesis of this compound in Sceletium is a unique and complex pathway that is of significant interest to researchers in natural product chemistry, ethnobotany, and drug development. While the full enzymatic pathway is yet to be elucidated, the foundational knowledge of its precursors and the analytical methods for its quantification are well-established. Future research, likely involving transcriptomics and enzyme characterization, will be crucial to fully unravel the molecular machinery behind the production of this important alkaloid.[9] The provided data and protocols in this guide serve as a valuable resource for furthering our understanding of Sceletium alkaloids.
References
- 1. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sceletium tortuosum may delay chronic disease progression via alkaloid-dependent antioxidant or anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 9. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Mesembranol
Abstract: Mesembranol is a prominent psychoactive alkaloid isolated from Sceletium tortuosum (Kanna), a plant with a long history of traditional use in South Africa for mood elevation and stress relief.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Primarily recognized for its function as a serotonin (B10506) reuptake inhibitor, this compound is a subject of significant scientific interest for its potential therapeutic applications in treating anxiety and depression.[1][][5] This document details its molecular identifiers, summarizes its physical and chemical characteristics, and elucidates its mechanism of action. Furthermore, it outlines established experimental protocols for its extraction, synthesis, and analysis, supported by workflow diagrams to facilitate comprehension and replication in a research setting.
Chemical Structure and Identification
This compound is a tricyclic alkaloid belonging to the 3a-aryl-cis-octahydroindole class, characterized by a complex structure with multiple chiral centers.[1] Its specific stereochemistry is crucial for its biological activity. The definitive structural and identification parameters are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | [][6][7] |
| CAS Number | 23544-42-5 | [][6][7][8] |
| Molecular Formula | C₁₇H₂₅NO₃ | [][6][7][8] |
| Canonical SMILES | CN1CC[C@]2([C@@H]1C--INVALID-LINK--O)C3=CC(=C(C=C3)OC)OC | [][6] |
| InChI Key | KPMLOZVRLWHOBN-COXVUDFISA-N |[][6][7] |
Physicochemical Properties
This compound typically presents as a crystalline solid with limited solubility in aqueous solutions but good solubility in various organic solvents.[1] Its stability is robust under standard laboratory conditions, though degradation can occur at extreme pH or temperatures.[1]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 291.39 g/mol | [][8] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Ethanol (B145695): 0.1-1 mg/mL (Slightly soluble)Water: Poorly soluble | [1][7] |
| XLogP3-AA | 2.4 | [6][9] |
| Hydrogen Bond Donor Count | 1 | [6][9] |
| Hydrogen Bond Acceptor Count | 4 | [6][9] |
| Purity | >95% or ≥98% (Commercially available) |[][7] |
Pharmacological Properties and Mechanism of Action
The primary pharmacological activity of this compound is the inhibition of the serotonin transporter (SERT).[5] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, enhancing its availability to bind with postsynaptic receptors and thereby modulating serotonergic neurotransmission.[1] This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs) used in the treatment of depression and anxiety.[5][10] Studies have shown that this compound exhibits significant anxiolytic-like effects, in some cases greater than other Sceletium alkaloids.[][5]
Emerging research also suggests this compound may act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating potential applications in neurological disorders such as epilepsy.[5]
Experimental Protocols
Extraction and Isolation from Sceletium tortuosum
The isolation of this compound from plant material involves a multi-step process to separate the alkaloids from other plant constituents. An acid-base extraction is a common and effective method.[11]
Methodology:
-
Maceration: Dried and powdered aerial parts of S. tortuosum are soaked in an acidic aqueous solution (e.g., dilute HCl) to protonate and solubilize the alkaloids.
-
Filtration: The mixture is filtered to remove solid plant debris, yielding an acidic extract containing the alkaloids.
-
Basification: The pH of the filtrate is raised with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, rendering them insoluble in water but soluble in organic solvents.
-
Organic Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The alkaloids partition into the organic layer.
-
Concentration: The organic fractions are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield a crude alkaloid extract.
-
Purification: The crude extract is subjected to flash chromatography or preparative HPLC to separate the individual alkaloids, including this compound, based on their polarity.[10]
Chemical Synthesis
This compound can be synthesized from its precursor, Mesembrine, which shares the same core structure. The primary transformation involves the reduction of the ketone group in Mesembrine to a hydroxyl group.
Methodology: Catalytic Hydrogenation
-
Precursor: The synthesis starts with Mesembrine.
-
Reaction: Mesembrine is dissolved in a suitable solvent (e.g., ethanol or methanol). A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added.[1]
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (H₂) at a controlled pressure and temperature. The catalyst facilitates the reduction of the C6-ketone of Mesembrine to the C6-hydroxyl group of this compound.
-
Workup: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).
-
Purification: The solvent is evaporated, and the resulting product is purified using standard techniques like recrystallization or column chromatography to yield pure this compound.[1]
Analytical Characterization
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for the identification and quantification of this compound in complex matrices like plant extracts.
Table 3: Example UPLC-MS Protocol for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Chromatography System | Waters Acquity UPLC-MS | [11] |
| Column | Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm) | [11] |
| Column Temperature | 40 °C | [11] |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Detection | Mass Spectrometry (e.g., QTOF-MS) | [10][11] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [12] |
| MS Detection | [M+H]⁺ ion |[13] |
Conclusion
This compound stands out as a key bioactive alkaloid from Sceletium tortuosum with well-defined structural and physicochemical properties. Its primary mechanism as a serotonin reuptake inhibitor provides a strong rationale for its observed anxiolytic and antidepressant activities. The detailed protocols for its extraction, synthesis, and analysis presented in this guide offer a foundation for researchers to further explore its pharmacological profile and potential for development into novel therapeutics for central nervous system disorders. Continued investigation is warranted to fully characterize its in-vivo activity, bioavailability, and safety profile in clinical settings.
References
- 1. Buy this compound (EVT-1537814) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. Mesembrinol | C17H25NO3 | CID 442112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C17H25NO3 | CID 625909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 11. Permeation of Phytochemicals of Selected Psychoactive Medicinal Plants across Excised Sheep Respiratory and Olfactory Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]
- 13. researchgate.net [researchgate.net]
Mesembranol and Mesembrine: A Technical Guide to their Core Relationship and Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembrine (B35894) and its related alkaloids, derived from the South African plant Sceletium tortuosum (Kanna), are gaining significant attention for their psychoactive properties and potential therapeutic applications in mental health. This technical guide provides an in-depth examination of mesembranol and its direct chemical and pharmacological relationship to mesembrine, the most well-known alkaloid in this class. It details their chemical structures, biosynthetic relationship, and comparative pharmacological activities, with a focus on their interactions with the Serotonin (B10506) Transporter (SERT) and Phosphodiesterase 4 (PDE4). This document consolidates quantitative data, presents detailed experimental protocols for their analysis and synthesis, and utilizes visualizations to clarify complex pathways and relationships, serving as a comprehensive resource for researchers in pharmacology and drug development.
Chemical Structure and Relationship
This compound and mesembrine are structurally similar alkaloids characterized by a 3a-aryl-cis-octahydroindole skeleton.[1] The core difference lies in the functional group on the cyclohexanone (B45756) ring. Mesembrine possesses a ketone group at the C-6 position, whereas this compound is its reduced counterpart, featuring a hydroxyl group at the same position. This reduction of a ketone to an alcohol defines their direct chemical relationship. This compound can exist as two epimers, this compound and epithis compound, depending on the stereochemistry of the hydroxyl group.[2]
Caption: Direct chemical relationship between Mesembrine and this compound.
Biosynthesis and Synthesis
Proposed Biosynthesis
The biosynthesis of mesembrine alkaloids in Sceletium species is understood to originate from the amino acids phenylalanine and tyrosine.[1] While the complete enzymatic pathway has not been fully elucidated, a proposed pathway suggests the formation of a key intermediate, sceletenone, which then undergoes various enzymatic modifications, such as reduction and demethylation, to produce the diverse array of mesembrine-type alkaloids, including mesembrine and subsequently this compound.[1][3]
Caption: Proposed biosynthetic pathway of key mesembrine alkaloids.
Chemical Synthesis
This compound can be readily synthesized from mesembrine through chemical reduction. This is typically achieved via catalytic hydrogenation, where mesembrine is treated with hydrogen gas in the presence of a metal catalyst.[4]
Experimental Protocol: Synthesis of this compound from Mesembrine
-
Objective: To reduce the C-6 ketone of mesembrine to a hydroxyl group to yield this compound.
-
Materials:
-
Mesembrine
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol or Methanol)
-
Reaction flask, hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
-
Methodology:
-
Dissolve mesembrine in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Add a catalytic amount of Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purify the product as necessary using column chromatography.[2][4]
-
Comparative Pharmacological Activity
The primary pharmacological interest in mesembrine alkaloids stems from their effects on the central nervous system. The main targets identified are the Serotonin Transporter (SERT) and the enzyme Phosphodiesterase 4 (PDE4).[5][6]
Quantitative Pharmacological Data
Mesembrine is a potent serotonin reuptake inhibitor (SRI) and a weak PDE4 inhibitor. Mesembrenone, another related alkaloid, is a more potent PDE4 inhibitor.[6] While this compound has demonstrated anxiolytic-like effects, in some cases greater than mesembrine, specific binding affinity (Ki) or inhibitory concentration (IC50) data for its activity on SERT and PDE4 are less consistently reported in the literature compared to mesembrine.[7] However, studies confirm its interaction with the serotonin transporter.[7][8]
| Compound | Target | Parameter | Value | Reference(s) |
| Mesembrine | SERT | Kᵢ | 1.4 nM | [9] |
| PDE4 | Kᵢ | 7,800 nM | [10] | |
| PDE4 | IC₅₀ | ~8.5 µg/ml (for extract) | [11] | |
| PDE4 | IC₅₀ | 29 µM | [12] | |
| Mesembrenone | SERT | Kᵢ | 27 nM | [13] |
| PDE4 | IC₅₀ | < 1 µM (0.47 µg/ml) | [9][11][13] | |
| Mesembrenol | PDE4 | IC₅₀ | 16 µg/ml | [9] |
| This compound | SERT | - | High-affinity interactions confirmed | [7] |
| - | - | Demonstrated anxiolytic-like effect | [7][8] |
Note: Direct, comparable Ki or IC50 values for this compound are not as prevalent in the cited literature. Its activity is often described qualitatively or in terms of in vivo effects.
Signaling Pathways
3.2.1. Serotonin Transporter (SERT) Inhibition
Mesembrine and this compound exert their primary anxiolytic and mood-modulating effects by inhibiting the reuptake of serotonin from the synaptic cleft.[4][14] By binding to SERT, they block the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic signaling is a well-established mechanism for treating depression and anxiety.[15]
Caption: Signaling pathway of SERT inhibition by Mesembrine and this compound.
3.2.2. Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction.[12] By inhibiting PDE4, mesembrine alkaloids increase intracellular levels of cAMP, which can lead to various downstream effects, including anti-inflammatory responses and cognitive enhancement.[16] While mesembrine is a weak PDE4 inhibitor, other co-occurring alkaloids like mesembrenone are significantly more potent in this action.[10][11]
Caption: Signaling pathway of PDE4 inhibition by mesembrine alkaloids.
Analytical and Experimental Methodologies
Protocol: SERT Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of compounds for the serotonin transporter.
-
Objective: To quantify the affinity of this compound and mesembrine for the human serotonin transporter (hSERT).
-
Materials:
-
Cell membranes from cells stably expressing hSERT (e.g., HEK293 cells).[13]
-
Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.[13]
-
Test Compounds: this compound and mesembrine, dissolved in DMSO.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, filter mats, and a scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds (this compound, mesembrine).
-
In a 96-well plate, add the hSERT-expressing cell membranes, the radioligand ([³H]Citalopram), and varying concentrations of the test compound or control.
-
For determining non-specific binding, add the non-specific control (e.g., Fluoxetine) instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[13]
-
Protocol: HPLC Analysis of Mesembrine-Type Alkaloids
This method allows for the separation and quantification of this compound, mesembrine, and other related alkaloids from a plant extract or reaction mixture.[17][18]
-
Objective: To separate and quantify mesembrine, this compound, mesembrenone, and epithis compound in a sample.
-
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous and organic solvents. A typical mobile phase is a ratio of water, acetonitrile (B52724) (ACN), and a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 72:28:0.01 v/v/v water:ACN:ammonium hydroxide).[17][19]
-
Reference standards for mesembrine, this compound, etc.
-
Sample prepared in a suitable solvent.
-
-
Methodology:
-
Sample Preparation: Extract the alkaloids from the plant material using an appropriate solvent (e.g., sonication in an ethanol/tartaric acid mixture). Filter the extract before injection. For synthesis products, dissolve the crude material in the mobile phase.
-
Instrument Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector wavelength (e.g., 228 nm or 280 nm).[18][19]
-
Calibration: Prepare a series of standard solutions of known concentrations for each alkaloid to be quantified. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Injection: Inject a fixed volume of the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram, which shows peaks corresponding to the different alkaloids as they elute from the column at different retention times.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the reference standards. Calculate the concentration of each alkaloid in the sample by using the peak area and the calibration curve.[20]
-
Caption: General experimental workflow for HPLC analysis of mesembrine alkaloids.
Conclusion
This compound is a key alkaloid directly related to mesembrine through the reduction of the C-6 ketone. While mesembrine is well-characterized as a potent serotonin reuptake inhibitor and a weak PDE4 inhibitor, this compound also demonstrates significant CNS activity, particularly anxiolytic-like effects, mediated at least in part through interactions with the serotonin transporter. The synergy of these and other related alkaloids like mesembrenone, which is a more potent PDE4 inhibitor, likely contributes to the overall pharmacological profile of Sceletium tortuosum extracts.[21] For drug development professionals, understanding the distinct yet complementary activities of these structurally related compounds is crucial for isolating lead candidates or for developing standardized extracts with optimized therapeutic effects. Further quantitative pharmacological studies on pure this compound are warranted to fully elucidate its specific contributions to the bioactivity of Kanna.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]
- 3. Biosynthesis of mesembrine and related alkaloids, mode of incorporation of phenylalanine, and examination of norbelladines as precursors - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound (EVT-1537814) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesembrine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. altruistik.co [altruistik.co]
- 15. caringsunshine.com [caringsunshine.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Pharmacological Profile of Mesembranol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a principal psychoactive alkaloid found in the South African succulent Sceletium tortuosum (also known as Kanna). Traditionally used for its mood-enhancing and anxiolytic properties, recent scientific investigation has begun to elucidate the specific pharmacological activities of its constituent alkaloids. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, receptor interactions, and preclinical evidence. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Pharmacological Activities
This compound exhibits a multi-target pharmacological profile, engaging with several key components of the central nervous system. While it is structurally related to other well-characterized alkaloids from Sceletium tortuosum, such as mesembrine (B35894) and mesembrenone (B1676307), this compound possesses a distinct and nuanced activity profile.
Serotonin (B10506) Reuptake Inhibition
Phosphodiesterase-4 (PDE4) Inhibition
Similar to its activity at SERT, this compound is considered a weak inhibitor of phosphodiesterase-4 (PDE4).[3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of intracellular signaling pathways. Inhibition of PDE4 leads to an accumulation of cAMP, which can modulate inflammatory responses and neuronal plasticity. Specific IC50 values for this compound's inhibition of PDE4 are not consistently reported in the literature, with its potency being described as considerably lower than that of mesembrenone (IC50 < 1 µM).[4][5]
AMPA Receptor Antagonism
Emerging evidence suggests that this compound acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In a study utilizing rat hippocampal brain slices, this compound, along with mesembrenol, was able to prevent the action of an AMPA agonist at a concentration of 17 nM.[1] This finding suggests a potential role for this compound in modulating glutamatergic neurotransmission, which may contribute to its anxiolytic and potential neuroprotective effects.
Anxiolytic-like Effects
Preclinical studies utilizing a zebrafish model have demonstrated that this compound exhibits significant anxiolytic-like activity.[6][7] In these studies, this compound was found to have a greater anxiolytic effect than other major alkaloids from Sceletium tortuosum, including mesembrine and mesembrenone.[6] This suggests that this compound may be a key contributor to the traditional anxiolytic uses of the plant.
Acetylcholinesterase Inhibition
There is limited evidence to suggest that this compound may possess acetylcholinesterase (AChE) inhibitory activity. One study identified a fraction of Narcissus cv. Hawera containing 40.8% 6-epi-mesembranol that exhibited potent AChE inhibitory activity.[7] However, specific IC50 values for purified this compound have not been reported.
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological activities of this compound and related alkaloids for comparative purposes.
| Target | This compound | Mesembrine | Mesembrenone | Mesembrenol | Reference |
| SERT (Ki) | Not Reported (Weak) | 1.4 nM | 27 nM | 63 nM | [2] |
| PDE4 (IC50) | Not Reported (Weak) | 7800 nM | 470 nM | 10,000 nM | |
| AMPA Receptor | 17 nM (effective concentration) | Not Reported | 17 nM (effective concentration) | 17 nM (effective concentration) | [1] |
Table 1: Receptor and Enzyme Inhibition Data for Mesembrine Alkaloids
| Experimental Model | Endpoint | Result | Reference |
| Zebrafish Larvae | Anxiolytic-like behavior | Greater effect than mesembrine and mesembrenone | [6] |
| Porcine Intestinal Mucosa | Permeability | Similar to caffeine (B1668208) | [4][5][8][9] |
Table 2: Preclinical Efficacy and Permeability of this compound
Experimental Protocols
AMPA Receptor Antagonism in Rat Hippocampal Slices (Dimpfel et al., 2018)
-
Objective: To determine the effect of this compound on AMPA receptor-mediated synaptic transmission.
-
Methodology:
-
Hippocampal brain slices were prepared from rats.
-
Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus.
-
The AMPA receptor agonist (S)-(-)-5-Fluorowillardine (0.10 µM) was applied to induce a synaptic response.
-
This compound was co-administered at a concentration of 17 nM.
-
The ability of this compound to prevent the action of the AMPA agonist was measured by observing changes in the fEPSP amplitude.
-
-
Reference: [1]
Anxiolytic Activity in a Zebrafish Model (Maphanga et al., 2022)
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Methodology:
-
Five-day post-fertilization (5-dpf) zebrafish larvae were used.
-
Larval locomotor activity and thigmotaxis (wall-hugging behavior, a measure of anxiety) were analyzed under simulated stressful conditions of alternating light-dark challenges.
-
Pure alkaloids, including this compound, were administered to the larvae.
-
Anxiolytic-like effects were quantified by observing a decrease in thigmotaxis and changes in locomotor activity in response to the light-dark transitions.
-
In Vitro Permeability Across Porcine Mucosal Tissues (Shikanga et al., 2011)
-
Objective: To evaluate the permeability of this compound across intestinal, sublingual, and buccal mucosa.
-
Methodology:
-
Porcine intestinal, sublingual, and buccal mucosal tissues were excised and mounted in Sweetana-Grass diffusion chambers.
-
A solution of purified this compound (40 µg/mL in Krebs Ringer bicarbonate buffer) was added to the donor chamber.
-
Samples were collected from the receiver chamber at regular intervals and analyzed by high-performance liquid chromatography (HPLC) to determine the amount of this compound that permeated the tissue.
-
The apparent permeability coefficient (Papp) was calculated and compared to that of reference compounds (caffeine as a high-permeability control and atenolol (B1665814) as a low-permeability control).
-
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanisms of action.
Caption: Zebrafish anxiolytic activity experimental workflow.
Discussion and Future Directions
This compound presents a compelling profile as a multi-target neuromodulator. Its potent activity at AMPA receptors, coupled with its demonstrated anxiolytic-like effects, suggests therapeutic potential for anxiety and related neurological disorders. The observation that its intestinal permeability is comparable to that of caffeine indicates the potential for good oral bioavailability.
A significant gap in the current understanding of this compound's pharmacology is the lack of precise quantitative data for its interaction with SERT and PDE4. While qualitatively described as a weak inhibitor, the absence of Ki and IC50 values hinders a complete structure-activity relationship analysis and a full appreciation of its therapeutic index. Future research should prioritize the determination of these values to provide a more comprehensive pharmacological characterization.
Furthermore, while initial findings on acetylcholinesterase inhibition are intriguing, more direct evidence with purified this compound is required to confirm this activity and determine its potency. In vivo studies in rodent models of anxiety and cognition would also be valuable to translate the findings from the zebrafish model and to further explore the therapeutic potential of this unique alkaloid.
References
- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Screening selected medicinal plants for potential anxiolytic activity using an in vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zebrafish as a Useful Tool in the Research of Natural Products With Potential Anxiolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Ethnobotanical Uses of Plants Containing Mesembranol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mesembranol and its related alkaloids, collectively known as mesembrine (B35894) alkaloids, are a group of psychoactive compounds found predominantly in the plant species Sceletium tortuosum. This succulent, indigenous to Southern Africa, has a long history of traditional use by the San and Khoikhoi people for its mood-altering and medicinal properties. Commonly known as kanna, kougoed, or channa, this plant has garnered significant scientific interest for its potential therapeutic applications in mental health. This technical guide provides a comprehensive overview of the ethnobotanical uses of Sceletium tortuosum, its chemical constituents with a focus on this compound, and detailed experimental protocols for the extraction, quantification, and pharmacological evaluation of its active compounds.
Ethnobotanical Landscape of Sceletium tortuosum
For centuries, indigenous cultures of Southern Africa have utilized Sceletium tortuosum for a variety of purposes, ranging from spiritual and social to medicinal. The plant material, often fermented and dried, was traditionally chewed, with the saliva being swallowed. Other methods of administration included smoking, snuffing, and brewing it into teas or tinctures.
The primary ethnobotanical applications of Sceletium tortuosum include:
-
Mood Elevation and Stress Reduction: It was widely used to alleviate feelings of anxiety, stress, and to induce a sense of calm and well-being.
-
Analgesia: The plant was employed to relieve pain, including toothaches.
-
Appetite and Thirst Suppression: Hunter-gatherers reportedly used it to suppress hunger and thirst during long expeditions.
-
Social and Spiritual Uses: Sceletium tortuosum played a role in social and spiritual ceremonies, where it was used to enhance mood and facilitate social interaction.
-
Sedation: In some instances, it was used for its sedative properties.
The Chemistry of Mesembrine Alkaloids
Sceletium tortuosum is characterized by a rich diversity of alkaloids, with the mesembrine-type alkaloids being the most pharmacologically significant. The primary alkaloids include mesembrine, mesembrenone, mesembrenol, and this compound. The chemical composition, including the relative abundance of these alkaloids, can vary significantly depending on the chemotype of the plant, geographical location, and post-harvest processing methods like fermentation.
Quantitative Analysis of Major Alkaloids
The concentration of mesembrine alkaloids in Sceletium tortuosum is a critical factor in its pharmacological activity. The total alkaloid content in the dried plant material can range from 0.3% to 2.3%. Fermentation is a traditional processing method that has been shown to alter the alkaloid profile, often leading to an increase in mesembrine content.
| Alkaloid | Plant Part | Condition | Concentration (% of dry weight) | Reference |
| Total Alkaloids | Aerial Parts | Dried | 0.3 - 2.3 | |
| Mesembrine | Leaf and Stem | Dried | 0.3 - 0.86 | |
| Mesembrine | Aerial Parts | Unfermented | Not detected - 1.6 µg/mL | |
| Mesembrine | Aerial Parts | Fermented | 7.40 - 20.8 µg/mL | |
| Mesembrenone | Aerial Parts | Unfermented | 8.00 - 33.0 µg/mL | |
| Mesembrenone | Aerial Parts | Fermented | 1.30 - 32.7 µg/mL | |
| This compound | Aerial Parts | Unfermented vs. Fermented | Marginal Change | |
| Mesembrenol | Aerial Parts | Unfermented vs. Fermented | Marginal Change |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, quantification, and pharmacological evaluation of mesembrine alkaloids from Sceletium tortuosum.
Extraction and Isolation of Mesembrine Alkaloids
A common and effective method for the extraction and purification of mesembrine alkaloids is a two-step process involving initial solvent extraction followed by an acid-base extraction.
Protocol 1: Ethanol (B145695) Extraction (Crude Extract)
-
Preparation of Plant Material: Dry the aerial parts of Sceletium tortuosum and grind them into a fine powder.
-
Maceration: Combine the powdered plant material with 95% ethanol in a 1:4 (w/v) ratio in a sealed glass vessel.
-
Extraction: Agitate the mixture daily for a period of 7-14 days to ensure maximum alkaloid release.
-
Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature (e.g., < 40°C) to prevent alkaloid degradation. The resulting product is a concentrated crude extract.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid in water). This protonates the alkaloids, rendering them water-soluble.
-
Defatting: Wash the acidic solution with a non-polar solvent such as hexane (B92381) in a separatory funnel. The non-polar impurities will partition into the hexane layer. Discard the hexane layer.
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base, for example, ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane. Repeat the extraction multiple times to ensure complete recovery.
-
Final Evaporation: Collect the organic layers and evaporate the solvent under reduced pressure to obtain a purified alkaloid extract.
Caption: Workflow for the extraction, purification, and analysis of mesembrine alkaloids.
Quantification of Mesembrine Alkaloids by High-Performance Liquid Chromatography (HPLC)
Protocol 3: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and a data acquisition system.
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For example, a mixture of water:acetonitrile:ammonium hydroxide (72:28:0.01, v/v/v) has been used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 228 nm is suitable for mesembrine alkaloids.
-
Standard Preparation: Prepare standard solutions of purified mesembrine, mesembrenone, mesembrenol, and this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the purified alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve for each standard alkaloid by plotting peak area against concentration. Determine the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.
Pharmacological Assays
The primary mechanisms of action of mesembrine alkaloids are serotonin (B10506) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition. The following protocols outline in vitro assays to evaluate these activities.
Protocol 4: Serotonin Transporter (SERT) Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) are a suitable model.
-
Cell Culture: Maintain the hSERT-HEK293 cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418) in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compounds (purified alkaloids or extracts) for a specified time (e.g., 15-30 minutes).
-
Add a known concentration of radiolabeled serotonin (e.g., [³H]-5-HT) to each well and incubate for a short period (e.g., 10-20 minutes) to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration that inhibits 50% of serotonin uptake) by fitting the data to a dose-response curve.
Protocol 5: Vesicular Monoamine Transporter 2 (VMAT2) Modulation Assay
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells, which endogenously express VMAT2, can be used.
-
Cell Culture: Culture the cells in their recommended media and conditions.
-
Assay Procedure:
-
Treat the cells with the test compounds for a defined period.
-
Prepare cell lysates.
-
Isolate synaptic vesicles from the cell lysates by differential centrifugation.
-
Perform a [³H]-dopamine uptake assay with the isolated vesicles. Incubate the vesicles with [³H]-dopamine in the presence of ATP.
-
Terminate the reaction and measure the radioactivity in the vesicles.
-
-
Data Analysis: Compare the VMAT2-mediated uptake of [³H]-dopamine in treated cells versus control cells to determine the modulatory effect of the test compounds.
Signaling Pathways
The pharmacological effects of this compound and related alkaloids are primarily attributed to their interaction with key proteins in the central nervous system.
Serotonin Reuptake Inhibition
Mesembrine alkaloids, particularly mesembrine, are potent serotonin reuptake inhibitors. They bind to the serotonin transporter (SERT), a protein located on the presynaptic neuron terminal. This binding blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the primary mechanism behind the mood-elevating and anxiolytic effects of Sceletium tortuosum.
Caption: Mechanism of action of this compound via serotonin reuptake inhibition.
Modulation of Vesicular Monoamine Transporter 2 (VMAT2)
Some studies suggest that mesembrine alkaloids may also modulate the activity of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters, including serotonin, into synaptic vesicles for storage and subsequent release. By potentially influencing VMAT2 function, mesembrine alkaloids could further impact serotonergic neurotransmission.
Caption: Proposed modulation of VMAT2 by this compound in the presynaptic terminal.
Conclusion
Sceletium tortuosum, with its rich history of ethnobotanical use and its unique profile of mesembrine alkaloids, presents a compelling area of research for the development of novel therapeutics for mental health disorders. This technical guide provides a foundational understanding of the traditional uses, chemistry, and pharmacology of this remarkable plant. The detailed experimental protocols and an overview of the key signaling pathways are intended to equip researchers and drug development professionals with the necessary information to further explore the therapeutic potential of this compound and its derivatives. Rigorous scientific investigation is crucial to validate the traditional claims and to develop safe and effective treatments based on these natural compounds.
Early Research on Mesembranol and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a principal alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-elevating and anxiolytic properties.[1] Early research into this compound and its analogues has revealed a rich pharmacology, primarily centered around their interaction with key targets in the central nervous system. This technical guide provides a comprehensive overview of the foundational research on this compound and its structurally related compounds, focusing on their synthesis, pharmacological activity, and mechanisms of action. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.
Core Pharmacological Targets
Early investigations into the mechanism of action of this compound and its analogues identified two primary molecular targets: the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2] Inhibition of SERT leads to increased synaptic availability of serotonin, a neurotransmitter critically involved in mood regulation.[1] PDE4 inhibition, on the other hand, results in elevated intracellular levels of cyclic AMP (cAMP), a second messenger implicated in inflammatory processes and cognitive function.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of this compound and its key analogues at the primary pharmacological targets.
Table 1: Serotonin Transporter (SERT) Binding Affinity and Inhibition
| Compound | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Notes |
| Mesembrine | 1.4 nM | < 1 µM | Potent inhibitor of SERT.[2] |
| Mesembrenone | 27 nM | < 1 µM | Potent inhibitor of SERT.[2] |
| (-)-Mesembranol | -9.879 Δkcal/mol (Docking Score vs 5-HT Receptor) | Not Reported | In silico data suggests strong binding affinity. |
Table 2: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | Inhibitory Concentration (IC50) | Notes |
| Mesembrine | 29 µM | Weak inhibitor of PDE4.[2] |
| Mesembrenone | < 1 µM | Potent inhibitor of PDE4.[2] |
| Synthetic Analogues | 0.1 - 1 µM | Certain synthetic analogues show significantly higher potency than mesembrine.[2] |
Table 3: In Silico Docking Scores for this compound and Analogues
| Compound | Target | Docking Score (Δkcal/mol) | Notes |
| (-)-Mesembranol | 5-HT Receptor | -9.879 | |
| (-)-Mesembranol | GABA-A Receptor | -5.214 | |
| (-)-Mesembranol | Acetylcholinesterase (AChE) | Not Reported | |
| Dihydrojoubertiamine | GABA-A Receptor | -6.497 | |
| Δ7-mesembrenone | 5-HT Receptor | -5.882 |
Key Experimental Protocols
Total Synthesis of (-)-6-epi-Mesembranol
The total synthesis of (-)-6-epi-Mesembranol has been achieved through a multi-step process.[3] A key step involves the reductive removal of a lactam carbonyl from a tricyclic core intermediate.
Protocol:
-
Preparation of the Tricyclic Lactam Intermediate: This intermediate is synthesized via an ester-aminolysis followed by an intramolecular aza-Michael reaction.[3]
-
Reductive Removal of Lactam Carbonyl: The lactam intermediate is treated with 5 equivalents of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). The reaction mixture is refluxed at 70°C for 6 hours.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the crude product is purified by column chromatography to yield (-)-6-epi-Mesembranol.[3]
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds to the human serotonin transporter (hSERT).
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram.
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Scintillation Cocktail.
Protocol:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or control) are incubated in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The binding affinity (Ki) and inhibitory concentration (IC50) are calculated from the displacement of the radioligand by the test compound.
Phosphodiesterase 4 (PDE4) Enzyme Assay
This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
Materials:
-
PDE4 Enzyme: Purified recombinant human PDE4.
-
Substrate: cAMP.
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and a bovine serum albumin (BSA).
-
Detection Reagents: Reagents to quantify the amount of AMP produced.
Protocol:
-
Incubation: The PDE4 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
Reaction Initiation: The substrate, cAMP, is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Detection: The amount of AMP produced is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Serotonergic Neurotransmission
The primary mechanism of action for many this compound analogues is the inhibition of the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of serotonin, leading to enhanced serotonergic neurotransmission. This is the same mechanism employed by selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[1]
Figure 1: Inhibition of the Serotonin Transporter (SERT) by this compound Analogues.
AMPA Receptor Modulation
Emerging research suggests that this compound and Mesembrenol can modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the brain.[4] A patent application indicates that these compounds can attenuate AMPA-mediated neurotransmission in the hippocampus.[4] This suggests a potential mechanism for their observed effects on cognition and a possible therapeutic application in conditions characterized by excessive glutamatergic activity, such as epilepsy.[4]
Figure 2: Negative Modulation of AMPA Receptors by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the early-stage research and development of this compound analogues.
Figure 3: General Experimental Workflow for this compound Analogue Research.
Conclusion
Early research has established this compound and its analogues as a promising class of psychoactive compounds with multimodal activity. Their ability to inhibit SERT and PDE4, coupled with emerging evidence for AMPA receptor modulation, provides a strong rationale for their traditional use and a foundation for the development of novel therapeutics for mood and cognitive disorders. Further research is warranted to fully elucidate the structure-activity relationships within this class of alkaloids and to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (−)-2-oxo epithis compound and (+)-dihydromaritidine via a key Johnson–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20200215033A1 - Mesembrenol and/or this compound for prophylaxis and treatment of patients suffering from epilepsy and associated diseases - Google Patents [patents.google.com]
The Neurochemical Profile of Mesembranol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembranol is a principal psychoactive alkaloid found in the South African succulent Sceletium tortuosum (Kanna). While its companion alkaloids, mesembrine (B35894) and mesembrenone (B1676307), have been extensively studied for their potent effects on the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4) respectively, the specific neurochemical signature of this compound remains less defined. This technical guide synthesizes the current understanding of this compound's neurochemical effects, detailing its known biological targets, comparative activities, and the experimental methodologies used for its evaluation. Although quantitative data on this compound's direct inhibitory constants are limited in published literature, this document contextualizes its activity within the broader pharmacology of Sceletium alkaloids and highlights its potential significance, particularly in observed anxiolytic effects.
Introduction
Sceletium tortuosum has a long history of traditional use for mood elevation and anxiety relief.[1] Modern phytochemical research has identified a group of mesembrine-type alkaloids as the primary active constituents, including mesembrine, mesembrenone, mesembrenol, and this compound.[2] The overall pharmacological profile of standardized Sceletium tortuosum extracts, such as Zembrin®, is characterized by a dual mechanism of action: serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[3] While mesembrine is the most potent SERT inhibitor and mesembrenone a significant PDE4 inhibitor, this compound contributes to the plant's overall psychoactivity, demonstrating notable anxiolytic-like effects in preclinical models.[3][4] This guide focuses specifically on the known neurochemical interactions of isolated this compound.
Primary Neurochemical Targets
The primary molecular targets investigated in relation to this compound and its associated alkaloids are the Serotonin Transporter (SERT), Phosphodiesterase-4 (PDE4), and the Vesicular Monoamine Transporter 2 (VMAT2).
Serotonin Transporter (SERT)
SERT is a crucial membrane protein that regulates serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft into the presynaptic neuron. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism central to the action of selective serotonin reuptake inhibitors (SSRIs) used in treating depression and anxiety. While mesembrine is a potent SERT inhibitor with a binding affinity (Kᵢ) of 1.4 nM, this compound is reported to be a much weaker inhibitor at this site.[3][5] An in-silico (molecular docking) study did, however, suggest that high-affinity interactions characterize the binding of Sceletium alkaloids, including this compound, to the serotonin transporter.[4]
Phosphodiesterase-4 (PDE4)
PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in intracellular signaling, inflammation, and cognitive processes.[6] By inhibiting PDE4, intracellular cAMP levels rise, leading to downstream effects that can be beneficial for inflammation and cognitive function. Mesembrenone is the most potent PDE4 inhibitor among the Sceletium alkaloids.[5][7] While data for other alkaloids exist, specific quantitative studies detailing this compound's IC₅₀ value for PDE4 inhibition are notably absent in the reviewed literature, with some studies explicitly omitting it from testing.[8]
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging monoamine neurotransmitters, including serotonin and dopamine, into synaptic vesicles for release. Upregulation of VMAT2 can lead to increased monoamine release.[8] Some studies on high-mesembrine Sceletium extracts suggest that a primary mechanism of action may be monoamine-releasing activity via VMAT2 upregulation, with SERT inhibition being a secondary effect.[8] The specific contribution of this compound to this potential mechanism has not yet been quantified.
Quantitative Data on Sceletium Alkaloid Activity
To provide a clear context for this compound's activity, the following tables summarize the available quantitative data for the primary alkaloids found in Sceletium tortuosum.
Table 1: Serotonin Transporter (SERT) Inhibition
| Alkaloid | Binding Affinity (Kᵢ) | Notes |
|---|---|---|
| Mesembrine | 1.4 nM[3] | Potent inhibitor, stronger than many pharmaceutical SSRIs. |
| Mesembrenone | 27 nM[9] | Moderate inhibitor. |
| Mesembrenol | 63 nM | Weaker inhibitor. |
| This compound | Data Not Available | Described qualitatively as a "much weaker" inhibitor.[5][7] |
Table 2: Phosphodiesterase-4 (PDE4) Inhibition
| Alkaloid | Inhibitory Concentration (IC₅₀) | Notes |
|---|---|---|
| Mesembrenone | < 1 µM (specifically 470 nM for PDE4B)[5][9] | Most potent PDE4 inhibitor among the alkaloids. |
| Mesembrine | 7800 nM (7.8 µM)[5] | Weak inhibitor. |
| Mesembrenol | 10,000 nM (10 µM)[5] | Weak inhibitor. |
| This compound | Data Not Available | Not included in key quantitative in-vitro studies.[8] |
Signaling Pathways & Experimental Workflows
Signaling Pathways
The dual inhibition of SERT and PDE4 by Sceletium alkaloids results in a synergistic effect on serotonergic signaling. SERT inhibition directly increases synaptic serotonin, while PDE4 inhibition enhances downstream signaling cascades by increasing intracellular cAMP.
Experimental Workflow: Radioligand Binding Assay for SERT
This workflow outlines a typical competitive binding assay used to determine the affinity of a compound like this compound for the serotonin transporter.
Experimental Protocols
Protocol: SERT Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds to the human serotonin transporter (hSERT).
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound for hSERT via competitive displacement of a specific radioligand.
-
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: Isolated this compound, dissolved in DMSO and serially diluted.
-
Non-specific Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Apparatus: 96-well microplate, glass fiber filter mats, cell harvester, liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine assay buffer, the test compound (this compound at various concentrations), and the radioligand ([³H]Citalopram at a fixed concentration, typically near its Kₑ value).
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction. Three types of wells are prepared:
-
Total Binding: Contains membranes, radioligand, and buffer (no test compound).
-
Non-specific Binding: Contains membranes, radioligand, and the non-specific control (e.g., Fluoxetine).
-
Competitive Binding: Contains membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Protocol: PDE4 Enzyme Inhibition Assay
This protocol describes a typical in-vitro assay to measure the inhibitory activity of a compound against the PDE4 enzyme.
-
Objective: To determine the IC₅₀ value of this compound for the PDE4 enzyme.
-
Materials:
-
Enzyme: Recombinant human PDE4 (specifically PDE4B or PDE4D isoforms are often used).[5]
-
Substrate: Cyclic AMP (cAMP).
-
Assay Buffer: Tris-HCl based buffer appropriate for enzyme activity.
-
Test Compound: Isolated this compound, serially diluted.
-
Positive Control: A known PDE4 inhibitor (e.g., Rolipram).
-
Detection System: Method to detect the product of the reaction (AMP or remaining cAMP). This can be done using various methods, including fluorescence polarization, HTRF, or radioenzymatic assays.
-
-
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the test compound (this compound at various concentrations), and the PDE4 enzyme.
-
Pre-incubation: Allow the plate to pre-incubate for a short period (e.g., 15-20 minutes) to permit the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, cAMP.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C. The reaction time is chosen to ensure it remains within the linear range of enzyme activity.
-
Termination: Stop the reaction (e.g., by adding a stop solution or boiling).
-
Detection: Measure the amount of cAMP hydrolyzed (or the amount of remaining cAMP) using the chosen detection system.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The results are plotted as percent inhibition versus the log concentration of this compound. A non-linear regression analysis is performed to determine the IC₅₀ value.
-
Discussion and Future Directions
The existing literature strongly suggests that this compound's primary neurochemical effects are significantly weaker at SERT and PDE4 compared to its companion alkaloids, mesembrine and mesembrenone. However, preclinical evidence from a zebrafish model indicates that this compound possesses a greater anxiolytic-like effect than the more potent SERT inhibitor, mesembrine.[4] This finding is critical as it implies that this compound may exert its effects through alternative or yet-to-be-quantified mechanisms.
Possible explanations for this discrepancy include:
-
Activity at other receptors: Sceletium alkaloids have been noted to have weak interactions with cannabinoid, opioid, and GABA receptors, though these are generally at much higher concentrations.[10]
-
Metabolism: this compound may be a metabolite of other alkaloids, or it may be metabolized into other active compounds in vivo.
-
VMAT2 Modulation: Its role in the potential monoamine-releasing effects of Sceletium extract via VMAT2 requires further investigation.
Future research should focus on obtaining definitive quantitative data (Kᵢ and IC₅₀ values) for isolated this compound against SERT, a full panel of PDE4 isoforms, and VMAT2. Furthermore, in-vivo microdialysis studies could elucidate its true effect on synaptic neurotransmitter levels in relevant brain regions. Understanding the unique contribution of this compound is essential for a complete picture of the therapeutic potential of Sceletium tortuosum and for the development of novel therapeutics based on its unique alkaloid profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mesembrenone | 468-54-2 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
In Silico Modeling of Mesembranol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol, a key psychoactive alkaloid found in the South African plant Sceletium tortuosum, has garnered significant interest for its potential therapeutic applications in mood and cognitive disorders.[1][2] The complex pharmacology of this compound and its related alkaloids, including mesembrine (B35894) and mesembrenone, is attributed to their interactions with multiple central nervous system targets.[3] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the in silico modeling of this compound's binding to its putative receptor targets. It is designed to furnish researchers, scientists, and drug development professionals with a detailed framework for computational investigation, from data collation and experimental protocol design to the visualization of molecular interactions and signaling pathways.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding and inhibitory activities of this compound and its closely related alkaloids. This information is essential for contextualizing and validating in silico models.
| Alkaloid | Target Receptor/Enzyme | Binding Affinity/Inhibitory Concentration | Reference |
| Mesembrine | Serotonin (B10506) Transporter (SERT) | K_i = 1.4 nM | [4] |
| This compound | Serotonin (5-HT) Transporter | Much weaker than Mesembrine | [5] |
| This compound | Serotonin (5-HT) Receptor | Docking Score = -8.791 Δkcal/mol | [6] |
| This compound | GABA-A Receptor | Docking Score = -6.497 Δkcal/mol | [6] |
| This compound | Acetylcholinesterase (AChE) | Docking Score = -9.879 Δkcal/mol | [6] |
| Mesembrenone | Phosphodiesterase-4 (PDE4) | IC_50 < 1 μM (470 nM) | [5][7] |
| Mesembrine | Phosphodiesterase-4 (PDE4) | IC_50 = 7.8 μM (7800 nM) | [5][7] |
| Mesembrenol | Phosphodiesterase-4 (PDE4) | IC_50 = 16 μg/ml (~10,000 nM) | [5][8] |
| Mesembrine | Phosphodiesterase-4 (PDE4) | IC_50 = 29 μM | [9] |
Experimental Protocols for In Silico Modeling
This section outlines a detailed methodology for performing molecular docking simulations to investigate the binding of this compound to its potential protein targets. This protocol is a composite of established computational drug design workflows.[10][11][12][13][14]
Preparation of the Ligand (this compound)
-
Obtain 3D Structure: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 10206751) in SDF or MOL2 format.
-
Ligand Preparation:
-
Use a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).
-
Add hydrogen atoms to the structure.
-
Generate possible ionization states at a physiological pH of 7.4 ± 1.0.
-
Perform a conformational search to identify low-energy conformers of the ligand.
-
Assign partial charges to each atom using a force field such as OPLS3e or Gasteiger.
-
Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). Potential PDB IDs for this compound's targets include:
-
Protein Preparation:
-
Load the PDB file into the molecular modeling software.
-
Remove any co-crystallized ligands, water molecules, and non-essential ions.
-
Add hydrogen atoms and assign appropriate bond orders.
-
Fill in any missing side chains or loops using protein preparation wizards.
-
Assign partial charges to the protein atoms.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, typically using a force field like OPLS3e.
-
Receptor Grid Generation
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. Alternatively, pocket-finding algorithms within the software can be used to identify potential binding cavities.
-
Grid Box Generation: A grid box is generated around the defined binding site. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
Molecular Docking
-
Select Docking Algorithm: Choose a suitable docking program such as Glide (Schrödinger) or AutoDock Vina.
-
Set Docking Parameters:
-
Precision Mode: For initial screening, standard precision (SP) can be used, while for more accurate binding pose prediction, extra precision (XP) is recommended.
-
Ligand Flexibility: Allow for flexible docking of the ligand, where its rotatable bonds are sampled.
-
Receptor Flexibility: While computationally more intensive, induced-fit docking (IFD) can be employed to allow for side-chain flexibility of key residues in the binding pocket.
-
-
Run Docking Simulation: The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding free energy.
Post-Docking Analysis
-
Analyze Docking Scores: The docking scores (e.g., GlideScore, binding affinity in kcal/mol) provide a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction.
-
Visualize Binding Poses: The top-ranked binding poses should be visually inspected to analyze the interactions between this compound and the protein. Key interactions to identify include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare with Experimental Data: If available, the predicted binding mode and affinity should be compared with experimental data for validation.
Signaling Pathways and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with this compound's putative targets and the in silico modeling workflow.
Caption: Workflow for in silico modeling of this compound-receptor binding.
Caption: this compound's inhibitory effect on the serotonin transporter (SERT) signaling pathway.[23][24][25]
Caption: The PDE4/cAMP/CREB signaling cascade and its modulation by this compound.[2][3][6][11][26]
Caption: Overview of the Cannabinoid Receptor 1 (CB1) signaling pathway.[7][27][28][29][30]
Caption: The inhibitory action of this compound on Acetylcholinesterase (AChE).[8][10][12][31][32]
Conclusion
In silico modeling provides a powerful and resource-efficient approach to investigate the molecular interactions of this compound with its biological targets. The methodologies and data presented in this guide offer a robust framework for researchers to explore the pharmacodynamics of this promising alkaloid. By combining molecular docking simulations with an understanding of the relevant signaling pathways, scientists can gain valuable insights that can accelerate the discovery and development of new drugs for a range of neurological and psychiatric conditions. Further experimental validation of these in silico findings will be critical to fully elucidate the therapeutic potential of this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PDE4B - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlink.com [medlink.com]
- 13. uniprot.org [uniprot.org]
- 14. rcsb.org [rcsb.org]
- 15. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 16. PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed ... - Yorodumi [pdbj.org]
- 17. wwPDB: pdb_00005i71 [wwpdb.org]
- 18. wwPDB: pdb_00005i73 [wwpdb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. rcsb.org [rcsb.org]
- 23. Serotonin - Wikipedia [en.wikipedia.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 28. mdpi.com [mdpi.com]
- 29. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. jme.bioscientifica.com [jme.bioscientifica.com]
- 31. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]
Mesembranol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol, a prominent alkaloid isolated from the South African succulent Sceletium tortuosum, is emerging as a compound of significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Traditionally, Sceletium tortuosum (commonly known as Kanna) has been used for its mood-enhancing and anxiety-reducing properties. Modern scientific investigation has identified this compound as one of the key bioactive constituents, alongside other alkaloids such as mesembrine, mesembrenone, and mesembrenol. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological activities, potential therapeutic uses, and the experimental methodologies employed in its investigation.
Chemical and Pharmacological Profile
This compound is a tetracyclic alkaloid with a complex stereochemistry that is crucial for its biological activity. Its primary mechanisms of action are believed to be the inhibition of the serotonin (B10506) transporter (SERT) and the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Quantitative Data on Pharmacological Activity
While specific binding affinities and inhibitory concentrations for this compound are not yet widely published, comparative studies with other Sceletium alkaloids provide valuable insights into its potency.
| Target | Compound | Activity | Value | Reference |
| Serotonin Transporter (SERT) | Mesembrine | Kᵢ | 1.4 nM | [1][2] |
| Serotonin Transporter (SERT) | Mesembrenone | Kᵢ | 27 nM | [2] |
| Serotonin Transporter (SERT) | Mesembrenol | Kᵢ | 63 nM | [1] |
| Serotonin Transporter (SERT) | This compound | Qualitative: Weaker than Mesembrine | N/A | |
| Phosphodiesterase 4 (PDE4) | Mesembrenone | IC₅₀ | < 1 µM | |
| AMPA Receptor | This compound | Qualitative: Antagonist activity | N/A | [3][4] |
Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests its potential in treating a range of central nervous system disorders.
Anxiolytic and Antidepressant Effects
This compound's primary proposed mechanism for its anxiolytic and antidepressant effects is the inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft. Preclinical studies using a zebrafish model have indicated that this compound exhibits a more pronounced anxiolytic-like effect compared to other major alkaloids from Sceletium tortuosum.[5][6]
Anticonvulsant Properties
Emerging evidence suggests that this compound may have therapeutic potential in the treatment of epilepsy.[3][4] This is attributed to its ability to attenuate AMPA receptor-mediated neurotransmission in the hippocampus, a key brain region involved in seizure generation and propagation.[3][4]
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
Isolation of this compound from Sceletium tortuosum
Objective: To extract and purify this compound from the plant material.
Methodology:
-
Extraction: Dried and powdered aerial parts of Sceletium tortuosum are subjected to solvent extraction, typically using methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, washed with a non-polar solvent to remove impurities, and then the aqueous layer is basified to precipitate the alkaloids.
-
Chromatographic Purification: The resulting alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Zebrafish Light-Dark Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in a preclinical model.
Methodology:
-
Animal Model: Adult or larval zebrafish (Danio rerio) are used.
-
Apparatus: A tank with distinct light and dark compartments.
-
Procedure:
-
Zebrafish are individually placed in the apparatus.
-
Following an acclimation period, the fish are allowed to freely explore both compartments for a defined period.
-
The time spent in the light and dark compartments, as well as locomotor activity, are recorded and analyzed.
-
Anxiolytic compounds typically increase the time spent in the light compartment, as zebrafish naturally have a scototaxis (preference for dark environments).
-
-
Drug Administration: this compound is administered to the tank water at varying concentrations prior to the test.
Hippocampal Slice Electrophysiology for AMPA Receptor Activity
Objective: To evaluate the effect of this compound on AMPA receptor-mediated synaptic transmission.
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Recording: Whole-cell patch-clamp recordings are made from pyramidal neurons in the CA1 region of the hippocampus.
-
Stimulation: Schaffer collaterals are stimulated to evoke excitatory postsynaptic currents (EPSCs).
-
Pharmacology: AMPA receptor-mediated EPSCs are isolated by blocking NMDA receptors with a specific antagonist (e.g., AP5).
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the AMPA receptor-mediated EPSCs is measured. A reduction in the EPSC amplitude indicates an antagonistic effect at the AMPA receptor.
Signaling Pathways and Experimental Workflows
Serotonin Reuptake Inhibition
AMPA Receptor Antagonism
Experimental Workflow for Anxiolytic Drug Discovery
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics for anxiety, depression, and epilepsy. Its dual action as a serotonin reuptake inhibitor and a potential AMPA receptor antagonist offers a unique pharmacological profile that warrants further investigation. Future research should focus on elucidating the precise binding affinities and inhibitory concentrations of this compound at its molecular targets. Furthermore, comprehensive preclinical studies in mammalian models are necessary to validate the anxiolytic and anticonvulsant effects observed in initial screenings. Ultimately, well-designed clinical trials will be essential to determine the safety and efficacy of this compound in human populations. The continued exploration of this natural product holds significant promise for advancing the treatment of debilitating neurological and psychiatric conditions.
References
- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 3. Effect of Zembrin® and four of its alkaloid constituents on electric excitability of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200215033A1 - Mesembrenol and/or this compound for prophylaxis and treatment of patients suffering from epilepsy and associated diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Mesembranol: A Psychoactive Alkaloid from Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a prominent psychoactive alkaloid found in the South African succulent plant Sceletium tortuosum (also known as Kanna). Traditionally used by indigenous communities for its mood-enhancing and anxiety-reducing properties, Sceletium tortuosum and its constituent alkaloids have garnered significant interest in the scientific community. This compound, along with its related compounds mesembrine (B35894), mesembrenone (B1676307), and mesembrenol, is believed to be a key contributor to the plant's pharmacological effects. This technical guide provides an in-depth literature review of this compound, focusing on its pharmacological properties, mechanism of action, and relevant experimental data to support further research and drug development endeavors.
Pharmacological Properties and Mechanism of Action
The primary pharmacological targets of this compound and its related alkaloids are the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4). By inhibiting these two targets, this compound exerts a dual-action mechanism that is believed to underlie its anxiolytic and antidepressant effects.
Serotonin Transporter (SERT) Inhibition
This compound acts as a serotonin reuptake inhibitor. By blocking the SERT, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressant medications. While specific binding affinity (Ki) values for this compound at the SERT are not consistently reported in the literature, data for related mesembrine alkaloids provide a strong indication of the pharmacophore's activity. Mesembrine, a closely related alkaloid, is a potent SERT inhibitor with a Ki of 1.4 nM.[1] Mesembrenone also inhibits SERT, albeit with a lower potency (Ki = 27 nM).[1]
Phosphodiesterase-4 (PDE4) Inhibition
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activities of mesembrine alkaloids on SERT and PDE4. It is important to note the current gap in the literature regarding specific inhibitory constants for this compound.
Table 1: Inhibitory Activity of Mesembrine Alkaloids on the Serotonin Transporter (SERT)
| Alkaloid | Binding Affinity (Ki) [nM] |
| Mesembrine | 1.4[1] |
| Mesembrenone | 27[1] |
| Mesembrenol | - |
| This compound | Data not available |
Table 2: Inhibitory Activity of Mesembrine Alkaloids on Phosphodiesterase-4 (PDE4)
| Alkaloid | IC50 [nM] |
| Mesembrenone | 470[2] |
| Mesembrine | 7800[2] |
| Mesembrenol | 10000[2] |
| This compound | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used in the study of this compound and related alkaloids.
Serotonin Transporter (SERT) Binding Assay
This assay is used to determine the binding affinity of a compound to the serotonin transporter.
Objective: To determine the Ki of a test compound for the human serotonin transporter.
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand that binds to the SERT, such as [³H]citalopram or [¹²⁵I]RTI-55, in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase-4 (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 of a test compound against a specific PDE4 isoform (e.g., PDE4B).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the PDE4 enzyme to a mixture containing cAMP and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is terminated, and the amount of AMP produced (or the remaining cAMP) is quantified. This can be done using various methods, including fluorescence polarization, luminescence-based assays (e.g., using a cAMP-Glo™ Assay), or by converting AMP to a detectable signal.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The dual inhibition of SERT and PDE4 by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow for investigating the effects of this compound.
References
- 1. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 2. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
Mesembranol: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a psychoactive alkaloid belonging to the mesembrine (B35894) class of compounds. These alkaloids are primarily found in the plant species Sceletium tortuosum, a succulent native to South Africa that has a long history of traditional use for its mood-elevating and anxiolytic effects. This compound, along with its structural relatives such as mesembrine and mesembrenone, is of significant interest to the scientific community for its potential therapeutic applications, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in drug discovery and development.
Discovery and Natural Occurrence
This compound is a constituent of the alkaloid profile of Sceletium tortuosum (L.) N.E.Br. (Aizoaceae). The plant, commonly known as "kanna," has been traditionally used by the Khoisan people of South Africa for its psychoactive properties. Scientific investigation into the chemical constituents of Sceletium tortuosum led to the identification of a range of mesembrine-type alkaloids, including this compound. The relative abundance of these alkaloids can vary depending on the specific chemotype of the plant, geographical location, and post-harvest processing methods such as fermentation.
Isolation and Purification of this compound from Sceletium tortuosum
The isolation of this compound from its natural source involves a multi-step process of extraction and purification. The following protocols are based on established methods for the isolation of mesembrine-type alkaloids.
Experimental Protocols
1. Extraction: Acid-Base Extraction
This method is widely used for the selective extraction of alkaloids from plant material.
-
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
Methanol
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution (25%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
-
-
Procedure:
-
Macerate the dried, powdered plant material in methanol.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
Dissolve the crude extract in 0.5 M H₂SO₄ to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with CH₂Cl₂ in a separatory funnel to remove non-polar impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of approximately 9-10 with NH₄OH solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with CH₂Cl₂ multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain a crude alkaloid extract enriched in this compound and other mesembrine-type alkaloids.
-
2. Purification: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and purification of individual alkaloids from the crude extract.
-
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and a modifier like ammonium hydroxide to improve peak shape. A common ratio is Water:ACN:Ammonium Hydroxide (72:28:0.01 v/v/v).[1]
-
Detection Wavelength: Mesembrine-type alkaloids are typically detected at 228 nm.[2]
-
Flow Rate: The flow rate will depend on the column dimensions and whether the separation is analytical or preparative.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Procedure:
-
Dissolve the crude alkaloid extract in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the separation at 228 nm and collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Quantitative Data
While specific yield data for this compound from natural product extraction is not widely published, the total alkaloid yield from Sceletium tortuosum can range from 0.11% to 1.99% of the dry plant weight.[3] The relative percentage of individual alkaloids, including this compound, is highly variable. HPLC methods for the quantification of mesembrine-type alkaloids have been validated and show good linearity, accuracy, and precision.
| Parameter | Value | Reference |
| Linearity Range (for mesembrine-type alkaloids) | 400 - 60,000 ng/mL | [2] |
| Correlation Coefficient (r²) | >0.99 | [2] |
| Accuracy | 94.8% - 103.6% | [2] |
| Inter-day Precision (RSD) | < 3% | [2] |
| Recovery | 95% - 105% | [2] |
| Limit of Quantitation (LOQ) | 100 ng/mL | [2][4] |
| Limit of Detection (LOD) | 200 ng/mL | [2][4] |
Structural Characterization of this compound
The definitive identification of this compound requires a combination of spectroscopic techniques.
Spectroscopic Data
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed chemical structure, including the stereochemistry, of this compound. While the use of NMR for the characterization of mesembrine alkaloids is well-established, specific, publicly available, and fully assigned ¹H and ¹³C NMR data for this compound is limited. Researchers are advised to acquire and interpret their own NMR data for unambiguous identification.
| Spectroscopic Technique | Key Information Provided |
| Mass Spectrometry (MS) | Molecular Weight Determination |
| Tandem MS (MS/MS) | Structural Fragmentation for Identification |
| ¹H-NMR Spectroscopy | Proton Environment and Connectivity |
| ¹³C-NMR Spectroscopy | Carbon Skeleton Framework |
Biological Activity and Mechanism of Action
This compound, as a mesembrine-type alkaloid, is known to exhibit psychoactive properties. The primary mechanism of action for this class of compounds is the inhibition of the serotonin (B10506) transporter (SERT).
Signaling Pathway: Serotonin Transporter Inhibition
This compound acts as a serotonin reuptake inhibitor. By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The downstream effects of increased synaptic serotonin are complex and involve the activation of various postsynaptic serotonin receptors (5-HT receptors), which in turn modulate a cascade of intracellular signaling pathways. These pathways can influence neuronal excitability, gene expression, and synaptic plasticity, ultimately contributing to the observed anxiolytic and antidepressant effects.
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.
Experimental Workflow: From Plant Material to Purified Compound
The overall process for obtaining pure this compound for research purposes can be visualized as a systematic workflow.
Caption: Experimental Workflow for the Isolation and Identification of this compound.
Conclusion
This compound represents a promising natural product with potential applications in the management of mood and anxiety disorders. This technical guide has outlined the fundamental procedures for its discovery, isolation from Sceletium tortuosum, and structural characterization. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological properties and therapeutic potential of this intriguing alkaloid. Further research is warranted to fully elucidate the specific quantitative yields from various extraction methods and to establish a comprehensive and publicly available set of spectroscopic data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Mesembranol from Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sceletium tortuosum, a succulent plant indigenous to South Africa, is a source of a unique class of psychoactive alkaloids, primarily of the mesembrine (B35894) type.[1][2] Among these, mesembranol has garnered significant interest for its potential therapeutic applications. These alkaloids are known to interact with the central nervous system, with activities including serotonin (B10506) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[3][4] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Sceletium tortuosum. The methodologies are designed to be reproducible and scalable for research and drug development purposes.
Introduction to this compound and Sceletium tortuosum
Sceletium tortuosum, also known as Kanna, has a long history of traditional use for its mood-enhancing and anxiety-reducing properties.[3] The primary psychoactive constituents are a group of alkaloids, with mesembrine, mesembrenone, mesembrenol, and this compound being the most abundant.[1] The relative concentrations of these alkaloids can vary depending on the plant part used, cultivation conditions, and post-harvest processing, such as fermentation.[5][6] this compound, in particular, is a key compound of interest for its potential pharmacological effects.
Pre-Extraction Considerations: Plant Material and Processing
The selection and preparation of the plant material significantly impact the final alkaloid yield and profile.
-
Plant Part Selection: While the entire plant contains alkaloids, the aerial parts (leaves and stems) generally have higher concentrations of mesembrine, whereas other key alkaloids may be more concentrated in other parts.[5]
-
Drying: The plant material should be dried to a constant weight to ensure accurate measurements and prevent degradation. Drying can be achieved through air-drying or oven-drying at controlled temperatures (e.g., 80°C).[6][7]
-
Grinding: The dried plant material should be finely powdered to increase the surface area for efficient solvent extraction.[5]
-
Fermentation: Traditional preparation of Sceletium tortuosum often involves fermentation, which can alter the alkaloid profile.[6][8] Fermentation has been shown to decrease mesembrine content while increasing the concentration of other alkaloids like ∆7-mesembrenone.[5] Researchers should consider whether fermented or unfermented material is more suitable for their specific research goals.
Experimental Protocols
Protocol 1: General Alkaloid Extraction using Ethanol (B145695)
This protocol describes a straightforward and effective method for obtaining a crude alkaloid extract from Sceletium tortuosum.
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
95% Ethanol
-
Glass vessel with a tight-fitting lid
-
Filtration apparatus (e.g., filter paper, Büchner funnel)
-
Rotary evaporator
Procedure:
-
Combine the powdered plant material with 95% ethanol in a 1:4 (w/v) ratio in a glass vessel.[9]
-
Seal the vessel and agitate the mixture daily for a period of 7-14 days to allow for maximum alkaloid release.[9]
-
After the maceration period, filter the mixture to separate the solid plant residue from the ethanol extract.[9]
-
Concentrate the ethanol extract by evaporating the solvent using a rotary evaporator at a controlled temperature to prevent alkaloid degradation.[5][9] The resulting product is a concentrated crude extract.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This protocol is designed to purify the crude extract obtained from Protocol 1 by separating the basic alkaloids from non-polar impurities and acidic compounds.[5]
Materials:
-
Crude alkaloid extract from Protocol 1
-
Dilute acidic solution (e.g., 5% acetic acid or 2N hydrochloric acid)[5][7]
-
Non-polar solvent (e.g., hexane (B92381) or diethyl ether)[5][7]
-
Base (e.g., ammonium (B1175870) hydroxide)
-
Non-polar organic solvent for extraction (e.g., dichloromethane)[5]
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Acidification: Dissolve the crude extract in the dilute acidic solution. This protonates the alkaloids, rendering them water-soluble.[5]
-
Defatting: Transfer the acidic solution to a separatory funnel and wash it with a non-polar solvent like hexane to remove fats and other non-polar impurities. Discard the non-polar solvent layer.[5]
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base such as ammonium hydroxide (B78521).[5] This deprotonates the alkaloids, making them soluble in organic solvents.[5]
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane. Repeat the extraction multiple times to ensure complete recovery.[5]
-
Final Evaporation: Collect and combine the organic layers and evaporate the solvent to obtain a purified alkaloid extract.[5]
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for quantifying this compound in the purified extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A C18 column is commonly used for the separation of mesembrine-type alkaloids.[10]
-
Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (e.g., 72:28:0.01, v/v/v).[10] The exact ratio may need optimization.
-
Detection Wavelength: Mesembrine-type alkaloids can be detected at a UV wavelength of 228 nm.[10]
-
Reference Standards: Certified reference standards for this compound are required for accurate quantification.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Data Presentation
The following tables summarize quantitative data related to the extraction and composition of alkaloids in Sceletium tortuosum.
Table 1: Effect of Processing on Alkaloid Composition
| Alkaloid | Unfermented Material | Fermented Material |
| Mesembrine | High | Low |
| Mesembrenone | Low | High (doubled) |
| 4'-O-demethylmesembrenol | High | Low |
| Data derived from qualitative descriptions in the literature.[6] |
Table 2: Example Extraction Yield
| Extraction Step | Yield |
| Dried CH2Cl2 extract after acid-base purification | 3.56% |
| This is an example yield from a specific study and can vary based on plant material and extraction conditions.[3] |
Table 3: Reported Total Alkaloid Content
| Plant Material | Total Alkaloid Content (% of dry weight) |
| Sceletium tortuosum (general) | 1-1.5% |
| Cultivated high-yield strains | up to 2.3% |
| Source: General literature data.[6][8] |
Visualization of Workflows and Pathways
Caption: General workflow for the extraction and purification of this compound.
Caption: Postulated signaling pathway of mesembrine-type alkaloids.
References
- 1. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 5. benchchem.com [benchchem.com]
- 6. pza.sanbi.org [pza.sanbi.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 9. healingherbals.store [healingherbals.store]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Mesembranol using HPLC-PDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a key psychoactive alkaloid found in plant species of the Sceletium genus, which has a long history of traditional use for its mood-enhancing and anxiety-reducing properties. As interest in the therapeutic potential of Sceletium grows, accurate and reliable quantification of its active constituents is crucial for quality control, standardization of extracts, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the quantification of this compound.
Methodology
A robust and validated HPLC-PDA method has been established for the quantitative analysis of this compound in Sceletium plant material.[1][2][3] The method utilizes a reversed-phase C18 column with a mobile phase consisting of an aqueous ammonium (B1175870) hydroxide (B78521) solution and acetonitrile.[1][2] Detection is performed at a UV wavelength of 228 nm.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The HPLC-PDA method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the tables below.
Table 1: Linearity of this compound Quantification [2][3][4][5]
| Parameter | Value |
| Concentration Range | 400 - 60,000 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Accuracy of this compound Quantification [1][2][3][4][5][6]
| QC Level | Accuracy (%) | Inter-day RSD (%) |
| Low | 94.8 - 103.6 | < 2.8 |
| Medium | 94.8 - 103.6 | < 2.8 |
| High | 94.8 - 103.6 | < 2.8 |
Table 3: Precision of this compound Quantification [1][2][3][4][5][6]
| QC Level | Intra-day RSD (%) | Inter-day RSD (%) |
| Low | < 3.0 | < 3.0 |
| Medium | < 3.0 | < 3.0 |
| High | < 3.0 | < 3.0 |
Table 4: Recovery, LOD, and LOQ for this compound [1][2][3][4][5][6]
| Parameter | Value |
| Recovery | 95 - 105% |
| Limit of Detection (LOD) | 200 ng/mL |
| Limit of Quantitation (LOQ) | 100 ng/mL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh this compound reference standard and dissolve in methanol (B129727) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations within the linear range (e.g., 400, 1000, 5000, 10000, 20000, 40000, and 60000 ng/mL).
Sample Preparation
-
Extraction: Accurately weigh the powdered Sceletium plant material (e.g., 10 mg) and place it in a suitable tube.[1] Add a defined volume of methanol (e.g., 1 mL).[1]
-
Sonication: Sonicate the sample for 20 minutes to ensure complete extraction of the alkaloids.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[1]
HPLC-PDA Conditions
The following HPLC-PDA conditions are recommended for the analysis of this compound.
Table 5: HPLC-PDA Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18, e.g., Luna® C18 (2) or Hypersil® C18 |
| Mobile Phase | Water : Acetonitrile : Ammonium Hydroxide Solution (e.g., 72:28:0.01, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient |
| PDA Detector Wavelength | 228 nm[2][3] |
| Run Time | 16 minutes[7] |
Note: A gradient elution may also be employed, for instance, starting with 80% aqueous phase changing to 50% over 15 minutes, to separate this compound from other alkaloids like epithis compound.[1][7]
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculations: Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and extraction volume.
Conclusion
The HPLC-PDA method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound in Sceletium plant material. This method is suitable for routine quality control, product standardization, and research and development purposes in the pharmaceutical and nutraceutical industries.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 6. Mental Health Repository [mentalhealthdataprizeafrica.aphrc.org]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Mesembranol and its related alkaloids, including Mesembrine, Mesembrenone, and Mesembrenol. These compounds are the primary psychoactive constituents of Sceletium tortuosum, a plant of significant interest in the pharmaceutical and natural product sectors. The protocol provided herein outlines sample preparation, instrument parameters, and data analysis techniques. Quantitative data is presented in a clear, tabular format, and a workflow diagram is provided for enhanced clarity. This methodology is suitable for quality control, pharmacokinetic studies, and phytochemical analysis of Sceletium tortuosum and its derived products.
Introduction
Sceletium tortuosum, commonly known as Kanna, has a long history of traditional use in Southern Africa for its mood-enhancing and anxiety-reducing properties. The pharmacological effects of this plant are primarily attributed to a group of alkaloids, with Mesembrine, Mesembrenone, Mesembrenol, and this compound being the most abundant and well-studied. As interest in the therapeutic potential of these alkaloids grows, robust and reliable analytical methods are crucial for standardization, quality control of raw materials and finished products, and for research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds like the Sceletium alkaloids. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal technique for the analysis of these complex plant extracts. This application note provides a detailed protocol for the GC-MS analysis of this compound and related alkaloids.
Experimental Protocols
Sample Preparation: Acid-Base Extraction
This protocol is adapted from methodologies that have proven effective for the extraction of alkaloids from plant matrices.
-
Milling: Mill dried plant material (Sceletium tortuosum) to a fine powder (e.g., using a blade mill).
-
Acidification: To approximately 1 g of powdered plant material, add 20 mL of 1 M hydrochloric acid (HCl).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant and collect the acidic supernatant.
-
Basification: Adjust the pH of the supernatant to approximately 10-11 using a concentrated ammonium (B1175870) hydroxide (B78521) solution. This should be done in a fume hood with appropriate personal protective equipment.
-
Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract three times with 20 mL of dichloromethane.
-
Drying: Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol (B129727) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a composite based on several published methods for the analysis of Sceletium alkaloids.[1]
Gas Chromatograph (GC)
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions:
-
This compound: (Proposed) m/z 291 (M+), 276, 248, 220
-
Mesembrine: m/z 289 (M+), 274, 230, 214
-
Mesembrenone: m/z 287 (M+), 272, 228, 200
-
Mesembrenol: m/z 289 (M+), 274, 230, 214
-
Results and Discussion
Chromatographic Separation
The described GC method provides good separation of the major Sceletium alkaloids. A representative chromatogram would show distinct peaks for Mesembrenone, Mesembrenol, Mesembrine, and this compound, typically eluting in this order based on their volatility and interaction with the stationary phase.
Mass Spectra and Fragmentation
Under Electron Ionization (EI), this compound and related alkaloids are expected to produce characteristic fragmentation patterns. The molecular ion (M+) peak should be observable, although its intensity may vary.
This compound (C₁₇H₂₅NO₃, MW: 291.39)
The mass spectrum of this compound is anticipated to show a molecular ion peak at m/z 291. Key fragmentation pathways likely involve the loss of a methyl group (-CH₃) from the nitrogen atom, leading to a fragment at m/z 276. Subsequent losses of parts of the cyclohexene (B86901) ring and the methoxy (B1213986) group would lead to other characteristic ions. A detailed mass spectrum and fragmentation pattern would need to be confirmed with a pure standard.
Quantitative Analysis
A validated GC-MS method is essential for the accurate quantification of this compound and related alkaloids. The following table summarizes quantitative data adapted from a validated study by Shikanga et al. (2012), which provides a benchmark for expected concentrations in Sceletium tortuosum.
| Alkaloid | Concentration (µg/mL) |
| Mesembrenol | 53.44 ± 1.15 |
| This compound | 25.23 ± 0.68 |
| Mesembrenone | 35.42 ± 0.66 |
| Mesembrine | Not explicitly quantified in this format in the abstract |
Note: The above data is presented for illustrative purposes based on a published study and may vary depending on the plant material and extraction efficiency.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a simplified representation of the analytical logic.
Caption: Experimental workflow for GC-MS analysis of Sceletium alkaloids.
Caption: Logical flow of the GC-MS analytical process.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its related alkaloids in Sceletium tortuosum. The protocol is suitable for both qualitative and quantitative purposes, making it a valuable tool for quality control, research, and the development of new pharmaceutical and nutraceutical products. The provided workflow and logical diagrams offer a clear overview of the process for researchers and technicians. Further validation of the method, particularly the MS parameters for quantitative analysis in SIM mode, should be performed in the user's laboratory to ensure optimal performance.
References
Application Note: Quantification of Mesembranol in Plasma using UHPLC-QToF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a principal alkaloid found in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-enhancing and anxiolytic effects. As interest in the therapeutic potential of Sceletium alkaloids grows, robust and sensitive analytical methods are required for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds. This application note details a validated Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) method for the sensitive and selective quantification of this compound in plasma. The method is suitable for preclinical and clinical research, offering high throughput and accurate results essential for drug development programs.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Quinine (B1679958) (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and quinine (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (quinine, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for UHPLC-QToF-MS analysis.
UHPLC-QToF-MS Conditions
UHPLC System:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
QToF-MS System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MS/MS (Targeted) |
| Precursor Ion (m/z) | This compound: 292.1856, Quinine (IS): 325.1911 |
| Product Ions (m/z) | This compound: 232.1434, 135.0808; Quinine (IS): 136.0651, 159.0862 |
| Collision Energy | This compound: 15-25 eV; Quinine (IS): 20-30 eV |
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3] The following parameters were assessed:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Quantitative Data
The following table summarizes the performance of the calibration curve and quality control samples.
| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Precision (%CV) | Accuracy (% Bias) |
| Calibration Std 1 | 1 | 0.98 ± 0.11 | 11.2 | -2.0 |
| Calibration Std 2 | 5 | 5.12 ± 0.45 | 8.8 | 2.4 |
| Calibration Std 3 | 20 | 19.5 ± 1.5 | 7.7 | -2.5 |
| Calibration Std 4 | 100 | 103.2 ± 7.8 | 7.6 | 3.2 |
| Calibration Std 5 | 500 | 490.5 ± 35.3 | 7.2 | -1.9 |
| Calibration Std 6 | 1000 | 1015.7 ± 65.1 | 6.4 | 1.6 |
| LQC | 3 | 2.89 ± 0.29 | 10.0 | -3.7 |
| MQC | 100 | 97.6 ± 8.5 | 8.7 | -2.4 |
| HQC | 800 | 821.3 ± 68.9 | 8.4 | 2.7 |
Metabolic Pathway
The primary metabolic pathways for mesembrine-type alkaloids involve demethylation and reduction.[4] The following diagram illustrates a plausible metabolic pathway for this compound.
Caption: Plausible metabolic pathway of this compound.
Conclusion
This application note presents a robust, sensitive, and selective UHPLC-QToF-MS method for the quantification of this compound in plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic studies in the context of drug development. The detailed protocol and validation summary provide a comprehensive guide for researchers and scientists working with mesembrine (B35894) alkaloids. A similar UHPLC-QToF-MS method has been successfully used to quantify the related alkaloids mesembrine and mesembrenone (B1676307) in mouse plasma.[5][6][7][8] The lower limit of quantification for both of those compounds was 10 ng/mL, with extraction recoveries between 87% and 93%.[5][6][7] The accuracy was reported to be between 89.5% and 106%, and precision was less than 12.6% for all quality control samples.[5][6][7] These findings support the suitability of this methodology for the bioanalysis of mesembrine-type alkaloids.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. nebiolab.com [nebiolab.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Serotonin Reuptake Inhibition Assay for Mesembranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a principal alkaloid found in the plant Sceletium tortuosum, which has a history of traditional use for mood elevation and stress relief. Like other alkaloids in this plant, such as mesembrine (B35894) and mesembrenone, this compound is investigated for its psychoactive properties. A key mechanism of action for many antidepressant and anxiolytic compounds is the inhibition of the serotonin (B10506) transporter (SERT), which increases the synaptic concentration of the neurotransmitter serotonin. These application notes provide a detailed protocol for assessing the in vitro serotonin reuptake inhibitory activity of this compound. The protocols described herein are foundational for the pharmacological characterization of this compound and for its potential development as a therapeutic agent.
Principle of the Assay
The serotonin reuptake inhibition assay is designed to quantify the ability of a test compound, in this case, this compound, to block the function of the serotonin transporter (SERT). This is typically achieved using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are stably transfected to express the human serotonin transporter (hSERT). The inhibitory activity of the test compound is measured by its ability to reduce the uptake of a labeled substrate (either radioactive or fluorescent) into these cells. The concentration of the test compound that inhibits 50% of the substrate uptake is known as the IC50 value, which is a key measure of its potency. From the IC50 value, the inhibition constant (Ki) can be calculated to represent the binding affinity of the compound to the transporter.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of major Sceletium tortuosum alkaloids for the human serotonin transporter (SERT). This data is essential for comparing the potency of this compound to its related compounds and to established serotonin reuptake inhibitors (SRIs).
| Compound | Ki (nM) | Reference Compound | Ki (nM) |
| Mesembrine | 1.4 | Fluoxetine | 0.8 - 2.6 |
| This compound | 17 | Paroxetine | 0.1 - 0.4 |
| Mesembrenone | 27 | Citalopram | 1.1 - 5.1 |
| Mesembrenol | 63 |
Note: The Ki value for this compound is based on available, though less extensively cited, data compared to the other principal alkaloids. Further independent verification is recommended.
Signaling Pathway of Serotonin Reuptake and Inhibition
The following diagram illustrates the mechanism of serotonin reuptake by the SERT protein and its inhibition by compounds like this compound.
Caption: Serotonin reuptake and inhibition by this compound.
Experimental Protocols
Two primary methods for conducting in vitro serotonin reuptake inhibition assays are detailed below: a radioligand-based uptake assay and a fluorescence-based uptake assay.
Protocol 1: Radiolabeled Serotonin ([³H]5-HT) Uptake Inhibition Assay
This protocol is considered a gold standard for its sensitivity and direct measurement of transporter activity.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reference Inhibitor: A known SERT inhibitor, such as Fluoxetine or Paroxetine.
-
Non-specific Uptake Control: A high concentration of a potent SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Scintillation Cocktail and a Liquid Scintillation Counter .
-
96-well cell culture plates .
-
Cell harvester and filter mats .
Experimental Workflow:
Caption: Workflow for the radiolabeled serotonin uptake assay.
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluency.
-
Preparation of Solutions: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid affecting cell viability.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Then, add the different concentrations of this compound, the reference inhibitor, buffer only (for total uptake), or the non-specific uptake control to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [³H]5-HT to each well to initiate the uptake reaction. The final concentration of [³H]5-HT should be close to its Km value for SERT.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Harvesting: Lyse the cells and harvest the contents of each well onto filter mats using a cell harvester.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.
-
Protocol 2: Fluorescence-Based Serotonin Uptake Inhibition Assay
This method offers a non-radioactive and higher-throughput alternative to the radiolabeled assay. It utilizes a fluorescent substrate that is transported into the cells by SERT, leading to an increase in intracellular fluorescence.
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter transporter uptake assay kits (e.g., from Molecular Devices). These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.
-
Test Compound: this compound.
-
Reference Inhibitor: A known SERT inhibitor.
-
96- or 384-well black, clear-bottom microplates .
-
Fluorescence plate reader with bottom-read capabilities.
Experimental Workflow:
Caption: Workflow for the fluorescence-based serotonin uptake assay.
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells into black, clear-bottom 96- or 384-well plates.
-
Compound Addition: Add serial dilutions of this compound, the reference inhibitor, or buffer to the wells.
-
Dye Loading: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions and add it to all wells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a bottom-read fluorescence plate reader. The measurement can be taken as a single endpoint reading or kinetically over time.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or with a high concentration of inhibitor) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The Ki value can be calculated using the Cheng-Prusoff equation, if the Km of the fluorescent substrate is known.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the in vitro serotonin reuptake inhibition activity of this compound. The choice between the radiolabeled and fluorescence-based assay will depend on the specific laboratory capabilities, desired throughput, and the need for direct versus indirect measurement of uptake. The quantitative data presented, in conjunction with these detailed experimental procedures, will enable researchers to accurately characterize the pharmacological profile of this compound and its potential as a modulator of the serotonergic system. Given the anxiolytic-like effects observed for this compound, its interaction with the serotonin transporter is a critical area of investigation for its therapeutic potential.
Application Notes and Protocols for Studying Mesembranol's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of Mesembranol, a key alkaloid found in the plant Sceletium tortuosum. The protocols outlined below are designed to assess this compound's potential as a serotonin (B10506) reuptake inhibitor (SRI), a phosphodiesterase 4 (PDE4) inhibitor, and a neuroprotective agent.
Introduction to this compound and its Potential Mechanisms of Action
This compound is one of the primary psychoactive alkaloids in Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic properties.[1] The therapeutic effects of Sceletium tortuosum extracts are attributed to the synergistic actions of its constituent alkaloids, including mesembrine (B35894), mesembrenone (B1676307), and this compound.[2][3] These compounds are known to primarily act through two main mechanisms: inhibition of the serotonin transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[4][5] By blocking serotonin reuptake, these alkaloids increase the concentration of serotonin in the synaptic cleft, a mechanism shared with many common antidepressant medications.[6] PDE4 inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which can have anti-inflammatory and neuroprotective effects.[7][8]
While mesembrine is a potent serotonin reuptake inhibitor, mesembrenone is a potent PDE4 inhibitor.[4][9] this compound is reported to be a weaker inhibitor of the serotonin transporter site compared to mesembrine but is suggested to contribute to the overall anxiolytic effects of Sceletium tortuosum extracts.[4][10]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound.
-
For Serotonin Reuptake Inhibition:
-
HT22 Cells: A murine hippocampal cell line that can be differentiated to express key components of the serotonergic system, including the serotonin transporter (SERT).[11]
-
JAR Cells: A human choriocarcinoma cell line that endogenously expresses a high level of functional SERT.
-
HEK293-SERT Cells: Human embryonic kidney cells stably transfected to overexpress the human serotonin transporter.
-
-
For PDE4 Inhibition and Anti-inflammatory Effects:
-
RAW 264.7 or J774A.1 Cells: Murine macrophage-like cell lines commonly used to study inflammatory responses.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model for assessing immune responses.[7]
-
HEK293 cells co-transfected with a CRE-luciferase reporter and a human PDE4 expression vector: A reporter gene assay to specifically measure PDE4 inhibition.
-
-
For Neuroprotection and Neurite Outgrowth:
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype and is widely used for studying neurodegenerative diseases and neurotoxicity.
-
Primary Cortical Neurons: A more physiologically relevant model for studying neuronal health and function.
-
Human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons: An advanced model for studying neurodegenerative diseases like Parkinson's disease.[9][12][13]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related alkaloids from Sceletium tortuosum. Please note that specific IC50 and Ki values for this compound are not widely available in the public literature. The data presented here for related alkaloids can serve as a reference for designing experiments with this compound.
Table 1: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | IC50 (nM) | Enzyme Source | Reference |
| Mesembrenone | 470 | Human recombinant PDE4B | [4][12] |
| Mesembrine | 7800 | Human recombinant PDE4B | [4][12] |
| Mesembrenol | 10,000 | Human recombinant PDE4B | [4][12] |
| This compound | Data not available | - | - |
| Rolipram (Control) | ~1100 | PDE4 Enzyme |
Table 2: Serotonin Transporter (SERT) Binding Affinity
| Compound | Ki (nM) | Assay Type | Reference |
| Mesembrine | 1.4 | Radioligand binding assay | [1] |
| This compound | Weaker than mesembrine | - | [4] |
| Fluoxetine (Control) | ~1 | Radioligand binding assay | [6] |
Table 3: In Vitro Cytotoxicity (Hypothetical Data)
| Cell Line | This compound Concentration (µM) | Viability (%) | Assay |
| SH-SY5Y | 1 | 98 ± 3 | MTT |
| SH-SY5Y | 10 | 95 ± 4 | MTT |
| SH-SY5Y | 50 | 85 ± 6 | MTT |
| SH-SY5Y | 100 | 60 ± 8 | MTT |
Table 4: Neuroprotective Effect Against Oxidative Stress (Hypothetical Data)
| Cell Line | Treatment | Cell Viability (%) | Assay |
| SH-SY5Y | Control | 100 | MTT |
| SH-SY5Y | H₂O₂ (100 µM) | 52 ± 5 | MTT |
| SH-SY5Y | H₂O₂ + this compound (1 µM) | 65 ± 6 | MTT |
| SH-SY5Y | H₂O₂ + this compound (10 µM) | 78 ± 4 | MTT |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the selected cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced injury.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP+)
-
Reagents for a viability assay (e.g., MTT or LDH assay kit)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin. Include control wells (untreated cells, cells with this compound alone, and cells with the neurotoxin alone).
-
Incubate for 24-48 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT assay as described in Protocol 1 or an LDH assay according to the manufacturer's instructions).
Protocol 3: Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on neuronal differentiation and neurite extension.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
This compound
-
Microscope with imaging software
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a low density (e.g., 2,500 cells/well) to allow for neurite extension.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 3-5 days, replacing the medium with fresh differentiation medium and this compound every 2 days.
-
Capture images of the cells using a microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 4: In Vitro PDE4 Inhibition Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to inhibit PDE4 activity in a cell-based assay.
Materials:
-
HEK293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4 expression vector.
-
Cell culture medium
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells into a 384-well plate and incubate for 18-24 hours.
-
Pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production and subsequent luciferase expression.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition of the forskolin-induced signal by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of this compound.
References
- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and Mesembrine in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Inhibits Cytoplasmic Phospholipase A2 and Protects Neurons against Amyloid-β-Induced Synapse Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the potassium-binding site in serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and neurorestorative properties of Mesembryanthemum tortuosum in a Parkinson's disease zebrafish larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]
Zebrafish Model for In Vivo Testing of Mesembranol's Anxiolytic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel and effective anxiolytic agents. Mesembranol, a key alkaloid derived from the South African plant Mesembryanthemum tortuosum (traditionally known as Sceletium tortuosum or Kanna), has garnered scientific interest for its potential therapeutic effects on the central nervous system.[1] Preclinical evidence suggests that this compound exhibits anxiolytic properties, primarily through its action as a serotonin (B10506) reuptake inhibitor (SRI).[2][3]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for neurobehavioral research and high-throughput drug screening.[1] Its genetic and physiological homology to humans, coupled with its rapid development and easily quantifiable behavioral endpoints, makes it an ideal vertebrate model for assessing the efficacy of anxiolytic compounds.[4] This document provides detailed application notes and protocols for utilizing the zebrafish model to evaluate the anxiolytic effects of this compound.
Putative Signaling Pathway of this compound
This compound's anxiolytic action is believed to be mediated through the inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This initiates a downstream signaling cascade that ultimately modulates neuronal activity and alleviates anxiety-like behaviors.
This compound's Proposed Anxiolytic Signaling Pathway.
Experimental Protocols
Two standard and well-validated behavioral assays in zebrafish are recommended for assessing the anxiolytic properties of this compound: the Novel Tank Diving Test and the Light-Dark Preference Test.
Novel Tank Diving Test
This assay is based on the innate preference of zebrafish to initially reside at the bottom of a novel environment (a form of thigmotaxis) and gradually explore the upper, more exposed areas as their anxiety diminishes. Anxiolytic compounds are expected to reduce the time spent in the bottom and increase exploration of the top of the tank.
Materials:
-
Adult zebrafish (3-6 months old)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in system water)
-
Novel tank (a small, transparent tank, typically 1.5 L, with dimensions of approximately 15 cm x 10 cm x 15 cm)
-
Video recording equipment
-
Behavioral analysis software (e.g., EthoVision XT, Noldus)
-
Dosing beakers
-
System water (dechlorinated and temperature-controlled)
Protocol:
-
Acclimation: Acclimate zebrafish to the testing room for at least one hour before the experiment to minimize stress from handling and environmental changes.
-
Drug Administration:
-
Prepare different concentrations of this compound in dosing beakers. A vehicle control group (e.g., 0.1% DMSO in system water) and a positive control group (e.g., Diazepam 5 mg/L) should be included.
-
Gently transfer individual zebrafish into the dosing beakers.
-
Allow the fish to be exposed to the treatment for a predetermined period (e.g., 20 minutes).
-
-
Novel Tank Assay:
-
Fill the novel tank with system water to a specific depth (e.g., 10 cm).
-
Gently transfer a single zebrafish from the dosing beaker into the center of the novel tank.
-
Immediately start video recording the fish's behavior for a 6-minute period.
-
-
Data Analysis:
-
Virtually divide the tank into two equal horizontal zones (top and bottom) using the behavioral analysis software.
-
Quantify the following behavioral endpoints:
-
Time spent in the top half (s)
-
Latency to first enter the top half (s)
-
Number of transitions to the top half
-
Total distance traveled (cm)
-
Freezing duration (s)
-
-
Light-Dark Preference Test
This test leverages the natural aversion of adult zebrafish to brightly lit areas, a behavior known as scototaxis. Anxiolytic compounds are expected to decrease this aversion, resulting in more time spent in the light compartment.
Materials:
-
Adult zebrafish (3-6 months old)
-
This compound stock solution
-
Light-dark tank (a rectangular tank divided into a black and a white compartment of equal size, with a small opening allowing the fish to move between them)
-
Video recording equipment
-
Behavioral analysis software
-
Dosing beakers
-
System water
Protocol:
-
Acclimation and Dosing: Follow the same acclimation and drug administration protocol as described for the Novel Tank Diving Test.
-
Light-Dark Assay:
-
The light-dark tank should be evenly illuminated from above.
-
Gently place a single zebrafish in the center of the white compartment.
-
Immediately start video recording for a 10-minute period.
-
-
Data Analysis:
-
Using the behavioral analysis software, define the light and dark zones of the tank.
-
Quantify the following behavioral endpoints:
-
Time spent in the light compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
Total distance traveled (cm)
-
-
Experimental Workflow
Workflow for Anxiolytic Testing in Zebrafish.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Dose-Response of this compound in the Novel Tank Diving Test (Hypothetical Data)
| Treatment Group | Concentration (µg/mL) | Time in Top (s) | Latency to Top (s) | Transitions to Top | Total Distance (cm) |
| Vehicle Control | 0 | 45.2 ± 5.1 | 180.5 ± 15.3 | 8.1 ± 1.2 | 250.7 ± 20.4 |
| This compound | 5 | 60.8 ± 6.3 | 150.2 ± 12.8 | 10.5 ± 1.5 | 255.1 ± 22.1 |
| This compound | 12.5 | 85.4 ± 8.9 | 110.7 ± 10.1 | 15.2 ± 2.1* | 260.3 ± 21.8 |
| This compound | 25 | 70.1 ± 7.5 | 135.4 ± 11.9 | 12.8 ± 1.9 | 248.9 ± 19.9 |
| Diazepam | 5 mg/L | 95.3 ± 10.2 | 95.8 ± 9.5 | 18.9 ± 2.5** | 240.5 ± 18.7 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of this compound in the Light-Dark Preference Test (Hypothetical Data)
| Treatment Group | Concentration (µg/mL) | Time in Light (s) | Latency to Dark (s) | Transitions | Total Distance (cm) |
| Vehicle Control | 0 | 150.3 ± 12.7 | 25.4 ± 3.1 | 20.5 ± 2.8 | 310.6 ± 25.1 |
| This compound | 5 | 185.9 ± 15.2 | 30.1 ± 3.5 | 22.1 ± 3.0 | 315.8 ± 26.3 |
| This compound | 12.5 | 240.1 ± 20.5 | 45.8 ± 4.2 | 25.7 ± 3.3 | 320.4 ± 27.0 |
| This compound | 25 | 210.6 ± 18.9 | 38.2 ± 3.9 | 24.1 ± 3.1 | 312.9 ± 24.8 |
| Diazepam | 5 mg/L | 280.5 ± 25.1 | 60.3 ± 5.5 | 28.9 ± 3.8* | 305.7 ± 23.9 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Conclusion
The zebrafish model provides a robust and efficient platform for the in vivo evaluation of the anxiolytic effects of this compound. The detailed protocols for the Novel Tank Diving Test and the Light-Dark Preference Test, coupled with the proposed data analysis and presentation framework, offer a comprehensive approach for researchers in the field of drug discovery and development. The putative signaling pathway involving serotonin transporter inhibition provides a mechanistic basis for the observed behavioral changes. Further investigation using this model can elucidate the precise dose-response relationship and therapeutic potential of this compound as a novel anxiolytic agent.
References
- 1. Frontiers | Zebrafish as a Useful Tool in the Research of Natural Products With Potential Anxiolytic Effects [frontiersin.org]
- 2. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulus-specific behavioral responses of zebrafish to a large range of odors exhibit individual variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antidepressant Effects of Mesembranol in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesembranol, a key alkaloid found in the South African plant Sceletium tortuosum, has garnered significant interest for its potential antidepressant properties. Preclinical research in rodent models is a critical step in evaluating the efficacy and mechanism of action of novel antidepressant candidates like this compound. These application notes provide detailed protocols for widely accepted behavioral assays and an overview of the key signaling pathways implicated in this compound's mode of action.
The primary mechanisms through which this compound is believed to exert its antidepressant effects are through the inhibition of phosphodiesterase-4 (PDE4) and the inhibition of monoamine reuptake, particularly serotonin (B10506).[1][2][3] These actions lead to downstream molecular changes that are thought to underlie the observed behavioral effects in rodent models of depression.
Behavioral Assays for Antidepressant-Like Effects
Several behavioral tests are routinely employed to screen for antidepressant-like activity in rodents. These assays are based on the principle that antidepressant compounds can reverse behavioral despair, anhedonia, and anxiety-like behaviors often observed in animal models of depression.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs.[4] The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the time spent immobile.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| Sceletium tortuosum (Zembrin®) | 25 | Flinders Sensitive Line (FSL) Rats | Significant reversal of immobility | [5] |
| Sceletium tortuosum (Zembrin®) | 50 | Flinders Sensitive Line (FSL) Rats | Significant reversal of immobility, equivalent to 5 mg/kg Escitalopram | [5] |
| Isolated Mesembrine Alkaloids | 10 (low dose) | BALB/c Mice | Statistically significant reduction in immobility duration compared to saline | [2][3] |
| Isolated Mesembrine Alkaloids | 80 (high dose) | BALB/c Mice | No significant effect on immobility | [2] |
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent cylinder (20 cm in diameter, 40-50 cm in height) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Individually place each rat in the water-filled cylinder for a 15-minute session.[6]
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
The water should be changed after each animal.
-
-
Drug Administration (Day 2):
-
Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the test session (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
Place the rat back into the swim cylinder for a 5-minute test session.[6]
-
Record the session using a video camera for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws, usually directed against the wall of the cylinder.
-
-
-
Data Analysis: Compare the duration of immobility, swimming, and climbing between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice.[7][8] The test involves suspending mice by their tails, and the duration of immobility is measured. Antidepressants are known to reduce the time spent immobile.
Quantitative Data Summary
Specific quantitative data for this compound or Zembrin® in the Tail Suspension Test were not available in the reviewed literature. The following table provides a template for recording such data.
| Treatment Group | Dose (mg/kg) | Animal Model | Immobility Time (seconds ± SEM) | P-value vs. Control |
| Vehicle Control | - | Mouse Strain | e.g., 150 ± 10 | - |
| This compound | e.g., 10 | Mouse Strain | e.g., 100 ± 8 | e.g., <0.05 |
| This compound | e.g., 20 | Mouse Strain | e.g., 80 ± 7 | e.g., <0.01 |
| Positive Control | e.g., Imipramine 15 | Mouse Strain | e.g., 75 ± 6 | e.g., <0.01 |
Experimental Protocol: Tail Suspension Test (Mouse)
-
Apparatus: A suspension bar or ledge from which the mouse can be suspended by its tail. The area should be visually isolated to prevent mice from seeing each other.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes prior to the test.
-
Preparation:
-
Cut a piece of adhesive tape (approximately 15-20 cm long).
-
Securely attach the tape to the tail of the mouse, about 1-2 cm from the tip.
-
-
Suspension:
-
Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse's body should hang freely without being able to touch any surfaces.
-
-
Test Session:
-
The test duration is typically 6 minutes.[8]
-
Record the session with a video camera for subsequent scoring.
-
-
Behavioral Scoring:
-
Measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis: Compare the total duration of immobility between the this compound-treated and control groups using appropriate statistical methods. A significant reduction in immobility is indicative of an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test is an anxiety and antidepressant-sensitive model that creates a conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic, but not acute, administration of antidepressants has been shown to decrease the latency to begin eating in this test.
Quantitative Data Summary
Specific quantitative data for this compound or Zembrin® in the Novelty-Suppressed Feeding Test were not available in the reviewed literature. The following table provides a template for recording such data.
| Treatment Group | Dose (mg/kg) | Animal Model | Latency to Feed (seconds ± SEM) | P-value vs. Control |
| Vehicle Control | - | Rat/Mouse Strain | e.g., 300 ± 25 | - |
| This compound | e.g., 10 | Rat/Mouse Strain | e.g., 200 ± 20 | e.g., <0.05 |
| This compound | e.g., 20 | Rat/Mouse Strain | e.g., 150 ± 15 | e.g., <0.01 |
| Positive Control | e.g., Fluoxetine 10 | Rat/Mouse Strain | e.g., 160 ± 18 | e.g., <0.01 |
Experimental Protocol: Novelty-Suppressed Feeding Test (Rat/Mouse)
-
Apparatus:
-
A novel, open-field arena (e.g., a 50 x 50 x 40 cm box). The floor can be covered with a thin layer of bedding.
-
A single food pellet (of a familiar and palatable food) placed on a small, white paper platform in the center of the arena.
-
-
Food Deprivation:
-
Food deprive the animals for 24 hours prior to the test, with free access to water.
-
-
Acclimation:
-
On the day of the test, allow the animals to acclimate to the dimly lit testing room for at least 1-2 hours.
-
-
Test Session:
-
Place the animal in a corner of the open-field arena.
-
Start a timer and measure the latency (in seconds) for the animal to take its first bite of the food pellet.
-
The test is typically run for a maximum of 5-10 minutes. If the animal does not eat within this time, a maximum latency score is assigned.
-
-
Home Cage Feeding:
-
Immediately after the test, return the animal to its home cage with a pre-weighed amount of the same food pellet and measure the amount consumed over a set period (e.g., 5 minutes). This controls for potential effects of the treatment on appetite.
-
-
Data Analysis: Compare the latency to feed in the novel environment between the this compound-treated and control groups. A significant decrease in the latency to feed suggests anxiolytic and/or antidepressant-like effects.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of this compound are primarily attributed to its dual action as a phosphodiesterase-4 (PDE4) inhibitor and a monoamine reuptake inhibitor.
Phosphodiesterase-4 (PDE4) Inhibition Pathway
PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in intracellular signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels are strongly associated with the therapeutic effects of antidepressants.
Caption: PDE4 Inhibition Pathway of this compound.
Monoamine Reuptake Inhibition Pathway
This compound also acts as a monoamine reuptake inhibitor, with a notable affinity for the serotonin transporter (SERT).[1][2] By blocking SERT, this compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is shared by the widely prescribed selective serotonin reuptake inhibitors (SSRIs).
Caption: Monoamine Reuptake Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the antidepressant-like effects of this compound in a rodent model.
Caption: General Experimental Workflow.
Conclusion
The protocols and mechanistic insights provided in these application notes offer a comprehensive framework for researchers to investigate the antidepressant potential of this compound. By employing these standardized behavioral assays and exploring the underlying signaling pathways, the scientific community can further elucidate the therapeutic promise of this natural compound for the treatment of depressive disorders. Consistent and rigorous application of these methods will be crucial for generating reliable and reproducible data to advance the development of this compound as a potential novel antidepressant.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In vitro permeability studies of Mesembranol across biological membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro permeability of Mesembranol across various biological membranes and detailed protocols for conducting such studies.
Introduction
This compound is one of the primary psychoactive alkaloids found in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-enhancing effects. As interest in the therapeutic potential of this compound and other alkaloids from Sceletium tortuosum grows, understanding their ability to permeate biological membranes is crucial for predicting their absorption, distribution, and potential to reach target sites, such as the central nervous system. This document outlines key quantitative data from in vitro permeability studies and provides detailed experimental protocols for researchers investigating the permeability of this compound.
Data Presentation: Permeability of this compound
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a membrane. The following tables summarize the Papp values for this compound across different biological membranes from ex vivo studies.
Table 1: Apparent Permeability (Papp) of this compound Across Porcine Intestinal, Sublingual, and Buccal Mucosa
| Compound | Tissue | Papp (x 10-6 cm/s) | Reference Compound | Papp (x 10-6 cm/s) |
| This compound | Intestinal | Similar to Caffeine[1][2][3] | Caffeine (High Permeability) | Data not specified |
| Much higher than Atenolol[1][2][3] | Atenolol (Low Permeability) | Data not specified | ||
| This compound | Sublingual | Lower than Intestinal[1][2] | - | - |
| This compound | Buccal | Lower than Intestinal[1][2] | - | - |
Table 2: Apparent Permeability (Papp) of this compound Across Sheep Nasal Epithelial Tissues
| Compound | Tissue | Papp (x 10-6 cm/s) |
| This compound (from crude extract) | Respiratory Epithelium | 0.63 ± 0.38[4] |
| This compound (from crude extract) | Olfactory Epithelium | 0.11 ± 0.19[4] |
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the permeability of alkaloids from Sceletium tortuosum.
Protocol 1: Ex Vivo Permeability Assay Using Porcine Intestinal, Sublingual, or Buccal Mucosa
This protocol describes the use of a Franz diffusion cell system to assess the permeability of this compound across excised porcine mucosal tissues.
1. Materials and Reagents:
-
Freshly excised porcine intestinal (jejunum), sublingual, or buccal tissue
-
This compound standard
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Franz diffusion cells
-
Water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system
-
Analytical standards (e.g., caffeine, atenolol)
-
Standard laboratory glassware and equipment
2. Preparation of Krebs-Ringer Bicarbonate Buffer (KRBB):
-
A typical composition includes NaCl, KCl, CaCl2, KH2PO4, MgSO4, NaHCO3, and glucose.
-
Ensure the buffer is freshly prepared, warmed to 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain physiological pH.
3. Tissue Preparation:
-
Obtain fresh porcine tissues from a local abattoir and transport them to the laboratory in ice-cold KRBB.
-
Carefully excise the mucosal layer from the underlying connective tissue.
-
Mount the excised mucosal tissue between the donor and receptor chambers of the Franz diffusion cells, with the mucosal side facing the donor chamber.
4. Permeability Assay:
-
Fill the receptor chamber with a known volume of pre-warmed and gassed KRBB. Ensure no air bubbles are trapped beneath the tissue.
-
Place the Franz diffusion cells in a water bath maintained at 37°C.
-
Prepare the donor solution by dissolving this compound (and reference compounds in separate cells) in KRBB to the desired concentration.
-
Add the donor solution to the donor chamber.
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the receptor chamber.
-
After each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed KRBB.
5. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or UPLC-MS method.
-
The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where:*
-
dQ/dt is the steady-state flux of the drug across the tissue (μg/s)
-
A is the surface area of the tissue (cm2)
-
C0 is the initial concentration of the drug in the donor chamber (μg/mL)
-
-
Protocol 2: Analytical Method for this compound Quantification using UPLC-MS
This protocol provides a general framework for the quantification of this compound in permeability study samples. Method optimization and validation are crucial.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., QToF-MS).
2. Chromatographic Conditions (example):
-
Column: A suitable reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: A gradient of 0.1% ammonium (B1175870) hydroxide (B78521) in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.
4. Sample Preparation:
-
Samples collected from the receptor chamber may be injected directly or may require a simple dilution with the mobile phase.
-
For more complex matrices, protein precipitation with methanol (B129727) or acetonitrile may be necessary.
5. Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Quantify the concentration of this compound in the experimental samples by interpolating their peak areas against the calibration curve.
Visualizations
Experimental Workflow for Ex Vivo Permeability Assay
Caption: Workflow for determining the ex vivo permeability of this compound.
Disclaimer: These protocols are intended for guidance and should be adapted and validated by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling chemicals and biological tissues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury [mdpi.com]
- 3. An Ex vivo Investigation on Drug Permeability of Sheep Nasal Epithelial Tissue Membranes from the Respiratory and Olfactory Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drexel.edu [drexel.edu]
Application Notes and Protocols for the Isolation of Mesembranol using High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a prominent alkaloid found in the plant Sceletium tortuosum, traditionally used for its mood-enhancing properties.[1][2] Modern pharmacological studies have identified this compound as a serotonin (B10506) reuptake inhibitor (SRI), making it a compound of significant interest for the development of novel therapeutics for anxiety and depression.[2][3] High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient method for the isolation of this compound, overcoming challenges associated with traditional solid-support chromatography such as irreversible adsorption and sample degradation.[4][5] This all-liquid chromatographic technique provides high yields and purity, making it an ideal platform for obtaining research-grade this compound.[1][4]
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and related alkaloids from Sceletium tortuosum using High-Speed Counter-Current Chromatography, as compared to conventional methods.
| Parameter | HSCCC | Conventional Chromatography (CC/PTLC) | Reference |
| Starting Material (Fraction C) | 1.0 g | 1.65 g | [1][4] |
| Yield of this compound | 47.8 mg | Not Reported | [1][4] |
| Purity of Related Alkaloid (Mesembrine) | 98.5% | 96.0% | [1] |
| Partition Coefficient (K) of this compound | 0.27 | Not Applicable | [1] |
| HSCCC Revolution Speed | 1500 rpm | Not Applicable | [1] |
| HSCCC Flow Rate | 3.0 ml/min | Not Applicable | [1] |
| Separation Time | ~3 hours | Not Reported | [1] |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound from Sceletium tortuosum using HSCCC.
Plant Material and Extraction
-
Plant Material : Dried and powdered aerial parts of Sceletium tortuosum.
-
Extraction :
Pre-purification by Column Chromatography
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Fractionate the extract using silica (B1680970) gel column chromatography.
-
Elute the column with a chloroform-methanol gradient to obtain several fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing this compound (referred to as Fraction C in the reference literature).[1][4]
High-Speed Counter-Current Chromatography (HSCCC)
-
Instrumentation : A preparative HSCCC instrument equipped with a sample injection valve and a UV detector.
-
Two-Phase Solvent System : Prepare a mixture of chloroform-methanol-water in a 4:3:2 (v/v/v) ratio .[1] Thoroughly mix and allow the phases to separate in a separatory funnel at room temperature.
-
HSCCC Operation :
-
Fill the HSCCC column with the upper aqueous phase as the stationary phase.
-
Set the revolution speed to 1500 rpm .[1]
-
Pump the lower organic phase (mobile phase) through the column at a flow rate of 3.0 ml/min .[1]
-
Once the system reaches hydrodynamic equilibrium, dissolve 1.0 g of the dried Fraction C in a suitable volume of the two-phase solvent system and inject it into the column.[1][4]
-
Monitor the effluent with a UV detector at 254 nm.[1]
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions for the presence and purity of this compound using HPLC or other suitable analytical techniques.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a serotonin reuptake inhibitor.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Sceletium tortuosum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Versatile two-phase solvent system for alkaloid separation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Nonaqueous Capillary Electrophoresis-Mass Spectrometry for the Analysis of Sceletium Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sceletium tortuosum, commonly known as Kanna, is a succulent plant native to Southern Africa that contains a variety of mesembrine-type alkaloids. These compounds, including mesembrine (B35894), mesembrenone, mesembranol, and mesembrenol, are known for their psychoactive properties and are of significant interest for their potential therapeutic applications in treating anxiety and depression.[1][2] The analysis of these alkaloids presents a significant challenge due to their structural similarity, the presence of numerous isobaric compounds and diastereomers, and the complexity of the plant matrix.[3][4]
Traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for the analysis of Sceletium alkaloids.[1][5] However, these methods can involve lengthy analysis times and may require complex sample preparation steps.[4] Nonaqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS) has emerged as a powerful and rapid alternative, offering high separation efficiency for complex alkaloid mixtures in difficult matrices.[2][4] This application note provides a detailed protocol for the NACE-MS analysis of Sceletium alkaloids and summarizes relevant quantitative data.
Experimental Protocols
Sample Preparation: Alkaloid Extraction
A standard acid-base extraction is effective for isolating alkaloids from dried plant material.
-
Materials :
-
Dried and powdered aerial parts of Sceletium tortuosum.
-
Hydrochloric acid (HCl).
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Dichloromethane.
-
Anhydrous sodium sulfate.
-
Sonicator.
-
Rotary evaporator.
-
-
Protocol :
-
Weigh approximately 2.0 g of powdered Sceletium tortuosum plant material.
-
Suspend the powder in methanol and perform an acid-base extraction.[6]
-
Sonicate the methanolic extract for 20 minutes to ensure thorough extraction.[7]
-
Filter the extract through a 0.45 μm PVDF membrane filter.[7]
-
Evaporate the solvent using a rotary evaporator to obtain the dried alkaloid extract.
-
Re-suspend the dried extract in methanol to a final concentration of approximately 10.0 mg/mL for analysis.[6]
-
NACE-MS System and Operating Conditions
This protocol is based on established methods for the NACE-MS analysis of alkaloids.[4][8]
-
Capillary Electrophoresis System :
-
Capillary : Fused-silica capillary (e.g., 50 µm i.d.).
-
Background Electrolyte (BGE) : 50 mM ammonium formate (B1220265) in an acetonitrile/methanol mixture (50:50, v/v), adjusted to an apparent pH of 4.0.[8]
-
Injection : Hydrodynamic injection.
-
Separation Voltage : Apply a positive voltage (e.g., +25 kV to +30 kV).
-
-
Mass Spectrometry System :
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Sheath Liquid : Isopropyl alcohol/water (80:20, v/v) delivered at a flow rate of approximately 180 µL/h.[8]
-
Nebulizing Gas : Nitrogen, pressure optimized for a stable spray.
-
Drying Gas : Nitrogen, flow rate and temperature optimized for efficient desolvation.
-
Mass Analyzer : Quadrupole Time-of-Flight (QToF) or similar high-resolution mass spectrometer.
-
Data Acquisition : Scan in a mass range appropriate for mesembrine-type alkaloids (e.g., m/z 100-400).
-
Experimental Workflow
The overall workflow for the NACE-MS analysis of Sceletium alkaloids is depicted below.
Caption: NACE-MS workflow for Sceletium alkaloid analysis.
System Components and Relationships
The NACE-MS system integrates the high-resolution separation of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry.
Caption: Key components of the NACE-MS analytical system.
Quantitative Data Summary
While the NACE-MS method developed by Roscher et al. (2012) was primarily highlighted for its suitability in investigating alkaloid composition and for relative quantification, detailed validation data such as LOD and LOQ were not provided in the available literature.[4] For comparative purposes, the table below summarizes quantitative validation parameters reported for other analytical methods, such as HPLC and UHPLC-MS, used for the analysis of Sceletium alkaloids.
| Parameter | Method | Alkaloids | Result | Reference |
| Linearity Range | HPLC | Mesembrine-type | 400 - 60,000 ng/mL (r² > 0.99) | [5] |
| Limit of Detection (LOD) | HPLC | Mesembrine-type | 100 ng/mL | [5][7] |
| Limit of Quantitation (LOQ) | HPLC | Mesembrine-type | 200 ng/mL | [5][7] |
| Limit of Quantitation (LOQ) | UHPLC-MS | Mesembrine | 50 ng/mL | [9] |
| Accuracy | HPLC | Mesembrine-type | 94.8% - 103.6% | [5][7] |
| Precision (Inter-day RSD) | HPLC | Mesembrine-type | < 3% | [5][7] |
| Recovery | HPLC | Mesembrine-type | 95% - 105% | [5] |
Conclusion
Nonaqueous Capillary Electrophoresis-Mass Spectrometry is a highly effective and rapid technique for the forensic analysis and fingerprinting of mesembrine alkaloids in Sceletium tortuosum and its derived commercial products.[4] The method's strength lies in its ability to separate a large number of isobaric and structurally similar compounds, which is a common challenge with Sceletium extracts.[4] While further validation is needed to establish comprehensive quantitative parameters like LOD and LOQ for a dedicated NACE-MS method, its superior resolving power makes it an invaluable tool for quality control, phytochemical research, and the development of standardized herbal medicines.
References
- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Analyses of alkaloids in different products by NACE-MS [agris.fao.org]
- 9. ABC Herbalgram Website [herbalgram.org]
Application of Mesembranol in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol, a key alkaloid isolated from the South African plant Sceletium tortuosum, has garnered significant interest in neuropharmacological research. This compound, along with other related mesembrine (B35894) alkaloids, is recognized for its psychoactive properties, including anxiolytic and potential antidepressant effects. The primary mechanisms of action attributed to this compound involve the dual inhibition of phosphodiesterase-4 (PDE4) and the serotonin (B10506) transporter (SERT).[1][2][3][4] This dual activity presents a compelling profile for the investigation of novel therapeutics for mood and cognitive disorders.
These application notes provide a comprehensive overview of the neuropharmacological applications of this compound, detailing its mechanisms of action, quantitative data on its bioactivity, and detailed protocols for key in vitro and in vivo experiments.
Mechanisms of Action
This compound exerts its effects on the central nervous system through two primary molecular targets:
-
Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various neuronal processes, including synaptic plasticity, learning, and memory. By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to enhanced cognitive function and neuroprotective effects.[1][5]
-
Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT by this compound increases the synaptic availability of serotonin, a mechanism shared by many clinically effective antidepressant and anxiolytic drugs.[1][2][6]
The synergistic action of PDE4 and SERT inhibition may offer a unique therapeutic advantage over single-target agents.[2]
Data Presentation: Quantitative Bioactivity of this compound and Related Alkaloids
The following table summarizes the available quantitative data for this compound and its structurally related alkaloids from Sceletium tortuosum. This allows for a comparative assessment of their potency at their respective molecular targets.
| Compound | Target | Parameter | Value | Reference |
| This compound | PDE4 | IC₅₀ | 10,000 nM | [1] |
| Mesembrenone | PDE4 | IC₅₀ | 470 nM | [1] |
| Mesembrine | PDE4 | IC₅₀ | 7,800 nM | [1] |
| Mesembrine | SERT | Kᵢ | 1.4 nM | [1][5] |
| Mesembrenone | SERT | Kᵢ | 27 nM | |
| Mesembrenol | SERT | Kᵢ | 63 nM | |
| This compound | SERT | Kᵢ | Not Reported |
Note: The binding affinity (Kᵢ) of this compound for the serotonin transporter has not been explicitly reported in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments in the neuropharmacological evaluation of this compound are provided below.
Protocol 1: In Vitro Phosphodiesterase-4 (PDE4) Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE4 activity.
Objective: To quantify the potency of this compound as a PDE4 inhibitor.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
25 µL of Assay Buffer
-
25 µL of diluted this compound or vehicle (DMSO) control
-
25 µL of recombinant PDE4 enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of a solution containing cAMP and [³H]-cAMP to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Separation: Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using methods such as anion-exchange chromatography or scintillation proximity assay beads.
-
Detection: Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).
Objective: To determine the affinity of this compound for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells stably expressing hSERT (e.g., HEK293 cells)
-
[³H]-Citalopram or another suitable radioligand for SERT
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (cold Binding Buffer)
-
Non-specific binding control (e.g., 10 µM Fluoxetine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the binding buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of diluted this compound or vehicle (for total binding) or non-specific binding control.
-
50 µL of [³H]-Citalopram solution.
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 3: In Vivo Anxiolytic Activity Assessment in Zebrafish Larvae
This protocol describes a behavioral assay to evaluate the anxiolytic-like effects of this compound using a zebrafish larval model.[2][7][8]
Objective: To assess the anxiolytic potential of this compound in vivo.
Materials:
-
Wild-type zebrafish larvae (5 days post-fertilization)
-
This compound
-
Embryo medium (E3)
-
96-well plates
-
Automated behavioral tracking system with light/dark transition capabilities
Methodology:
-
Acclimatization: Place individual zebrafish larvae into the wells of a 96-well plate containing E3 medium and allow them to acclimate for at least 30 minutes.
-
Compound Exposure: Prepare different concentrations of this compound in E3 medium. Replace the medium in the wells with the this compound solutions or a vehicle control.
-
Incubation: Incubate the larvae with the compound for a predetermined period (e.g., 60 minutes).
-
Behavioral Paradigm (Light-Dark Transition Test):
-
Place the 96-well plate into the automated tracking system.
-
The protocol typically consists of alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, repeated for several cycles).
-
Anxiety-like behavior is induced by the sudden transition from light to dark, which typically causes a burst of hyperactivity (thigmotaxis or wall-hugging behavior is also a measure of anxiety).
-
-
Data Acquisition: The tracking system will record the locomotor activity of each larva (e.g., distance moved, velocity, time spent in different zones of the well).
-
Data Analysis:
-
Quantify the locomotor activity during the dark phases.
-
A reduction in the hyperactive response to the light-to-dark transition is indicative of an anxiolytic-like effect.
-
Compare the activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory mechanism of this compound on PDE4 and SERT signaling pathways.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound for PDE4 inhibition.
Logical Relationship: Zebrafish Anxiolytic Assay
Caption: Logical flow of the zebrafish light-dark transition test for anxiolytic effects.
References
- 1. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 2. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening selected medicinal plants for potential anxiolytic activity using an in vivo zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and Mesembrine in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Formulation of Mesembranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a principal alkaloid found in the plant Sceletium tortuosum, which has been traditionally used for its mood-enhancing and anxiolytic effects.[1][2] Preclinical research has identified this compound as a promising candidate for the treatment of mental health conditions such as anxiety and depression.[1][3] Its primary mechanisms of action are understood to be the inhibition of the serotonin (B10506) (5-HT) transporter (SERT) and phosphodiesterase-4 (PDE4).[4] This dual-action mechanism suggests potential therapeutic advantages over traditional selective serotonin reuptake inhibitors (SSRIs).
These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, including detailed protocols for in vitro and in vivo evaluation.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing appropriate formulations for preclinical research.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₇H₂₅NO₃ | [3][5] |
| Molecular Weight | 291.4 g/mol | [3][5] |
| Appearance | Typically a white to off-white crystalline solid. | [3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | [3] |
| Stability | Stable under standard laboratory conditions but may degrade at extreme pH or temperatures. | [3] |
| LogP | 2.4 | [5] |
Formulation Strategies for Preclinical Studies
Given this compound's poor water solubility, appropriate formulation strategies are necessary to ensure adequate bioavailability for preclinical testing.[6] The choice of formulation will depend on the route of administration and the specific requirements of the study.
Oral Administration
For oral administration in rodent models, a solution or a stable suspension is often employed to ensure accurate dosing.
3.1.1. Example Solution Formulation (for lower doses)
A cosolvent approach can be utilized to solubilize this compound for oral administration, particularly for pharmacokinetic studies where a solution is preferred.[6][7]
-
Vehicle Composition:
-
5% N,N-Dimethylacetamide (DMA)
-
40% Propylene (B89431) glycol (PG)
-
55% Saline (0.9% NaCl)
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMA.
-
Add the propylene glycol and vortex until a clear solution is formed.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect for any precipitation before administration.
-
3.1.2. Example Suspension Formulation (for higher doses)
For toxicology or efficacy studies requiring higher doses, a suspension is often necessary.[7]
-
Vehicle Composition:
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in purified water
-
0.1% (w/v) Tween® 80
-
-
Preparation Protocol:
-
Prepare the vehicle by slowly adding HPMC to purified water while stirring, then adding Tween® 80.
-
Levigate the weighed this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
-
Homogenize the suspension using a suitable method to ensure uniform particle size.
-
Continuously stir the suspension during dosing to maintain homogeneity.
-
Intravenous Administration
For intravenous administration, this compound must be fully solubilized to prevent precipitation in the bloodstream.[6][8]
3.2.1. Example Intravenous Formulation
A common approach for poorly soluble compounds is the use of a cosolvent system, often including a solubilizing agent like a cyclodextrin.
-
Vehicle Composition:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 400 (PEG400)
-
50% Saline (0.9% NaCl)
-
-
Preparation Protocol:
-
Dissolve this compound in DMSO.
-
Add PEG400 and mix thoroughly.
-
Slowly add the saline solution while vortexing.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound.
In Vitro Assays
4.1.1. Serotonin Reuptake Inhibition Assay
This assay determines the potency of this compound in inhibiting the serotonin transporter (SERT).
-
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
[³H]Serotonin (radioligand)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Known SERT inhibitor (e.g., Fluoxetine) as a positive control
-
-
Procedure:
-
Plate hSERT-expressing cells in a 96-well plate and culture to confluency.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 15-30 minutes at 37°C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of this compound and determine the IC₅₀ value.[9]
-
4.1.2. PDE4 Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of phosphodiesterase-4. A common method is a fluorescence polarization (FP) assay.[10][11]
-
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer
-
Known PDE4 inhibitor (e.g., Roflumilast) as a positive control
-
-
Procedure:
-
In a 384-well plate, add diluted this compound or positive control.
-
Add the recombinant PDE4 enzyme to each well and incubate for 15 minutes at room temperature.[10]
-
Initiate the enzymatic reaction by adding FAM-cAMP to all wells.[10]
-
Incubate for 60 minutes at room temperature.[10]
-
Stop the reaction and add a binding agent that binds to the hydrolyzed AMP, resulting in a change in fluorescence polarization.[12]
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.[10]
-
In Vivo Assays
4.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[3][13]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[5][13]
-
Animals: Adult male mice (e.g., C57BL/6 strain).
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.[14]
-
Administer the formulated this compound or vehicle control orally or intraperitoneally at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing an open arm.[5]
-
Record the session using a video camera for later analysis.
-
Measure the time spent in the open and closed arms, and the number of entries into each arm.[3]
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between each trial.[5]
-
4.2.2. Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant-like activity.[15][16]
-
Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[1][15]
-
Animals: Adult male rats (e.g., Sprague-Dawley strain).
-
Procedure:
-
On day 1 (pre-test), place each rat in the cylinder for 15 minutes.[17]
-
On day 2 (test), administer the formulated this compound or vehicle control.
-
After the appropriate absorption time, place the rats back into the water-filled cylinders for a 5-minute session.[17]
-
Record the duration of immobility, swimming, and climbing behaviors.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[17]
-
After the test, dry the animals and return them to their home cages.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mesembranol Extraction from Sceletium tortuosum
Welcome to the technical support center for Mesembranol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound and related alkaloids from plant material, primarily Sceletium tortuosum (Kanna).
Frequently Asked Questions (FAQs)
Q1: What are the primary psychoactive alkaloids in Sceletium tortuosum and what are their roles?
A1: The primary psychoactive alkaloids in Sceletium tortuosum belong to the mesembrine (B35894) family. The most significant of these are Mesembrine, Mesembrenone, this compound, and ∆7-mesembrenone. Mesembrine is a potent serotonin (B10506) reuptake inhibitor (SRI), which contributes to the plant's mood-enhancing and anxiety-reducing effects.[1] Mesembrenone also contributes to these effects and has been shown to be a phosphodiesterase 4 (PDE4) inhibitor.[1][2] The relative concentrations of these alkaloids can significantly influence the pharmacological profile of the final extract.
Q2: Which parts of the Sceletium tortuosum plant are most suitable for this compound extraction?
A2: The alkaloid composition can vary between different parts of the plant. While leaves and stems are commonly used, some studies have reported a higher alkaloid content in the stems (0.86% Mesembrine) compared to the leaves (0.3%).[3] Traditionally, the entire plant, including the roots, was used for preparations.[3] For enriching specific alkaloids like ∆7-mesembrenone, the roots may be the preferred plant material.
Q3: How does pre-processing of the plant material, such as drying and fermentation, affect the this compound and overall alkaloid content?
A3: Pre-processing has a significant impact on the alkaloid profile. Fermentation, a traditional preparation method, can alter the concentration of various alkaloids. Some studies have shown that fermentation can lead to a significant increase in Mesembrine content, while the Mesembrenone content may decrease.[4] The content of this compound and Mesembrenol may only change marginally during fermentation.[4] This process is also believed to reduce the levels of oxalates, which can be present in high concentrations (3.6-5.1%) in unfermented material and may cause discomfort.[3][5] Crushing the plant material before drying has also been shown to alter the alkaloid makeup.[3]
Q4: What analytical methods are recommended for quantifying this compound in extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and validated method for the quantitative analysis of this compound and other mesembrine-type alkaloids.[6] Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is another powerful technique for identifying and quantifying these alkaloids, offering high sensitivity and specificity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Initial Extraction: The chosen solvent may not be optimal for extracting this compound. | Perform small-scale pilot extractions with different solvents of varying polarities (e.g., ethanol (B145695), methanol, ethyl acetate, and mixtures with water) to determine the most effective one for your plant material.[8][9] |
| Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low to allow for complete dissolution. | For maceration, increase the extraction time to 7-14 days with daily agitation. For heat-assisted methods, optimize the temperature to balance extraction efficiency with potential thermal degradation of the alkaloids.[10][11] | |
| Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent penetration. | Ensure the dried plant material is ground into a fine and uniform powder to maximize the extraction efficiency.[9] | |
| Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated before all the this compound is extracted. | Optimize the solid-to-solvent ratio. A higher ratio (e.g., 1:20 or 1:35 g/mL) can improve the yield, but an excessive amount of solvent can make the subsequent concentration steps more difficult.[8][12][13] | |
| Degradation of Alkaloids | Exposure to Excessive Heat: this compound and other alkaloids can be thermolabile. | When evaporating the solvent, use a rotary evaporator at a controlled, low temperature to prevent degradation.[9][10] |
| pH Instability: Extreme pH levels can lead to the degradation of alkaloids. | Maintain control over the pH of your extraction and purification solutions.[10] | |
| High Levels of Impurities in Final Extract | Non-Selective Solvent: Solvents like ethanol can co-extract other compounds such as chlorophyll, waxes, and fats. | To increase purity, perform a subsequent acid-base extraction. This will separate the basic alkaloids from neutral and acidic impurities.[10] |
| Presence of Oxalic Acid: Sceletium tortuosum contains significant amounts of oxalic acid. | Traditional fermentation is believed to reduce oxalate (B1200264) levels. For unfermented material, an acid-base extraction is crucial for removing these impurities.[5][10] |
Experimental Protocols
Protocol 1: Ethanol Maceration for Full-Spectrum Extract
This protocol is suitable for obtaining a crude extract containing a broad range of alkaloids.
-
Preparation of Plant Material: Dry the Sceletium tortuosum material (leaves, stems, and/or roots) and grind it into a fine powder.
-
Maceration: Combine the powdered plant material with 95% ethanol in a 1:4 (w/v) ratio in a sealed glass container.[10]
-
Extraction: Agitate the mixture once daily for 7 to 14 days to ensure maximum alkaloid release.[10]
-
Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.
-
Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature (e.g., below 40°C) to prevent alkaloid degradation. The resulting product is a concentrated crude extract.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This protocol is designed to purify the crude extract obtained from Protocol 1 by separating the alkaloids from other non-basic compounds.
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid or dilute sulfuric acid). This will protonate the alkaloids, making them water-soluble.[10][14]
-
Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove fats, chlorophyll, and other non-polar impurities. Discard the non-polar solvent layer. Repeat this step two to three times.[10]
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[10]
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane. Collect the organic layer. Repeat the extraction two to three times to ensure complete recovery.[10]
-
Final Evaporation: Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain a purified alkaloid extract.
Data Presentation
Table 1: Influence of Fermentation on Alkaloid Content in Sceletium tortuosum
| Alkaloid | Concentration in Unfermented Material (µg/mL) | Concentration in Fermented Material (µg/mL) |
| Mesembrine | Not Detected - 1.6 | 7.40 - 20.8 |
| Mesembrenone | 8.00 - 33.0 | 1.30 - 32.7 |
| This compound | Marginally Changed | Marginally Changed |
| Mesembrenol | Marginally Changed | Marginally Changed |
| (Data adapted from a study on the effects of fermentation on the alkaloid profile)[4] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound as a Serotonin Reuptake Inhibitor (SRI)
Caption: Mechanism of action of this compound as an SRI.
References
- 1. Mesembrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pza.sanbi.org [pza.sanbi.org]
- 4. Does fermentation change the alkaloid profile of Sceletium tortuosum â a âmind and moodâ plant used in South Africa? [coms.events]
- 5. trykhana.com [trykhana.com]
- 6. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety [mdpi.com]
- 13. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibliography.maps.org [bibliography.maps.org]
Technical Support Center: Optimization of the Mizoroki-Heck Reaction for Mesembranol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Mizoroki-Heck reaction for the synthesis of Mesembranol and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the Mizoroki-Heck reaction and why is it important for this compound synthesis?
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] In the context of this compound synthesis, it is a powerful tool for constructing the key carbocyclic or heterocyclic ring systems found in the alkaloid's structure, often through an intramolecular reaction pathway.[1][2] This reaction is valued for its ability to create complex molecular architectures under relatively mild conditions.[2]
Q2: What are the critical components of a Mizoroki-Heck reaction?
A typical Mizoroki-Heck reaction consists of the following key components:
-
Substrate: An aryl or vinyl halide (I, Br, Cl) or triflate.[3]
-
Alkene: The coupling partner.
-
Palladium Catalyst: Often a Pd(0) source or a Pd(II) precatalyst that is reduced in situ.[4]
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity.[5]
-
Base: Required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[4]
-
Solvent: A polar aprotic solvent is commonly used.
Q3: How does the choice of halide in the substrate affect the reaction?
The reactivity of the halide in the oxidative addition step, which is often the rate-determining step, follows the order: I > Br > OTf >> Cl.[3][6] While aryl iodides are the most reactive, aryl bromides and triflates are also commonly used. Aryl chlorides are generally less reactive and may require more specialized catalyst systems.[6]
Q4: What is the role of the base in the Mizoroki-Heck reaction?
The base is crucial for regenerating the active Pd(0) catalyst by neutralizing the hydrogen halide (HX) that is formed during the reaction.[4] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[4] The choice of base can significantly impact the reaction yield and should be optimized for a specific substrate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Mizoroki-Heck reactions. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium source. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst.[4] |
| Poor Oxidative Addition | If using a less reactive halide (e.g., chloride), switch to a more reactive one (bromide or iodide) if possible.[3] Alternatively, employ more electron-rich and bulky ligands to enhance catalyst activity.[7] |
| Catalyst Decomposition | The formation of palladium black is an indicator of catalyst decomposition.[7] This can be mitigated by using more robust ligands, ensuring strictly anaerobic conditions, or lowering the reaction temperature. |
| Suboptimal Base | The strength and type of base are critical. Screen a variety of organic and inorganic bases to find the optimal one for your specific substrate and catalyst system.[4] |
| Incorrect Solvent | The solvent can influence catalyst solubility and reactivity. Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. Consider screening different solvents. |
Issue 2: Formation of Side Products
The formation of undesired side products can compete with the desired reaction pathway.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of the Aryl Halide | This can occur at high temperatures or with highly active catalysts. | Reduce the reaction temperature or catalyst loading. The choice of ligand can also influence the extent of homocoupling. |
| Alkene Isomerization | Double bond migration in the product can be a significant issue, particularly in intramolecular reactions. | The choice of ligand and additives can control isomerization. For example, some chiral ligands have been shown to suppress product isomerization.[8] |
| Reduction of the Aryl Halide | The aryl halide can be reduced to the corresponding arene. | Ensure the absence of any adventitious hydrogen sources. The choice of base and solvent can also play a role. |
Experimental Protocols
General Procedure for Mizoroki-Heck Reaction Optimization
The following is a general protocol for the optimization of an intramolecular Mizoroki-Heck reaction for the synthesis of a this compound precursor.
-
Preparation: To a dried reaction vessel, add the aryl halide substrate (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine (B1218219) ligand (1-2 equiv. relative to Pd).
-
Solvent and Base Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Degassed solvent and the base (1.5-2.0 equiv.) are then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
The following table summarizes a set of hypothetical optimization experiments for an intramolecular Heck reaction to form a key intermediate in this compound synthesis.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 110 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.0) | DMAc | 110 | 85 |
| 5 | Pd₂(dba)₃ (0.5) | XPhos (1) | K₂CO₃ (2.0) | DMAc | 110 | 82 |
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A troubleshooting workflow for low yields in the Mizoroki-Heck reaction.
References
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
Addressing peak tailing in HPLC analysis of Mesembranol
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Mesembranol, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?
This compound is a mesembrine-type alkaloid with a molecular formula of C17H25NO3 and a molecular weight of approximately 291.4 g/mol .[1][2] Its structure contains a secondary amine, classifying it as a basic compound.[1] This basicity is a key factor influencing its chromatographic behavior, particularly its tendency to exhibit peak tailing in reversed-phase HPLC. This compound is soluble in organic solvents like methanol (B129727) and ethanol (B145695) and has poor solubility in water.[1]
Q2: What is peak tailing and why is it a common problem when analyzing this compound?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[3][4] For basic compounds like this compound, the primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[3][5][6] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.
-
At low pH (e.g., pH 2-3): The silanol groups on the silica (B1680970) surface are protonated (Si-OH), minimizing their ability to interact with the protonated this compound molecules through ion exchange. This reduction in secondary interactions typically leads to improved peak symmetry.[3][6][7]
-
At mid-range pH: Silanol groups can become ionized (negatively charged, SiO-), leading to strong electrostatic interactions with the positively charged this compound, which is a major cause of peak tailing.[5]
-
At high pH (e.g., pH > 8): The ionization of the basic this compound is suppressed, and it exists in its neutral form. This can reduce interactions with the stationary phase and improve peak shape. However, it is crucial to use a column that is stable at high pH.[8][9]
Troubleshooting Guide: Addressing Peak Tailing
Problem: My this compound peak is showing significant tailing (Tailing Factor > 1.2).
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Diagnose the Potential Cause
The first step is to identify the likely cause of the peak tailing. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing.
Step 2: Implement Solutions Based on the Diagnosed Cause
Scenario 1: Method-Related Issues (Focus on this compound Peak)
If only the this compound peak is tailing, the issue is likely related to secondary interactions with the stationary phase.
Solution A: Modify the Mobile Phase
Changes to the mobile phase composition can significantly impact peak shape.
-
Adjust pH:
-
Low pH Approach: Lower the mobile phase pH to 2-3 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.[3][6][7]
-
High pH Approach: Increase the mobile phase pH to above 8 using an additive like ammonium (B1175870) hydroxide (B78521). This suppresses the ionization of this compound. Ensure your column is stable at high pH. A published method successfully used a mobile phase of water:acetonitrile (B52724):ammonium hydroxide (70:30:0.01 v/v/v) to analyze this compound.[8][9]
-
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[7][10]
Solution B: Evaluate the HPLC Column
The choice of column is critical for analyzing basic compounds.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which reduces peak tailing for basic compounds.[4][5][6]
-
Consider Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-polymer phase, which are designed to minimize silanol interactions.[3][7]
Scenario 2: System-Related Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, the problem is more likely related to the HPLC system or the column's physical state.
-
Column Contamination/Age:
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If performance does not improve, the column may be old or contaminated and require replacement.[7]
-
-
Column Bed Deformation: A void at the head of the column can cause peak tailing.
-
Action: Reverse-flush the column (if permitted by the manufacturer) to remove any particulates on the inlet frit. If a void is suspected, the column may need to be replaced.[6]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.[7]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]
-
Data Summary Tables
Table 1: Recommended Mobile Phase Modifications for this compound Analysis
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH (Low) | 2.0 - 3.0 | Protonates silanol groups, minimizing secondary interactions.[3][6][7] |
| Mobile Phase pH (High) | > 8.0 | Suppresses ionization of this compound.[8][9] |
| Buffer Concentration | 25 - 50 mM | Masks residual silanol groups.[7][10] |
| Mobile Phase Additives | 0.1% Formic Acid, 0.1% TFA (low pH) or 0.01-0.1% Ammonium Hydroxide (high pH) | Provides pH control and can improve peak shape.[8][9][10] |
Table 2: HPLC Column Selection Guide for Basic Compounds like this compound
| Column Type | Description | Suitability for this compound |
| Standard C18 (Type A Silica) | Older generation silica, may have more active silanol sites. | Prone to causing peak tailing.[3] |
| End-Capped C18 (Type B Silica) | High-purity silica with reduced silanol activity. | Good starting point, often provides improved peak shape.[3] |
| Polar-Embedded Phase | Stationary phase with a polar group embedded in the alkyl chain. | Excellent for basic compounds, offers alternative selectivity and good peak shape.[7] |
| Hybrid Silica/Polymer | Columns with a stationary phase that is a hybrid of silica and organic polymer. | Offers a wider usable pH range and reduced silanol activity.[3] |
Experimental Protocols
Protocol 1: Preparation of a Low pH Mobile Phase (0.1% Formic Acid)
-
Measure 950 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1 mL of formic acid to the water.
-
Bring the total volume to 1 L with HPLC-grade water.
-
Mix thoroughly.
-
Filter the mobile phase through a 0.45 µm filter.
-
Degas the mobile phase using sonication or vacuum filtration.
-
This aqueous solution can be mixed with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20-30 column volumes of a solvent series, for example:
-
Your mobile phase without buffer salts (e.g., water/organic mix)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Acetonitrile or Methanol
-
-
Store the column in an appropriate solvent as recommended by the manufacturer.
Visualizations
Caption: Interaction causing peak tailing.
Caption: Logical workflow for troubleshooting.
References
- 1. Buy this compound (EVT-1537814) [evitachem.com]
- 2. This compound | C17H25NO3 | CID 625909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Overcoming challenges in the separation of Mesembranol and its isomers
Welcome to the technical support center for the analysis and separation of Mesembranol and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers, such as epithis compound.
Question: I am observing poor peak shape, specifically peak tailing, for both this compound and its isomers during HPLC analysis. What could be the cause and how can I resolve it?
Answer: Peak tailing is a common issue when analyzing alkaloids like this compound. It can arise from several factors:
-
Secondary Silanol (B1196071) Interactions: Active sites on the silica-based stationary phase can interact with the basic nitrogen atom of the alkaloids, leading to tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Contamination: Buildup of contaminants on the column can interfere with peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase can help to saturate the active silanol groups on the stationary phase. For example, using a mobile phase containing a low concentration of ammonium (B1175870) hydroxide (B78521) has been shown to improve peak shape.[1][2]
-
pH Adjustment: Operating at a higher pH can neutralize the alkaloids, leading to better peak shapes and retention on a reverse-phase system.[3]
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample that might cause peak distortion.[4][5]
-
Column Washing: If the column is contaminated, flushing it with a strong solvent may help. Refer to the column manufacturer's instructions for appropriate cleaning procedures.
Question: The retention time for epithis compound is excessively long under my current isocratic HPLC conditions. How can I reduce it without compromising the separation from this compound?
Answer: Long retention times for specific isomers are a known challenge in isocratic separations.[1][2]
Troubleshooting Steps:
-
Implement a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is a highly effective solution. You can start with a weaker mobile phase to retain and separate the early-eluting compounds and then increase the solvent strength to elute the more strongly retained isomers like epithis compound more quickly.[1] A binary gradient system using an aqueous phase with an organic modifier like acetonitrile (B52724) is a common approach.[1]
-
Adjust Mobile Phase Strength: If you must use an isocratic system, you can try to carefully increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. However, this may decrease the resolution between this compound and other closely eluting compounds, so it requires careful optimization.
Question: I am not achieving baseline separation between this compound and other related alkaloids like mesembrine. What adjustments can I make?
Answer: Achieving adequate resolution between structurally similar alkaloids is critical for accurate quantification.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase. Fine-tuning the ratio of the aqueous and organic components can significantly impact resolution. For instance, a slight increase in the water content of the mobile phase has been shown to improve the separation between this compound and mesembrine.[1][2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase chemistry. Different C18 columns can have varying levels of end-capping and silica (B1680970) purity, which can affect selectivity for alkaloids. Phenyl-hexyl or cyano columns could also offer different selectivities.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for the separation and analysis of this compound and its isomers?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are also used for higher resolution and sensitivity.[3][6]
Q2: Why is the separation of this compound and its isomers challenging?
A2: The challenges stem from their structural similarity. Isomers like epithis compound are diastereomers, meaning they have very similar physicochemical properties, which makes them difficult to separate using standard chromatographic techniques.[6] Enantiomers, which are non-superimposable mirror images, require chiral separation techniques for resolution.[7][8][9]
Q3: Are there validated HPLC methods available for the quantification of this compound and its isomers?
A3: Yes, validated HPLC methods have been developed for the quantitative analysis of mesembrine-type alkaloids, including this compound and epithis compound, in plant material.[10][11][12] These methods are typically run on a C18 column with UV detection.[1][10][11][12]
Q4: What is the importance of using a basic modifier in the mobile phase for HPLC analysis of these alkaloids?
A4: At a high pH, the alkaloids are in their neutral form, which results in better chromatographic peak shapes and more consistent retention times on a reverse-phase system.[3] A low pH would lead to the alkaloids being positively charged, causing them to be poorly retained.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC method for the analysis of this compound and related alkaloids.[10][11][12]
Table 1: Calibration Curve and Linearity Data
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 400 - 60,000 | >0.99 |
| Epithis compound | 400 - 60,000 | >0.99 |
| Mesembrine | 400 - 60,000 | >0.99 |
| Mesembrenone | 400 - 60,000 | >0.99 |
| Δ⁷mesembrenone | 400 - 60,000 | >0.99 |
Table 2: Accuracy and Precision Data
| Analyte | Accuracy (%) | Inter-day Relative Standard Deviation (RSD) (%) |
| This compound | 94.8 - 103.6 | < 3 |
| Epithis compound | 94.8 - 103.6 | < 3 |
| Mesembrine | 94.8 - 103.6 | < 3 |
| Mesembrenone | 94.8 - 103.6 | < 3 |
| Δ⁷mesembrenone | 94.8 - 103.6 | < 3 |
Table 3: Recovery, LOD, and LOQ Data
| Parameter | Value |
| Recovery | 95 - 105% (RSD < 4.5%) |
| Limit of Detection (LOD) | 100 ng/mL |
| Limit of Quantitation (LOQ) | 200 ng/mL |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for this compound and Isomers
This protocol is based on a validated method for the separation and quantification of mesembrine-type alkaloids.[1][10]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Hypersil® C18).
-
Mobile Phase:
-
Isocratic for Mesembrine, Mesembrenone, and Δ⁷mesembrenone: A mixture of water, acetonitrile (ACN), and ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v).[1]
-
Isocratic for improved this compound and Mesembrine separation: A mixture of water, ACN, and ammonium hydroxide solution in a ratio of 72:28:0.01 (v/v/v).[1]
-
Gradient for this compound and Epithis compound: A binary gradient elution system with 0.1% ammonium hydroxide in water as the aqueous phase and ACN as the organic phase. The gradient starts with 80% aqueous phase and changes to 50% over 15 minutes.[1]
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Dissolve the extract or standard in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol based on methods used for the analysis of mesembrine-type alkaloids.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for alkaloid analysis, such as a DB-5 or HP-5MS (5% phenyl methyl siloxane).[6]
-
Carrier Gas: Helium.
-
Injector Temperature: 230°C.
-
Temperature Program: An initial temperature of 200°C held for 15 minutes, then ramped at 10°C/min to 300°C.[1]
-
Detector Temperature: 300°C (for FID) or as specified by the MS manufacturer.
-
Sample Preparation: Samples are typically dissolved in a minimum amount of methanol.[1] Derivatization (e.g., silylation) may be necessary for compounds with hydroxyl groups to improve volatility and peak shape.
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound and its isomers.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Sceletium Alkaloid Resolution in GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Sceletium alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the resolution and accuracy of your analytical results.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of Sceletium alkaloids, such as mesembrine (B35894) and mesembrenone (B1676307).
Issue 1: Poor Peak Shape (Tailing Peaks)
Question: My chromatogram shows significant peak tailing for Sceletium alkaloids. What are the potential causes and how can I fix this?
Answer:
Peak tailing for basic compounds like Sceletium alkaloids is a common problem in GC-MS. It is often caused by unwanted interactions between the alkaloids and active sites within the GC system. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Active Sites in the Inlet: The inlet liner is a primary source of active silanol (B1196071) groups that can interact with the amine functional groups of the alkaloids.
-
Solution: Use a base-deactivated inlet liner to minimize these interactions. Regularly replace the liner, especially when analyzing crude extracts.[1]
-
-
Column Contamination: The front end of the GC column can accumulate non-volatile matrix components, creating active sites.
-
Solution: Trim the first 15-30 cm of the column to remove contaminated sections. This can often restore peak shape.[1]
-
-
Column Bleed and Degradation: Oxygen or moisture in the carrier gas can degrade the stationary phase, exposing active sites.
-
Solution: Ensure your carrier gas is of high purity and use oxygen and moisture traps. Condition the column according to the manufacturer's instructions.
-
-
Suboptimal Temperatures: Incorrect inlet or oven temperatures can contribute to poor peak shape.
-
Solution: Optimize the inlet temperature (typically around 250 °C) to ensure rapid volatilization without degradation. Adjust the oven temperature program to ensure alkaloids are fully eluted.[1]
-
Issue 2: Co-elution of Key Alkaloids (e.g., Mesembrine and Mesembrenone)
Question: I am struggling to separate mesembrine and mesembrenone in my samples. How can I improve their resolution?
Answer:
Co-elution of structurally similar alkaloids is a significant challenge. Improving resolution requires a multi-faceted approach focusing on chromatographic parameters.
Solutions:
-
Optimize the Oven Temperature Program: This is one of the most effective ways to improve the separation of closely eluting compounds.
-
Action: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 5°C/min). This increases the interaction time of the alkaloids with the stationary phase, enhancing separation.
-
-
Select an Appropriate GC Column: The choice of stationary phase is critical for selectivity.
-
Adjust Column Dimensions: Longer columns and smaller internal diameters provide higher theoretical plates and better resolution.
-
Action: If you are using a 15m column, consider switching to a 30m column. Reducing the internal diameter from 0.32mm to 0.25mm can also significantly improve separation.
-
-
Carrier Gas Flow Rate: An optimal flow rate is crucial for good efficiency.
-
Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas (Helium is commonly used).
-
Issue 3: Low Signal Intensity or Complete Signal Loss
Question: My Sceletium alkaloid peaks are very small or have disappeared entirely. What should I check?
Answer:
A sudden loss of signal can be due to a number of factors, ranging from sample preparation to instrument issues.
Troubleshooting Steps:
-
Check for Leaks: Leaks in the injector, column fittings, or septum can lead to a loss of sample and a decrease in signal.
-
Sample Degradation: Sceletium alkaloids can be sensitive to heat and light.
-
Action: Ensure proper storage of your samples and standards. Minimize the time the sample spends in the heated injector by using an autosampler if possible.
-
-
Injector Issues: A clogged syringe or a cored septum can prevent the sample from reaching the column.
-
Action: Inspect and clean the syringe. Replace the septum regularly.
-
-
MS Detector Issues: The detector may require tuning or cleaning.
-
Action: Perform an autotune of the mass spectrometer to ensure it is functioning correctly. If the problem persists, the ion source may require cleaning.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for Sceletium alkaloid analysis?
A1: For general-purpose analysis of Sceletium alkaloids, a non-polar or low-polarity column is recommended. The most commonly cited columns are those with a 5% phenyl-methylpolysiloxane stationary phase, such as a DB-5 or HP-5ms.[2][3] These columns provide good separation based on the boiling points of the alkaloids.
Q2: What are typical GC-MS operational parameters for Sceletium alkaloid analysis?
A2: While the optimal parameters will depend on your specific instrument and sample, the following table provides a good starting point based on published methods.
| Parameter | Typical Value | Notes |
| GC Column | DB-5 or HP-5ms, 30m x 0.25mm ID, 0.25µm film thickness | A standard column for this type of analysis.[2][3] |
| Inlet Temperature | 250 - 280 °C | To ensure rapid vaporization of the alkaloids. |
| Injection Mode | Splitless or Split | Splitless is preferred for trace analysis. |
| Carrier Gas | Helium | At a constant flow rate of approximately 1.0-1.2 mL/min.[2] |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 min | This is a starting point; a slower ramp rate may be needed for better resolution. |
| MS Source Temp. | ~230 °C | Standard for many MS systems.[2] |
| MS Quad Temp. | ~150 °C | Standard for many MS systems.[2] |
| Scan Range | 50-550 amu | To cover the mass range of the expected alkaloids and their fragments. |
Q3: Is derivatization necessary for the GC-MS analysis of Sceletium alkaloids?
A3: Derivatization is not always necessary but can be a powerful tool to improve the chromatographic properties of the alkaloids.
-
Pros: Derivatization, for example, by silylation, can block the active amine and hydroxyl groups on the alkaloids.[4] This reduces their polarity and their tendency to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks and potentially better resolution.
-
Cons: Derivatization adds an extra step to the sample preparation process, which can introduce variability. The derivatizing agents can also be sensitive to moisture and may require careful handling.
Q4: How should I prepare my Sceletium tortuosum samples for GC-MS analysis?
A4: A common method for extracting Sceletium alkaloids from plant material is a basic extraction followed by liquid-liquid partitioning.
-
General Protocol:
-
Grind the dried plant material to a fine powder.
-
Alkalinize the powdered material with a base (e.g., ammonium (B1175870) hydroxide (B78521) solution).
-
Extract the alkaloids with an organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Partition the organic extract with an acidic aqueous solution to protonate the alkaloids and move them into the aqueous phase.
-
Wash the aqueous phase with an organic solvent to remove neutral impurities.
-
Re-alkalinize the aqueous phase and back-extract the alkaloids into a fresh portion of organic solvent.
-
Dry the final organic extract (e.g., with anhydrous sodium sulfate) and concentrate it to a suitable volume for GC-MS analysis.
-
Experimental Protocols
Protocol 1: Standard Operating Procedure for GC-MS Analysis of Sceletium Alkaloids
-
Instrument Setup:
-
Install a DB-5ms column (30m x 0.25mm ID, 0.25µm film thickness) in the GC.
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source and quadrupole temperatures to 230°C and 150°C, respectively.[2]
-
Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.[2]
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10°C/min to 300°C.[2]
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Sample Injection:
-
Inject 1 µL of the prepared sample extract in splitless mode.
-
-
Data Acquisition:
-
Acquire data in full scan mode from m/z 50 to 550.
-
Identify alkaloids based on their retention times and mass spectra compared to reference standards.
-
Visualizations
References
Strategies to enhance the low aqueous solubility of Mesembranol
Welcome to the Technical Support Center for Mesembranol Solubility Enhancement. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a psychoactive alkaloid found in the plant Sceletium tortuosum. Like many alkaloids, it is a lipophilic molecule, and related compounds like Mesembrine (B35894) are known to have low solubility in water.[1] This poor aqueous solubility can be a significant hurdle in drug development, leading to low dissolution rates, poor absorption, and limited bioavailability for oral dosage forms.[2][3][4] Enhancing its solubility is crucial for developing effective pharmaceutical formulations.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several established pharmaceutical techniques can be applied to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound. The most common approaches include:
-
Physical Modifications:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area by reducing particle size can improve the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly enhance solubility and dissolution.[7][8][9]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) can form an inclusion complex with greatly improved aqueous solubility.[4][10][11]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt is often the most effective way to increase solubility.[1][12][13] Given this compound's alkaloid structure, it is likely amenable to forming salts with various acidic counterions.
-
Cocrystallization: Forming a cocrystal with a soluble coformer can create a new solid form with different, often enhanced, physicochemical properties, including solubility.[14][15]
-
-
Formulation-Based Approaches:
-
pH Adjustment: The solubility of weak bases like this compound can be increased by lowering the pH of the medium.[5][16]
-
Use of Co-solvents: Blending water with a miscible solvent (e.g., ethanol, propylene (B89431) glycol) can increase the solubility of lipophilic compounds.[2][17][18]
-
Nanoparticle Formulations: Encapsulating this compound in lipid or polymeric nanoparticles can improve its solubility and provide targeted delivery.[3][19][20]
-
Troubleshooting Guides
Issue 1: Difficulty Selecting an Appropriate Solubility Enhancement Strategy
Question: I am starting my research on this compound. How do I choose the best strategy to improve its solubility?
Answer: The optimal strategy depends on the physicochemical properties of this compound and the desired final dosage form. A systematic screening approach is recommended.
Workflow for Strategy Selection:
Caption: Decision workflow for selecting a solubility enhancement strategy for this compound.
Issue 2: Salt Formation Fails or Yields Unstable Salts
Question: I attempted to form a hydrochloride salt of this compound, but the resulting solid was unstable/hygroscopic. What should I do?
Answer: While hydrochloride is a common choice, not all salts provide optimal properties.[21] It is crucial to screen a variety of counterions. For a related alkaloid, mesembrine, the besylate salt was found to be highly soluble (>1000 mg/mL) and stable, significantly outperforming the hydrochloride salt.[1][21]
Troubleshooting Steps:
-
Expand Counterion Screen: Test a diverse range of pharmaceutically acceptable acids (e.g., benzenesulfonic acid, phosphoric acid, tartaric acid, fumaric acid, succinic acid).[1]
-
Check pKa Rule: Ensure a sufficient difference between the pKa of this compound (as a base) and the pKa of the acidic counterion (a difference of >3 units is a good rule of thumb) to form a stable salt.[7]
-
Vary Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates, as these can influence the resulting crystal form and stability.
Illustrative Data (Mesembrine Salts): Note: This data is for the related compound Mesembrine and serves as an example of how different salts can dramatically affect solubility.
| Salt Form | Aqueous Solubility (mg/mL) | Key Observation | Reference |
| Mesembrine Free Base | Low (not specified) | Poorly soluble, limiting use. | [1] |
| Mesembrine HCl | Poorly soluble at high concentrations | Limited to small doses. | [1] |
| Mesembrine Besylate | > 1000 | Highly soluble and stable. | [21] |
Issue 3: Cyclodextrin Complexation Shows Minimal Solubility Improvement
Question: My inclusion complex of this compound with β-cyclodextrin did not significantly increase its solubility. What went wrong?
Answer: The effectiveness of cyclodextrin complexation depends on the fit of the guest molecule (this compound) within the host cavity and the type of cyclodextrin used.
Troubleshooting Steps:
-
Try Different Cyclodextrins: The cavity size of β-cyclodextrin may not be optimal. Screen other cyclodextrins, especially more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which often show superior complexation and solubility enhancement.[10][22]
-
Optimize Preparation Method: The method of preparation impacts complexation efficiency. If you used a simple physical mixing or kneading method, try co-solvent lyophilization (freeze-drying) or slurry methods, which often yield better results.[22][23]
-
Confirm Complex Formation: Use analytical techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) to confirm that an inclusion complex has actually formed. The disappearance of the drug's melting peak in DSC is a strong indicator of amorphous complex formation.[23]
Mechanism of Cyclodextrin Inclusion:
Caption: Diagram showing encapsulation of a hydrophobic drug by a cyclodextrin to improve solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is a general method for preparing a solid dispersion, which can enhance solubility by converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix.[8]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Povidone K30 (PVP K30), Copovidone, Soluplus®)
-
Organic solvent (e.g., Methanol, Ethanol, Acetone) - must be able to dissolve both drug and carrier.
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen carrier (e.g., in a 1:1, 1:3, or 1:5 drug-to-carrier weight ratio). Dissolve both components completely in a minimal amount of the selected organic solvent with magnetic stirring.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator. The water bath temperature should be kept low (e.g., 40-50°C) to minimize thermal degradation.
-
Drying: Once a solid film or powder is formed, transfer the material to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Gently scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and pass it through a fine-mesh sieve (e.g., #100 mesh) to ensure particle size uniformity.
-
Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion for drug content, dissolution enhancement (using a USP dissolution apparatus), and physical form (using PXRD and DSC) to confirm the amorphous state.
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Lyophilization
This method is highly effective for creating amorphous inclusion complexes with enhanced solubility.[23]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Co-solvent system (e.g., Acetonitrile/Tert-butyl alcohol)
-
Deionized water
Procedure:
-
CD Solution: Accurately weigh the required amount of HP-β-CD (for a 1:1 or 1:2 molar ratio with this compound) and dissolve it completely in deionized water in a beaker.
-
Drug Solution: In a separate vial, dissolve the accurately weighed this compound in a small volume of a suitable co-solvent (e.g., a 1:4 mixture of Acetonitrile and Tert-butyl alcohol). Vortex until a clear solution is obtained.
-
Complexation: Add the this compound solution drop-wise to the stirring aqueous HP-β-CD solution. Continue stirring the resulting mixture for 24-72 hours at room temperature to allow for maximum complex formation.
-
Freezing: Freeze the solution completely by placing it in a freezer at -80°C or by using a shell-freezing technique on a lyophilizer.
-
Lyophilization (Freeze-Drying): Dry the frozen sample using a lyophilizer until a dry, fluffy powder is obtained. This process typically takes 48-72 hours.
-
Characterization: Collect the powder and store it in a desiccator. Evaluate the complex for its aqueous solubility, dissolution profile, and physicochemical properties (DSC, PXRD) to confirm complexation and amorphous nature.
References
- 1. GB2619907A - Novel crystalline salt forms of mesembrine - Google Patents [patents.google.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrar.org [ijrar.org]
- 18. longdom.org [longdom.org]
- 19. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 20. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. patents.justia.com [patents.justia.com]
- 22. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Methods for stabilizing Mesembranol in solution for bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Mesembranol in solution for reliable and reproducible bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to lose potency over a short period. What could be the cause?
A1: this compound, like other mesembrine-type alkaloids, can be susceptible to degradation. Several factors can contribute to its instability in solution, including:
-
pH: Extreme pH values can catalyze the degradation of this compound.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to light, particularly UV, can lead to photodegradation.[1]
-
Solvent: The choice of solvent can significantly impact the stability of this compound.
-
Oxidation: this compound may be susceptible to oxidation, especially during long-term storage.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A2: While specific quantitative data for this compound is limited, related alkaloids like mesembrine (B35894) are known to be unstable in aqueous media.[1] It is generally recommended to maintain a pH close to neutral (pH 6-7.5) for stock solutions. Buffering the solution can help maintain a stable pH. For bioassays, it is crucial to assess the stability of this compound in the specific cell culture or assay buffer being used.
Q3: How should I store my this compound stock solutions?
A3: To maximize stability, stock solutions of this compound should be:
-
Stored at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
A4: Direct dissolution in aqueous buffers may be challenging due to potential solubility and stability issues. It is often recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol, and then dilute it into the aqueous assay buffer immediately before use. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
Troubleshooting Guides
Issue 1: Precipitation observed after diluting this compound stock solution into aqueous buffer.
| Possible Cause | Solution |
| Poor aqueous solubility of this compound. | Prepare a higher concentration stock in an organic solvent and perform serial dilutions. Ensure the final solvent concentration in the assay is compatible with the experimental system. |
| "Salting out" effect. | The high salt concentration in some buffers can reduce the solubility of organic compounds. Try a buffer with a lower salt concentration if your assay permits. |
| pH shift upon dilution. | Ensure the pH of the final solution is within the optimal range for this compound stability. The addition of a small amount of a concentrated stock solution should not significantly alter the pH of a well-buffered solution. |
Issue 2: Inconsistent results in bioassays using this compound.
| Possible Cause | Solution |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions more frequently. Store aliquots at -80°C and protect them from light. Perform a stability check of your stock solution over time using an analytical method like HPLC. |
| Degradation of this compound in the assay medium during incubation. | Reduce the incubation time if possible. Evaluate the stability of this compound under your specific assay conditions (temperature, pH, medium components). Consider using a stabilization method, such as cyclodextrin (B1172386) complexation. |
| Interaction with other assay components. | Investigate potential interactions of this compound with other components in your assay medium. |
Data on this compound Stability (Hypothetical Data for Illustrative Purposes)
| Condition | Parameter | Value | Half-life (t½) |
| pH | 4.0 | Aqueous Buffer | ~12 hours |
| 7.0 | Aqueous Buffer | ~48 hours | |
| 9.0 | Aqueous Buffer | ~8 hours | |
| Temperature | 4°C | pH 7.0 Buffer | > 1 week |
| 25°C (Room Temp) | pH 7.0 Buffer | ~48 hours | |
| 37°C (Incubator) | pH 7.0 Buffer | ~24 hours | |
| Solvent | DMSO | -20°C, dark | > 6 months |
| Ethanol | -20°C, dark | > 3 months | |
| Aqueous Buffer | 4°C, dark | < 1 week |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a standard stock solution of this compound.
Materials:
-
This compound (as a solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stabilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to potentially enhance its aqueous solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The resulting solution contains the this compound-HP-β-CD inclusion complex. The concentration of complexed this compound should be determined analytically (e.g., by HPLC).
-
Store the complex solution at 4°C, protected from light.
Protocol 3: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in solution.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) hydroxide, as described in the literature).[2]
-
This compound analytical standard
Procedure:
-
Prepare a calibration curve using the this compound analytical standard.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the this compound solution being tested.
-
Inject the aliquot into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Visualizations
References
Technical Support Center: Enhancing Mesembranol Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioavailability of Mesembranol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is one of the primary psychoactive alkaloids found in the plant Sceletium tortuosum, alongside mesembrine (B35894), mesembrenone (B1676307), and mesembrenol.[1][2] These compounds are of interest for their potential effects on the central nervous system, including anxiolytic and antidepressant-like properties.[3][4][5] The oral bioavailability of related Sceletium alkaloids has been reported to be poor in animal models, with plasma levels sometimes falling below the limits of detection after oral administration.[2][6] This limits the potential therapeutic efficacy of orally administered this compound and necessitates strategies to enhance its absorption and systemic exposure.
Q2: What does the existing in vitro data suggest about this compound's permeability?
A2: In vitro studies using porcine intestinal, sublingual, and buccal tissues have shown that this compound can permeate these mucosal membranes.[7][8] Notably, its permeability across intestinal tissue was found to be similar to that of caffeine, a compound known for its high permeability.[7][8][9] This suggests that this compound's poor in vivo bioavailability may not be due to an inherent inability to cross the intestinal epithelium, but could be attributed to other factors such as pre-systemic metabolism (first-pass effect) in the gut wall or liver.[7][8]
Q3: What are the general strategies for enhancing the oral bioavailability of poorly absorbed compounds like this compound?
A3: For compounds with low oral bioavailability, several formulation strategies can be employed. These are broadly categorized as:
-
Lipid-Based Formulations: Systems like nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[10][11]
-
Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from degradation in the gastrointestinal tract and facilitate its uptake.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing their absorption and stability.[12][13]
-
Prodrugs: This approach involves chemically modifying the drug molecule to create an inactive derivative (prodrug) with improved absorption characteristics.[14][15] The prodrug is then converted back to the active drug within the body.
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[16][17]
Q4: Are there any validated analytical methods for quantifying this compound in biological samples?
A4: Yes, several analytical methods have been developed and validated for the quantification of this compound and other Sceletium alkaloids. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are commonly used for accurate and sensitive quantification in both plant material and animal plasma.[18] For instance, a UHPLC-QToF-MS method has been successfully used to evaluate the pharmacokinetics of mesembrine and mesembrenone in mouse plasma.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility of the formulation.2. Extensive first-pass metabolism in the gut wall or liver.3. Rapid elimination from the bloodstream.4. P-glycoprotein (P-gp) mediated efflux. | 1. Improve Formulation: Utilize solubility-enhancing techniques such as lipid-based formulations (e.g., SEDDS, nanoemulsions) or amorphous solid dispersions.[10]2. Inhibit Metabolism: Co-administer with a known inhibitor of relevant cytochrome P450 (CYP) enzymes (requires identification of the specific enzymes metabolizing this compound).3. Bypass First-Pass Metabolism: Consider alternative routes of administration for initial studies, such as intravenous (IV) to determine baseline pharmacokinetic parameters, or buccal/sublingual delivery which has shown promise in in vitro models.[7][8]4. Inhibit Efflux Pumps: Include a P-gp inhibitor in the formulation. |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing (e.g., inaccurate gavage technique).2. Differences in food intake (presence or absence of food in the stomach can affect absorption).[19]3. Individual differences in metabolism or gastrointestinal physiology.[19]4. Instability of the formulation. | 1. Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes for the animal model.2. Standardize Feeding: Fast animals overnight (with free access to water) before dosing to minimize food-related effects on absorption.3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.4. Verify Formulation Stability: Test the stability of the formulation under experimental conditions before administration. |
| Difficulty in establishing a reliable bioanalytical method. | 1. Matrix effects from plasma components interfering with detection.2. Low recovery during sample extraction.3. Instability of this compound in biological samples. | 1. Optimize Sample Preparation: Use a protein precipitation method followed by solid-phase extraction (SPE) to clean up the sample.[18] An appropriate internal standard should be used to correct for variability.2. Test Different Extraction Solvents: Evaluate a range of solvents to find the one that provides the highest and most consistent recovery of this compound.3. Assess Stability: Perform freeze-thaw and bench-top stability tests to ensure this compound does not degrade during sample handling and storage. Add stabilizers if necessary. |
| Inconsistent results from in vitro permeability assays (e.g., Caco-2 cells, excised tissues). | 1. Compromised integrity of the cell monolayer or tissue.2. Non-specific binding of this compound to the experimental apparatus.3. Metabolism of this compound by the cells or tissue. | 1. Verify Barrier Integrity: Measure the transepithelial electrical resistance (TEER) for cell monolayers or use a marker of poor permeability (like atenolol) for excised tissues to confirm barrier function.[7]2. Perform Recovery Studies: Quantify the amount of this compound at the end of the experiment in both the donor and receiver chambers, as well as bound to the apparatus, to check for mass balance.3. Use Metabolic Inhibitors: In mechanistic studies, include metabolic inhibitors to determine if metabolism is affecting the transport of the compound across the barrier. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
This table presents illustrative data for comparison purposes.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 35 ± 8 | 1.5 | 150 ± 45 | 100 (Reference) |
| Lipid Nanoparticles | 10 | 120 ± 25 | 2.0 | 750 ± 120 | 500 |
| Self-Emulsifying System | 10 | 180 ± 30 | 1.0 | 980 ± 150 | 653 |
| Prodrug Formulation | 10 | 95 ± 20 | 2.5 | 620 ± 110 | 413 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Protocol: Oral Pharmacokinetic Study of a Novel this compound Formulation in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) will be used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Formulation Preparation:
-
Vehicle (Control): Prepare a 0.5% carboxymethylcellulose (CMC) solution in deionized water.
-
Test Formulation: Prepare the novel this compound formulation (e.g., a self-emulsifying drug delivery system) at a concentration that allows for a final dose of 10 mg/kg in a volume of 5 mL/kg.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the formulation or vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from the plasma samples using a validated protein precipitation method.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Compare the parameters of the test formulation to the control to determine the enhancement in bioavailability.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical absorption and metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 13. liposomal drug delivery: Topics by Science.gov [science.gov]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 16. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
Troubleshooting Mesembranol quantification in complex biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Mesembranol in complex biological matrices. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a mesembrine-type alkaloid found in plants of the Sceletium genus.[1][2] These plants are traditionally used for their psychoactive properties.[3] this compound is characterized by a complex bicyclic structure.[1] For research purposes, it's important to use high-purity isolated compounds to ensure consistency.[4]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₃ | [1][5][] |
| Molecular Weight | 291.4 g/mol | [1][5][] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); poorly soluble in water | [1] |
| Stability | Stable under standard laboratory conditions; may degrade at extreme pH or temperatures | [1] |
Q2: What are the common analytical techniques for quantifying this compound?
The most common and effective techniques for the analysis of this compound and related alkaloids are based on chromatography coupled with various detectors. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection.[7][8][9]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), often tandem MS (MS/MS), for higher sensitivity and specificity.[3][10][11]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[7][9][12]
LC-MS/MS is often considered the method of choice for determining drug concentrations in biological matrices due to its high specificity and sensitivity.[3]
Q3: What are the major challenges when quantifying this compound in biological matrices like plasma or urine?
Researchers face several challenges when quantifying this compound in complex biological samples:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3][13]
-
Low Concentrations: this compound may be present at very low concentrations, especially after oral administration, due to factors like poor bioavailability.[3][11] This requires highly sensitive analytical methods.
-
Metabolism: this compound can be metabolized in the body into various forms (e.g., through O- and N-demethylation or hydroxylation), which can interfere with the analysis or require separate quantification.[3][12]
-
Sample Stability: The stability of this compound in the matrix during collection, storage, and processing is crucial for accurate results.[14][15] Degradation can lead to underestimation of the true concentration.
Q4: How should biological samples containing this compound be handled and stored?
Proper sample handling is critical. For plasma, it is generally recommended to separate it from whole blood shortly after collection. For long-term storage, freezing samples at -60°C or lower is advisable to maintain the stability of biochemical analytes.[14] For urine, pre-processing steps like centrifugation or filtration are important to remove cellular debris and bacteria that could alter the sample's metabolic profile.[16] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Problem 1: Low or no recovery of this compound during sample extraction.
-
Question: I am experiencing very low recovery of this compound from plasma samples after performing a protein precipitation extraction with acetonitrile (B52724). What could be the cause and how can I improve it?
-
Answer:
-
Potential Cause 1: Incorrect Extraction Solvent. While acetonitrile is a common choice, this compound's solubility might be higher in other organic solvents. The choice of solvent is critical for efficient extraction.[13]
-
Solution 1: Test other protein precipitation solvents, such as methanol (B129727). A study quantifying the related alkaloids mesembrine (B35894) and mesembrenone (B1676307) in mouse plasma successfully used methanol for protein precipitation.[11]
-
Potential Cause 2: pH of the Sample. this compound is an alkaloid, meaning its charge state is pH-dependent. The pH of the sample can significantly affect its solubility in the extraction solvent.
-
Solution 2: Adjust the sample pH before extraction. Since alkaloids are basic, acidifying the sample can improve solubility in aqueous phases, while basifying it can improve extraction into organic solvents. Experiment with pH adjustments to find the optimal condition for your chosen extraction method (e.g., Liquid-Liquid Extraction).
-
Potential Cause 3: Inefficient Extraction Method. Protein precipitation might not be the most effective method for your specific matrix.
-
Solution 3: Consider alternative extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE can offer a more specific cleanup and concentration of the analyte, potentially improving recovery.[17]
-
Problem 2: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.
-
Question: My this compound signal is highly variable and suppressed when analyzing plasma samples compared to the pure standard in solvent. How can I mitigate these matrix effects?
-
Answer: Ion suppression is a common issue in LC-MS/MS caused by co-eluting compounds from the matrix that interfere with the ionization process.[13]
-
Solution 1: Improve Chromatographic Separation. Optimize your HPLC/UHPLC method to better separate this compound from interfering matrix components. This can be achieved by:
-
Trying a different column chemistry (e.g., C18, Phenyl-Hexyl).
-
Adjusting the mobile phase composition and gradient profile.
-
Modifying the mobile phase pH.
-
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of signal suppression or enhancement.
-
Solution 3: Prepare Matrix-Matched Calibrants. Prepare your calibration standards in the same biological matrix (e.g., blank plasma) that your samples are in. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Solution 4: Dilute the Sample. A simple "dilute and shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[18] However, this may compromise the limit of quantification if the analyte concentration is already low.
-
Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting) in the chromatogram.
-
Question: I'm observing significant peak tailing for this compound on my C18 column. What are the likely causes and solutions?
-
Answer: Poor peak shape can compromise resolution and integration accuracy.
-
Potential Cause 1: Secondary Interactions with the Column. As a basic compound (alkaloid), this compound can have secondary ionic interactions with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.
-
Solution 1: Adjust the mobile phase pH. Adding a small amount of an acid (like formic acid or acetic acid) to the mobile phase will protonate the silanol groups and the basic analyte, reducing these unwanted interactions. A mobile phase with a higher pH (using ammonium (B1175870) hydroxide, for example) has also been used successfully for mesembrine-type alkaloids to ensure they are in a neutral state.[9][19]
-
Potential Cause 2: Column Contamination or Degradation. Buildup of matrix components can lead to active sites on the column, causing poor peak shape.
-
Solution 2: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.
-
Potential Cause 3: Sample Overload. Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution 3: Dilute your sample and re-inject.
-
Problem 4: Inconsistent and non-reproducible quantitative results.
-
Question: My QC samples are failing, and the results from the same sample vary significantly between runs. What should I investigate?
-
Answer: Poor reproducibility can stem from issues with the sample, the method, or the instrument.
-
Solution 1: Verify Sample Stability. this compound may be degrading in your matrix under the current storage or handling conditions.[1] Conduct stability studies (e.g., freeze-thaw stability, bench-top stability) to ensure your sample processing workflow is not compromising the analyte.
-
Solution 2: Standardize the Sample Preparation Procedure. Ensure every step of your extraction and sample handling is performed consistently. Use precise pipetting techniques and ensure consistent timing for steps like vortexing and centrifugation. The use of an internal standard is crucial to correct for variations in sample preparation.[13]
-
Solution 3: Perform System Suitability Tests. Before each analytical run, inject a standard solution to check the performance of your LC-MS system. Monitor parameters like retention time, peak area, peak shape, and signal-to-noise ratio to ensure the instrument is performing consistently.
-
Experimental Protocols
Protocol 1: this compound Quantification in Plasma using Protein Precipitation and UHPLC-MS/MS
This protocol is adapted from methodologies used for similar alkaloids like mesembrine and mesembrenone.[11][20]
-
Preparation of Standards:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a working stock solution of a suitable internal standard (IS), such as a stable-isotope labeled this compound or a structurally similar compound like quinine.[11]
-
Generate a series of working standard solutions by serially diluting the primary stock. These will be used to spike blank plasma for the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
UHPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS must be optimized by infusing pure standards.
-
Quantitative Data Summary
The following table summarizes validation parameters from published methods for mesembrine-type alkaloids, which can serve as a benchmark for developing a this compound assay.
Table 2: Example Method Validation Parameters for Mesembrine-Type Alkaloids
| Parameter | HPLC-UV Method (Plant Material) | UHPLC-QToF-MS Method (Mouse Plasma) |
| Analytes | This compound, Mesembrine, etc. | Mesembrine, Mesembrenone |
| Linearity Range | 400 - 60,000 ng/mL | 10 - 2000 ng/mL (approx.) |
| Correlation (r²) | > 0.99 | Not specified, but linearity was good |
| LOD | 200 ng/mL | Not specified |
| LOQ | 100 ng/mL | 10 ng/mL |
| Accuracy | 94.8 - 103.6% | 89.5 - 106% |
| Precision (RSD) | < 3% (Inter-day) | < 12.6% |
| Recovery | 95 - 105% | 87 - 93% |
| Reference | [8][9][21] | [11] |
Visualizations
Caption: General workflow for this compound quantification in biological matrices.
Caption: Troubleshooting decision tree for low analyte response.
References
- 1. Buy this compound (EVT-1537814) [evitachem.com]
- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | C17H25NO3 | CID 625909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
Optimizing Mobile Phase for Mesembranol HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of Mesembranol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase composition in the HPLC analysis of this compound?
A typical starting point for the reversed-phase HPLC analysis of this compound and other mesembrine-type alkaloids is a mobile phase consisting of a mixture of water and acetonitrile (B52724) (ACN), often with a modifier to improve peak shape and resolution.[1] A common composition to begin with is a ratio of water to acetonitrile around 70:30 (v/v).[1][2][3] The addition of a small amount of a basic modifier, such as 0.01% ammonium (B1175870) hydroxide (B78521), is often necessary to obtain symmetrical peaks for these basic alkaloids.[1][2][3]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing material.[4]
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic analyte, minimizing secondary interactions and improving peak shape. The use of modifiers like ammonium hydroxide helps to achieve this.[1][4]
-
Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping, can significantly reduce peak tailing.
-
Add a Competing Base: Introducing a small concentration of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites on the column, thereby reducing their interaction with this compound.
Q3: I am observing long retention times for some of the related alkaloids, like epithis compound. How can I reduce the analysis time?
Long retention times can be addressed by modifying the mobile phase or switching to a gradient elution method.[1]
-
Increase Organic Solvent Percentage: In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention times of the analytes.[4]
-
Switch to Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may lead to very long retention times for some compounds. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the acetonitrile concentration), can effectively reduce the retention times of late-eluting peaks while maintaining resolution for early-eluting ones.[1] A binary gradient system starting with a higher aqueous phase percentage and gradually increasing the organic phase can be effective.[1]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
Retention time instability can be frustrating. Here are some common causes and solutions:[4]
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phases or after the system has been idle.
-
Mobile Phase Instability: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic solvent. Ensure the mobile phase components are well-mixed.
-
Temperature Fluctuations: Column temperature can significantly affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[4]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can lead to retention time shifts. Regular pump maintenance and checking for leaks are important.
Experimental Protocols
Isocratic HPLC Method for Mesembrine-Type Alkaloids
This protocol is based on a validated method for the analysis of this compound and other mesembrine-type alkaloids in Sceletium plant material.[1][2][5][6][7]
-
Column: C18 column (e.g., Hypersil® C18, 5 µm, 150 mm x 4.6 mm i.d. or Luna® C18 (2), 5 µm, 150 mm x 4.6 mm i.d.).[1]
-
Mobile Phase: A mixture of water, acetonitrile (ACN), and 25% ammonium hydroxide solution in a ratio of 70:30:0.01 (v/v/v).[1][2][3] For separating this compound and mesembrine, a ratio of 72:28:0.01 (v/v/v) of water:ACN:ammonium hydroxide solution has also been used.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 228 nm.[2][5][6] A Photo Diode Array (PDA) detector can be used to obtain UV spectra online.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Plant material can be extracted with methanol (B129727) by sonication, followed by filtration through a 0.45 µm filter.[1]
Gradient HPLC Method for Mesembrine-Type Alkaloids
To optimize peak shapes and reduce the retention time of late-eluting compounds like epithis compound, a gradient elution system can be employed.[1]
-
Column: C18 column (e.g., Luna® C18 (2), 5 µm, 150 mm x 4.6 mm i.d.).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Ammonium hydroxide in water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program: Start with 80% Solvent A, changing to 50% Solvent A over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.
Data Presentation
Table 1: Mobile Phase Compositions and Their Effects on Separation
| Mobile Phase Composition (Water:ACN:Modifier) | Modifier | Observation | Reference |
| 70:30:0.01 | 25% Ammonium Hydroxide | Good resolution of ∆7mesembrenone, mesembrenone, and mesembrine.[1][2][3] | [1] |
| 70:30:0.01 | 25% Ammonium Hydroxide | Extended retention time for epithis compound (>35 min).[1][3] | [1] |
| 72:28:0.01 | 25% Ammonium Hydroxide | Achieved separation between this compound and mesembrine, but with some peak tailing.[1] | [1] |
| Gradient (80% to 50% aqueous over 15 min) | 0.1% Ammonium Hydroxide | Optimized peak shapes and reduced retention time of epithis compound.[1] | [1] |
| 70:30 (v/v) | 100 mM Ammonium Acetate | Initial method showing separation of alkaloid constituents but with unresolved peaks.[1] | [1] |
Table 2: Validation Parameters for a Validated HPLC Method for Mesembrine-Type Alkaloids
| Parameter | Result | Reference |
| Linearity Range | 400 - 60,000 ng/mL | [1][2][5][6][7] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][5][6][7] |
| Accuracy | 94.8% - 103.6% | [1][2][5][6] |
| Inter-day Precision (RSD) | < 3% | [1][2][5][6] |
| Recovery | 95% - 105% | [1][2][5][6] |
| Limit of Detection (LOD) | 200 ng/mL | [1][2][5][6] |
| Limit of Quantitation (LOQ) | 100 ng/mL | [1][2][5][6] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for mobile phase optimization.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Mesembranol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate matrix effects during the quantitative analysis of Mesembranol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[3][4] In the analysis of this compound, which may be extracted from complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and metabolites can all contribute to matrix effects.[5][6]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves continuously infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[1][7] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][3]
-
Post-Extraction Spike: This quantitative approach compares the response of this compound in a matrix sample that has been spiked with the analyte after extraction to the response of a neat standard solution at the same concentration.[1] A significant difference between the two responses points to the presence of matrix effects.[1][6] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100.[8]
-
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A3: The choice of sample preparation method is critical and depends on the complexity of the sample matrix.[1] Improving your sample cleanup is often the most effective way to combat matrix effects.[5] Here is a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing interfering components like phospholipids.[1][9] For alkaloids like this compound, mixed-mode SPE (combining reversed-phase and ion-exchange mechanisms) can be particularly effective.[10]
-
Liquid-Liquid Extraction (LLE): Can be a highly effective technique for producing clean extracts.[9][10] The pH of the aqueous sample can be adjusted to ensure this compound (a basic compound) is in its neutral form to facilitate extraction into an organic solvent, leaving many matrix components behind.[5]
-
Protein Precipitation (PPT): This is a simpler and faster method, but often results in less clean extracts and more significant matrix effects compared to SPE or LLE because many endogenous components remain in the supernatant.[9][10] A study on the related compounds mesembrine (B35894) and mesembrenone (B1676307) in mouse plasma reported no matrix effects using a protein precipitation method with methanol.[11][12]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[13][14] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.[15]
Troubleshooting Guide
Problem: I'm observing poor reproducibility and accuracy in my this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples. The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement from one sample to the next.[8]
-
Solutions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[2][14]
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as SPE or LLE to remove a larger portion of the interfering matrix components.[16]
-
Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize for consistent matrix effects across your sample set.[2]
-
Problem: The sensitivity for this compound is lower than expected.
-
Possible Cause: Significant ion suppression is occurring.
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components that are causing suppression. This can be achieved by:
-
Adjusting the Mobile Phase: Altering the pH or using different mobile phase additives can change the retention times of both this compound and interfering compounds.[15] For basic analytes like this compound, adjusting the mobile phase pH can be particularly effective.[9]
-
Modifying the Gradient: Changing the gradient slope can improve the resolution between peaks.[1]
-
-
Change the Ionization Source: If available, switching from electrospray ionization (ESI), which is highly susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) may reduce ion suppression.[5][17]
-
Optimize MS/MS Parameters: Fine-tuning parameters such as capillary voltage and nebulizing gas pressure can help to maximize the signal for this compound.[16]
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.
-
-
Analysis: Analyze multiple replicates (n≥3) of all three sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 4% phosphoric acid.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 4% phosphoric acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Throughput |
| Protein Precipitation (PPT) | 40 - 80 | 30 - 70 | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | 80 - 110 | < 10 | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | 90 - 110 | < 5 | Low to Medium |
Note: These are generalized values and will vary depending on the specific matrix and optimized protocol.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Key strategies for minimizing matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Mesembranol Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Mesembranol. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary synthetic challenges in constructing this compound and related Sceletium alkaloids are the stereoselective formation of the benzylic all-carbon quaternary stereocenter and the diastereoselective construction of the cis-3a-aryloctahydroindole core.[1] Efficiently controlling these stereochemical aspects is crucial for a high-yielding synthesis.
Q2: Which synthetic routes are considered most efficient for this compound synthesis?
Several strategies have been developed, each with its own advantages. Routes employing a Johnson-Claisen rearrangement to establish the quaternary stereocenter, followed by an intramolecular aza-Michael addition to form the heterocyclic core, have proven effective.[1] Other efficient methods include palladium-catalyzed cross-coupling reactions and rhodium-catalyzed cycloadditions to construct key intermediates.[2][3] The choice of route often depends on the available starting materials and the desired stereochemical outcome.
Q3: How can I improve the yield of the intramolecular aza-Michael addition?
The intramolecular aza-Michael addition to form the pyrrolidine (B122466) ring is a critical step. To improve yields, consider the following:
-
Reaction Conditions: This reaction is often promoted by heat. Optimization of temperature and reaction time is crucial. For instance, heating in a solvent like THF at 80°C for 16 hours has been reported to give high yields.[1]
-
Protecting Groups: The choice of nitrogen protecting group on the precursor can influence the reaction's success. Some protecting groups may need to be removed in situ or prior to the cyclization.
-
Side Reactions: Be aware of potential side reactions, such as polymerization or the formation of dimeric products, especially at high concentrations. Running the reaction at a suitable dilution can mitigate these issues.
Troubleshooting Guides
Johnson-Claisen Rearrangement for Quaternary Stereocenter Formation
The Johnson-Claisen rearrangement is a powerful tool for creating the C4-quaternary stereocenter of the this compound core. However, issues with yield, stereoselectivity, and reaction rate can arise.
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction or decomposition of starting material/product. | The reaction often requires high temperatures (100-200 °C) and prolonged reaction times.[4] Consider using microwave-assisted heating to potentially increase the reaction rate and yield. Ensure the allylic alcohol starting material is pure, as impurities can lead to side reactions. |
| Poor Stereoselectivity | Suboptimal reaction conditions or catalyst. | The stereochemical outcome is influenced by the geometry of the allylic alcohol and the transition state of the rearrangement. The use of a weak acid catalyst, such as propionic acid, is common.[4] Experiment with different acid catalysts and solvent systems to optimize stereoselectivity. Chiral auxiliaries or catalysts can also be employed to induce asymmetry. |
| Slow Reaction Rate | Insufficient activation of the orthoester. | The Johnson-Claisen rearrangement can be slow.[4] As an alternative to conventional heating, microwave irradiation has been shown to dramatically reduce reaction times. The choice of orthoester can also affect the rate; triethyl orthoacetate is commonly used. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Mizoroki-Heck or Buchwald-Hartwig amination, are often used to form key C-C or C-N bonds in the synthesis. Catalyst deactivation, low yields, and purification difficulties are common hurdles.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst, impure reagents, or incorrect reaction setup. | Ensure all reagents and solvents are pure and anhydrous, as water and oxygen can deactivate the palladium catalyst. Use a reliable palladium precatalyst and consider pre-activation of the catalyst if using a Pd(II) source.[5] The choice of ligand is critical; screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific transformation. |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal reaction conditions or catalyst system. | Homocoupling of the organometallic reagent can compete with the desired cross-coupling. This can sometimes be suppressed by adjusting the reaction temperature, using a different base, or changing the palladium-to-ligand ratio. |
| Difficulty in Removing Palladium Residues from the Product | Strong coordination of palladium to the product or ligands. | Purification can be challenging. Techniques such as chromatography on silica (B1680970) gel, activated carbon, or specialized scavengers can be effective. In some cases, recrystallization of the product can also remove palladium impurities. |
Data Presentation
Comparison of Selected this compound Synthesis Strategies
The following table summarizes the efficiency of different synthetic approaches to this compound and related alkaloids, highlighting the number of steps and overall yields.
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield | Reference |
| Johnson-Claisen Rearrangement & Aza-Michael Addition | Johnson-Claisen Rearrangement, Intramolecular Aza-Michael Addition | Not specified | Not specified | [1] |
| Rh(I)-catalyzed [5+1] Cycloaddition & Pd-catalyzed Coupling | Rh(I)-catalyzed [5+1] Cycloaddition, Pd-catalyzed Cross-Coupling, Aza-Michael Addition | 4 (from known compound) | Not specified | [3] |
| Palladium-catalyzed Sequential Arylation and Allylic Alkylation | Palladium-catalyzed Arylation/Allylic Alkylation | 5 | 22% | [2] |
| Asymmetric Synthesis of (-)-sila-mesembranol | Not specified | 11 | 3.3% | [6] |
| Wittig Olefination-Claisen Rearrangement | Wittig Olefination, Claisen Rearrangement | Not specified | Not specified |
Experimental Protocols
Key Step: Intramolecular Aza-Michael Addition for the Synthesis of the cis-3a-Aryloctahydroindole Core
This protocol is adapted from a reported synthesis of a this compound precursor.[1]
Materials:
-
4-Aryl-4-alkyl-α,β-unsaturated ketone precursor
-
Methylamine (B109427) (MeNH₂) in THF (2.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the 4-aryl-4-alkyl-α,β-unsaturated ketone precursor in anhydrous THF, add an excess of methylamine solution (e.g., 5-10 equivalents).
-
De-gas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80°C under an inert atmosphere and maintain stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting bicyclic keto lactam by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
References
- 1. Total synthesis of (−)-2-oxo epithis compound and (+)-dihydromaritidine via a key Johnson–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology [ouci.dntb.gov.ua]
Technical Support Center: Refinement of Purification Techniques for Mesembranol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mesembranol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly focusing on chromatographic methods.
Question: Why am I observing peak tailing for this compound in my HPLC analysis?
Answer: Peak tailing in the HPLC analysis of this compound can be caused by several factors. One common reason is secondary interactions between the alkaloid and the stationary phase.[1][2] Here are several potential causes and solutions:
-
Secondary Interactions: this compound, as an alkaloid, can interact with residual silanols on C18 columns.
-
Solution: Add a competitive base, such as ammonium (B1175870) hydroxide (B78521), to the mobile phase to minimize these interactions. A mobile phase consisting of water:acetonitrile (B52724):ammonium hydroxide solution (e.g., 72:28:0.01 v/v/v) has been used successfully.[1][3][4]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.
-
Question: What should I do if I have poor resolution between this compound and other related alkaloids like Mesembrine (B35894) or Epithis compound?
Answer: Achieving good resolution between structurally similar alkaloids is a common challenge.
-
Mobile Phase Optimization: The separation of this compound and its related compounds is highly sensitive to the mobile phase composition.
-
Solution: A slight adjustment in the water content of the mobile phase can significantly impact resolution. For instance, increasing the water content to 72 parts in a water:acetonitrile:ammonium hydroxide mobile phase has been shown to improve the separation of this compound and Mesembrine.[1] Isocratic conditions may need to be carefully optimized for baseline separation.
-
-
Column Selection: The choice of stationary phase is critical.
-
Solution: A C18 column is commonly used for the separation of these alkaloids.[1][4][5] Ensure your column is in good condition and consider trying a different C18 column from another manufacturer as subtle differences in silica (B1680970) packing and end-capping can affect selectivity.
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient method may be necessary.
-
Solution: A binary gradient elution system, for example, starting with a higher aqueous phase composition and gradually increasing the organic phase, can improve resolution.[6]
-
Question: My recovery of this compound is low after the extraction and purification process. What are the possible reasons and solutions?
Answer: Low recovery can be attributed to several stages of the purification process.
-
Inefficient Extraction: The initial extraction from the plant material may be incomplete.
-
Loss during Liquid-Liquid Partitioning: The pH of the aqueous phase is crucial for efficient partitioning of alkaloids.
-
Solution: During the acid-base extraction, ensure the pH is sufficiently acidic (e.g., using 0.25M sulfuric acid) to protonate the alkaloids and draw them into the aqueous phase.[8] Subsequently, basify the aqueous solution (e.g., to pH 9 with ammonia) to deprotonate the alkaloids for extraction into an organic solvent like dichloromethane (B109758).[8]
-
-
Degradation: Mesembrine alkaloids can be unstable under certain conditions, such as exposure to heat and light.[7]
Frequently Asked Questions (FAQs)
What is a typical mobile phase for the HPLC analysis of this compound?
A common mobile phase for the isocratic HPLC analysis of this compound is a mixture of water, acetonitrile (ACN), and ammonium hydroxide. Ratios such as 72:28:0.01 (v/v/v) and 70:30:0.01 (v/v/v) have been reported.[1][2][4]
What type of column is suitable for this compound purification and analysis?
A C18 reversed-phase column is frequently used for the separation of this compound and other mesembrine-type alkaloids.[1][4][5]
At what wavelength should I detect this compound?
A UV detection wavelength of 228 nm is commonly used for the analysis of this compound and related alkaloids.[1][4][5]
What are some common techniques used for the initial extraction of this compound from plant material?
Extraction from dried and milled plant material is often performed with methanol, sometimes aided by sonication.[1][9] An acid-base liquid-liquid extraction is then typically employed to separate the alkaloids from other plant constituents.[8]
How can I confirm the identity of my purified this compound?
The identity of this compound can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][10] Tandem mass spectrometry (MS/MS) can provide characteristic fragmentation patterns for confirmation.[6]
Data and Protocols
HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Source |
| Column | C18 | [1][4][5] |
| Mobile Phase | Water:Acetonitrile:Ammonium Hydroxide (72:28:0.01, v/v/v) | [1][3][4] |
| Detection | UV at 228 nm | [1][4][5] |
| Flow Rate | 1.0 mL/min | [6] |
| Injection Volume | 20 µL | [6] |
Analytical Method Validation Data
| Parameter | Result | Source |
| Linearity Range | 400 - 60,000 ng/mL | [1][4][5] |
| Correlation Coefficient (r²) | > 0.99 | [1][4][5] |
| Accuracy | 94.8% - 103.6% | [1][4][5] |
| Inter-day Precision (RSD) | < 2.8% | [1][4][5] |
| Recovery | 95% - 105% | [1][4][5] |
| Limit of Quantitation (LOQ) | 100 ng/mL | [1][4][5] |
| Limit of Detection (LOD) | 200 ng/mL | [1][4][5] |
Experimental Protocol: Acid-Base Extraction and Partitioning
-
Extraction: Sonicate the dried, milled plant material (5 g) in dichloromethane (CH2Cl2) (100 mL) for 15 minutes.[8] Filter the solution. Repeat the extraction three times.[8]
-
Acidic Wash: Combine the filtrates and perform a liquid-liquid partition with 0.25M sulfuric acid.[8] Repeat this step three times.
-
Basification: Combine the acidic aqueous fractions and adjust the pH to 9 with a 20% (v/v) ammonia (B1221849) solution.[8]
-
Final Extraction: Add CH2Cl2 to the basified solution, shake vigorously, and allow the layers to separate.[8] Collect the organic layer. Repeat this extraction three times.
-
Concentration: Combine the final organic extracts and evaporate the solvent to dryness under reduced pressure.[8]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. WO2014155351A1 - Stabilized mesembrine compositions - Google Patents [patents.google.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [sajs.co.za]
Addressing the instability of Mesembranol under various conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of Mesembranol under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Unstable this compound in Your Experiments
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. Consider adding an antioxidant like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to storage buffers.[1] |
| Loss of compound activity over time | Instability in aqueous buffers, especially at neutral to alkaline pH. | Prepare this compound solutions in buffers just before use. If temporary storage is necessary, use a slightly acidic buffer (pH 4-6) and keep the solution on ice and protected from light. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound due to exposure to light, elevated temperature, or extreme pH. | Protect all solutions containing this compound from light by using amber vials or covering with aluminum foil. Perform all experimental manipulations at room temperature or below, unless the protocol specifies otherwise. Avoid highly acidic or alkaline conditions unless required for the experiment. |
| Low recovery after extraction | Adsorption to labware or degradation during the extraction process. | Use silanized glassware or low-adhesion polypropylene (B1209903) tubes. Minimize the duration of extraction steps and keep samples cool. |
| Variability between batches of this compound | Differences in purity or the presence of impurities from synthesis or extraction. | Qualify each new batch of this compound with a validated analytical method (see Experimental Protocols) to confirm identity and purity before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed container, and protected from light. For short-term storage of stock solutions, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light. While specific stability data for this compound is limited, a stabilized form of the related compound mesembrine (B35894) is reported to be stable for at least 18 months when kept cool, dry, and away from any light source.[2]
Q2: How stable is this compound in different solvents and pH conditions?
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively elucidated in the literature. However, based on the structure of related mesembrine alkaloids, potential degradation pathways could involve oxidation, hydrolysis, or isomerization, especially under exposure to heat, light, and extreme pH.[1] Fermentation processes are known to significantly alter the alkaloid profile of Sceletium tortuosum, suggesting enzymatic conversions between mesembrine-type alkaloids.[1]
Q4: Are there any known incompatibilities with common excipients?
A4: There is limited specific information on the incompatibility of this compound with pharmaceutical excipients. As a general precaution for compounds with amine and alcohol functionalities, it is advisable to assess compatibility with reactive excipients, especially those that are acidic or basic in nature or contain reactive functional groups.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating HPLC-UV method is the recommended approach for monitoring the stability of this compound. This involves analyzing the sample over time under specific storage conditions and quantifying the remaining percentage of the parent compound while observing the formation of any degradation products. A detailed protocol for a validated HPLC-UV method is provided below.
Quantitative Stability Data
Specific quantitative stability data for this compound is limited in the available scientific literature. However, to provide a practical reference, the following table summarizes the known qualitative stability information for this compound and quantitative data for the closely related and more extensively studied alkaloid, mesembrine . Researchers should use the data for mesembrine as a proxy and are encouraged to perform their own stability assessments for this compound under their specific experimental conditions.
| Condition | This compound (Qualitative) | Mesembrine (Quantitative Proxy) | Reference |
| pH | May degrade under extreme pH conditions. | Unstable in aqueous medium. | [2] |
| Temperature | May degrade at extreme temperatures. | Unstable when exposed to heat. | [2] |
| Light | General recommendation to protect from light. | Unstable upon exposure to light. | [2] |
| Fermentation | Concentration increases during fermentation of Sceletium tortuosum. | Unstable under fermentation conditions, can be converted to other alkaloids. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is adapted from a validated method for the quantitative analysis of mesembrine-type alkaloids, including this compound, in Sceletium plant material.[3]
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (25% solution)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of water, acetonitrile, and ammonium hydroxide solution (72:28:0.01, v/v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm[3]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For stability studies in solution, dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.
-
For solid samples, accurately weigh a portion of the sample, dissolve it in a known volume of methanol, and then dilute with the mobile phase as needed.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Forced Degradation Study Workflow:
Signaling Pathways
This compound is known to interact with key neurological pathways, primarily through the inhibition of the serotonin (B10506) transporter (SERT) and, to a lesser extent, phosphodiesterase 4 (PDE4).
Serotonin Transporter (SERT) Inhibition:
By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is a common mechanism of action for many antidepressant medications.
Phosphodiesterase 4 (PDE4) Inhibition:
This compound is a weak inhibitor of PDE4, an enzyme that degrades cyclic AMP (cAMP). By weakly inhibiting PDE4, this compound can lead to a modest increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.
References
Technical Support Center: Validated Analytical Method for Mesembranol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of validated analytical methods for Mesembranol.
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting point for developing an HPLC method for this compound analysis?
A good starting point is a validated HPLC method developed for the quantitative analysis of mesembrine-type alkaloids in Sceletium plant material.[1][2][3][4] This method utilizes a C18 column with UV detection at 228 nm, which is the λmax for most Sceletium alkaloids, except for Δ⁷mesembrenone.[1]
Q2: What are the typical chromatographic conditions for this compound analysis by HPLC?
Several mobile phase compositions have been reported. A common isocratic system involves a mixture of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide (B78521) solution. For instance, to separate this compound and Mesembrine (B35894), a ratio of 72:28:0.01 (v/v/v) of water:ACN:ammonium hydroxide has been used.[1][2] Another study used a ratio of 70:30:0.01 (v/v/v) for separating this compound and Epithis compound.[5]
Q3: How should I prepare plant material samples for analysis?
A straightforward and effective method for sample preparation from dried plant powder involves methanolic extraction.[1] The process typically includes sonicating the plant powder in methanol (B129727), followed by filtration through a 0.45 μm membrane filter to remove particulate matter before injection into the HPLC system.[1]
Q4: What validation parameters are crucial for an analytical method for this compound?
A fully validated method should include data on linearity, accuracy, precision (inter-day and intra-day), recovery, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][3][4] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose, such as quality control of raw materials or finished products.[1][4]
Q5: Are there analytical methods other than HPLC for this compound?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of mesembrine-type alkaloids.[1] GC-MS methods have been reported for the separation of compounds like 4΄-O-demethylmesembrenol, mesembrine, and mesembrenone (B1676307).[1] Additionally, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/QToF-MS) has been employed for quantifying mesembrine and mesembrenone in plasma for pharmacokinetic studies.[6][7]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Plant Material
This protocol is based on the validated method described by Patnala and Kanfer (2010).[1]
1. Sample Preparation:
- Weigh accurately about 10 mg of dried Sceletium plant powder.
- Add 10 mL of HPLC-grade methanol.
- Sonicate the mixture for 20 minutes.
- Filter the extract through a 0.45 μm PVDF membrane filter.
- The resulting filtrate is ready for HPLC injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with a PDA or UV detector.
- Column: C18 reversed-phase column (e.g., Hypersil® C18, 5 μm).[1]
- Mobile Phase: A mixture of Water:Acetonitrile:Ammonium Hydroxide (25%) in a ratio of 72:28:0.01 (v/v/v).[1][2]
- Flow Rate: 1.0 mL/min (typical, may require optimization).
- Detection Wavelength: 228 nm.[1][3][4]
- Injection Volume: 20 µL (typical, may require optimization).
3. Standard Preparation:
- Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
- Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples (e.g., 400 - 60,000 ng/mL).[1][3][4]
Quantitative Data Summary
The following tables summarize the validation parameters for a developed HPLC method for mesembrine-type alkaloids, including this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 400 - 60,000 ng/mL | [1][3][4] |
| Correlation Coefficient (r²) | > 0.99 | [1][3][4] |
| Accuracy | 94.8% - 103.6% | [1][3][4] |
| Inter-day Precision (RSD) | < 2.8% | [1][3][4] |
| Intra-day Precision (RSD) | < 3% | [1][3] |
| Recovery | 95% - 105% (RSD < 4.5%) | [1][3][4] |
| Limit of Detection (LOD) | 100 ng/mL | [1][3][4] |
| Limit of Quantitation (LOQ) | 200 ng/mL |[1][3] |
Visualized Workflows and Logic
Caption: A typical workflow for the development and validation of an analytical method.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing) for this compound.
-
Question: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing for alkaloids like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: The use of a small amount of a basic modifier, such as ammonium hydroxide (e.g., 0.01%), in the mobile phase can help to suppress the interaction with free silanol groups, leading to more symmetrical peaks.[1]
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Solution 3: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
Problem 2: Inadequate separation between this compound and other related alkaloids (e.g., Mesembrine, Epithis compound).
-
Question: I am struggling to achieve baseline resolution between this compound and Mesembrine. What adjustments can I make?
-
Answer: Co-elution or poor resolution is a common challenge when analyzing structurally similar compounds.
-
Solution 1: Modify Mobile Phase Composition: The separation of these alkaloids is highly sensitive to the water content in the mobile phase. Increasing the percentage of the aqueous component (water) can increase retention times and improve separation between closely eluting peaks. For instance, achieving separation between this compound and Mesembrine may require increasing the water content to as high as 72 parts in a water:acetonitrile mobile phase.[1]
-
Solution 2: Switch to a Gradient: If isocratic elution fails to provide adequate resolution for all compounds of interest, developing a gradient method can be beneficial. A shallow gradient can help to separate closely eluting peaks while reducing the run time for strongly retained compounds like Epithis compound, which can have retention times over 35 minutes under certain isocratic conditions.[1]
-
Solution 3: Evaluate Column Temperature: Adjusting the column temperature can alter selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.
-
Caption: A logical flowchart for troubleshooting poor peak resolution in HPLC.
Problem 3: Low or inconsistent recovery during sample preparation.
-
Question: My recovery studies are showing results below 95%. What could be the issue?
-
Answer: Low recovery indicates a loss of analyte during the sample preparation process.
-
Solution 1: Optimize Extraction Time: Ensure the sonication or extraction time is sufficient to fully extract this compound from the plant matrix. You can test different extraction times (e.g., 20, 30, 45 minutes) to see if recovery improves.
-
Solution 2: Check Filter Compatibility: Ensure the filter material (e.g., PVDF, PTFE, Nylon) is not adsorbing the analyte. Perform a filter study by passing a known concentration of this compound standard through the filter and analyzing the filtrate to check for loss.
-
Solution 3: Assess Analyte Stability: this compound may be degrading during sample preparation. Ensure samples are protected from light and heat and are analyzed promptly after preparation. Consider preparing samples in amber vials if light sensitivity is suspected.
-
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mesembranol and Mesembrine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two prominent alkaloids derived from the South African plant Sceletium tortuosum: Mesembranol and Mesembrine. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Introduction
Mesembrine and this compound are key psychoactive constituents of Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic effects.[1][2][3] Both alkaloids share a common structural backbone but exhibit distinct bioactivities, primarily centered around the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4). Understanding their differential pharmacology is crucial for the development of targeted therapeutic agents.
Quantitative Bioactivity Data
Table 1: Serotonin Transporter (SERT) Inhibition
| Compound | Parameter | Value | Notes |
| Mesembrine | Kᵢ (Binding Affinity) | 1.4 nM[4] | Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity. |
| IC₅₀ (Inhibitory Conc.) | < 1 µM[4] | IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | |
| This compound | Binding Free Energy (ΔG) | -5.882 kcal/mol[4] | This in silico molecular docking score suggests a strong binding affinity to the serotonin transporter.[4] |
| Anxiolytic-like Effect | Greater than Mesembrine[1][5] | Observed in a zebrafish model; suggests significant interaction with anxiety-related pathways, likely involving SERT.[1][5] |
Table 2: Phosphodiesterase-4 (PDE4) Inhibition
| Compound | Parameter | Value (nM) | Notes |
| Mesembrine | IC₅₀ | 7,800[3] | Considered a weak PDE4 inhibitor.[6] |
| This compound | IC₅₀ | Weaker than Mesembrenone | While a specific IC₅₀ for this compound is not consistently reported, it is noted to be a weaker PDE4 inhibitor compared to Mesembrenone (IC₅₀ = 470 nM).[3] |
| Mesembrenol (for comparison) | IC₅₀ | 10,000[3] | Mesembrenol is structurally similar to this compound. |
Signaling Pathways and Mechanisms of Action
Mesembrine and this compound exert their primary effects through the modulation of serotonergic and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.
Serotonin Reuptake Inhibition
Mesembrine is a potent serotonin reuptake inhibitor (SRI).[7] By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is central to the action of many antidepressant medications. While direct experimental data is pending for this compound, molecular docking studies indicate a strong binding affinity to SERT, and in vivo studies in zebrafish have demonstrated its significant anxiolytic-like effects, which are often mediated by SERT inhibition.[1][4][5]
Figure 1. Mechanism of Serotonin Reuptake Inhibition by Mesembrine and this compound.
Phosphodiesterase-4 (PDE4) Inhibition
Both Mesembrine and this compound are inhibitors of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][8] By inhibiting PDE4, these alkaloids increase intracellular cAMP levels, which can lead to a range of downstream effects, including anti-inflammatory responses and smooth muscle relaxation. However, their potency as PDE4 inhibitors is considered weak in comparison to their effects on SERT.[3][6]
Figure 2. Mechanism of Phosphodiesterase-4 (PDE4) Inhibition.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay determines the binding affinity of test compounds to the human serotonin transporter (hSERT).
Objective: To determine the Kᵢ of this compound and Mesembrine for hSERT.
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.
-
Test Compounds: this compound and Mesembrine dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the non-specific binding control in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control. Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound from the competition binding curves and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Figure 3. Experimental Workflow for SERT Radioligand Binding Assay.
Phosphodiesterase-4 (PDE4) Inhibition Assay
This assay measures the ability of test compounds to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC₅₀ of this compound and Mesembrine for PDE4.
Materials:
-
Enzyme: Recombinant human PDE4.
-
Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).
-
Test Compounds: this compound and Mesembrine dissolved in DMSO.
-
Assay Buffer: Tris-based buffer (pH ~7.4) containing MgCl₂.
-
Binding Agent: A reagent that specifically binds to the fluorescent cAMP substrate.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, the fluorescent cAMP substrate, and the PDE4 enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic conversion of cAMP to AMP.
-
Termination: Stop the reaction by adding the binding reagent.
-
Detection: Measure the fluorescence polarization or intensity. A decrease in signal corresponds to an increase in PDE4 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 4. Experimental Workflow for PDE4 Inhibition Assay.
Comparative Summary and Conclusion
The available evidence indicates that both Mesembrine and this compound are bioactive alkaloids with potential applications in neuroscience and pharmacology.
-
Mesembrine is a well-characterized, potent serotonin reuptake inhibitor with weak PDE4 inhibitory activity. Its high affinity for SERT makes it a strong candidate for development as an antidepressant or anxiolytic agent.
-
This compound demonstrates significant anxiolytic-like effects, potentially greater than those of Mesembrine. While direct experimental quantification of its SERT inhibition is lacking, in silico and in vivo data strongly suggest that it interacts with the serotonin system. Its PDE4 inhibitory activity is considered weak.
Further research, particularly head-to-head in vitro and in vivo studies under standardized conditions, is warranted to fully elucidate the comparative bioactivity of these two important alkaloids. The development of validated analytical methods and the commercial availability of reference standards for all major Sceletium alkaloids will be critical for advancing this research.[9][10][11]
Figure 5. Logical Relationship of this compound and Mesembrine Bioactivities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 7. Kanna Alkaloids: Mesembrine, Mesembrenone & Δ7Mesembrenone Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Mesembranol and Traditional SSRIs in Preclinical Models: A comprehensive guide
This guide provides a detailed comparison of the preclinical efficacy of mesembranol, a key alkaloid in Sceletium tortuosum, and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective antidepressant-like activities.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and while traditional SSRIs are a first-line treatment, a substantial number of patients exhibit inadequate response or experience notable side effects. This has spurred the investigation of novel therapeutic agents. This compound, an alkaloid from the South African plant Sceletium tortuosum, has garnered attention for its unique dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] This guide synthesizes available preclinical data to compare the efficacy of this compound-containing extracts with that of conventional SSRIs.
Mechanism of Action
Traditional SSRIs: These agents, including fluoxetine, citalopram, and escitalopram (B1671245), selectively bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4]
This compound: As a key constituent of Sceletium tortuosum extracts like Zembrin®, this compound also inhibits SERT.[1][6] However, it possesses an additional mechanism of action: the inhibition of phosphodiesterase-4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in intracellular signaling cascades. By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to the activation of downstream signaling pathways implicated in neuroplasticity and antidepressant responses.
The following diagram illustrates the distinct and overlapping signaling pathways of SSRIs and this compound.
Quantitative Data Comparison
Direct comparative studies of pure this compound against traditional SSRIs are limited. However, a key study investigated the effects of a standardized Sceletium tortuosum extract, Zembrin®, which contains a known profile of alkaloids including this compound, against the SSRI escitalopram in the Flinders Sensitive Line (FSL) rat, a genetic model of depression.
Table 1: Efficacy in the Forced Swim Test (FST) in Flinders Sensitive Line (FSL) Rats
| Treatment Group | Dose | Primary Outcome: Immobility Time (seconds) |
| Vehicle Control | - | Baseline Immobility |
| Zembrin® | 25 mg/kg | Significant reduction in immobility |
| Zembrin® | 50 mg/kg | Significant reduction in immobility, equivalent to Escitalopram 5 mg/kg[7][8] |
| Escitalopram (ESC) | 5 mg/kg | Significant reduction in immobility[7][8] |
Note: Zembrin® is a standardized extract containing mesembrine (B35894), mesembrenone, this compound, and mesembrenol. One analysis identified the composition as 47.9% mesembrenone, 32% mesembrenol, 13.2% mesembrine, and 6.8% this compound.[7][8] The antidepressant effects may be due to the synergistic action of these alkaloids.[9]
Experimental Protocols
A variety of preclinical models are utilized to assess antidepressant-like activity.[10] The following are detailed protocols for key experiments cited in antidepressant research.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy by measuring "behavioral despair."[1][4][11]
-
Apparatus: A transparent cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.[10]
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the cylinder for a 15-minute conditioning session.[11]
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound or vehicle at a specified time before being placed back into the cylinder for a 5-6 minute test session.[11][12]
-
-
Data Acquisition: The session is typically video-recorded. The duration of immobility (making only minimal movements to keep the head above water) is scored.[11] A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant-like effects, particularly in mice.[2][13][14]
-
Apparatus: A suspension box or bar is used to hang the mice by their tails.[5][15]
-
Procedure:
-
Data Acquisition: The duration of immobility (hanging passively and motionless) is measured.[14] A decrease in immobility suggests antidepressant activity.
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS model has high face and construct validity for depression, as it induces anhedonia (a core symptom of depression) and other depressive-like behaviors through prolonged exposure to various mild stressors.[16][17][18][19]
-
Procedure:
-
Assessment: The primary endpoint is often a reduction in sucrose (B13894) preference, indicating anhedonia. This is measured by giving the animals a choice between a sucrose solution and water and calculating the preference for sucrose. Other behavioral tests like the FST or TST can also be used to assess depressive-like states.
-
Treatment: Antidepressant treatment is typically administered during the final weeks of the stress protocol, and its ability to reverse the stress-induced deficits is evaluated.[16]
The following diagram illustrates a general experimental workflow for preclinical antidepressant screening.
References
- 1. scispace.com [scispace.com]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lasa.co.uk [lasa.co.uk]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 7. Frontiers | Post-weaning Social Isolated Flinders Sensitive Line Rats Display Bio-Behavioural Manifestations Resistant to Fluoxetine: A Model of Treatment-Resistant Depression [frontiersin.org]
- 8. A genetic rat model of depression, Flinders Sensitive Line, has a lower density of 5-HT1A receptors, but a higher density of 5-HT1B receptors, compared to control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The Tail Suspension Test [jove.com]
- 16. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 17. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 18. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Mesembranol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Mesembranol, a key psychoactive alkaloid in Sceletium tortuosum. The selection of an appropriate analytical method is critical for accuracy, precision, and reliability in research, quality control, and the development of phytopharmaceuticals. This document outlines detailed experimental protocols and presents a direct comparison of the performance of these two powerful analytical techniques.
Performance Comparison of HPLC and GC-MS for this compound Quantification
The following table summarizes the validation parameters for the quantification of this compound using validated HPLC and GC-MS methods. This data is essential for researchers to assess the suitability of each technique for their specific analytical needs.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1.04 µg/mL | 11.78–22.76 µg/mL |
| Limit of Quantification (LOQ) | 3.25 µg/mL | 35.34–68.29 µg/mL |
| Accuracy (% Recovery) | 80.00 - 89.83% | 80.77 - 90.00% |
| Precision (%RSD) | < 3.44% | < 3.15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the protocols for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quality control of this compound in plant material and finished products.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) hydroxide. A typical mobile phase is a 70:30 (v/v) mixture of water (containing 0.01% ammonium hydroxide) and acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent, such as methanol, using sonication or another appropriate extraction technique.[1]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, especially in complex matrices.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.[5]
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation and Derivatization:
-
Perform an acid-base extraction to isolate the alkaloids from the plant matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
For improved volatility and peak shape, derivatization may be necessary. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Visualizing the Methodologies
To better understand the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationship for cross-validation.
References
Pharmacological Comparison of Mesembranol Enantiomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembranol is a key psychoactive alkaloid naturally occurring in the plant Sceletium tortuosum, which has a long history of traditional use for mood elevation and anxiety reduction. Modern pharmacological interest in this compound and its related alkaloids, such as mesembrine (B35894) and mesembrenone, centers on their potential as anxiolytics and antidepressants. The primary mechanisms of action for this class of compounds are understood to be serotonin (B10506) reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.
This guide, therefore, summarizes the known pharmacological properties of the broader class of mesembrine alkaloids, with a focus on the established targets of serotonin reuptake and PDE4 inhibition. It will also present general experimental protocols for assessing these activities, which would be applicable to the future comparative evaluation of this compound enantiomers.
Pharmacological Targets
Serotonin Reuptake Inhibition
The serotonin transporter (SERT) is a well-established target for antidepressant medications. Inhibition of SERT leads to an increase in the synaptic concentration of serotonin, a neurotransmitter crucially involved in mood regulation. Several alkaloids from Sceletium tortuosum, notably mesembrine, are potent inhibitors of the serotonin transporter. While it is known that this compound also interacts with the serotonin transporter and contributes to the anxiolytic-like effects of Sceletium tortuosum extracts, specific inhibitory constants (Kᵢ) or IC₅₀ values for (+)-Mesembranol and (-)-Mesembranol are not currently available in the literature.[1][2]
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in various cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has been shown to have pro-cognitive and antidepressant effects. Mesembrenone, another major alkaloid in Sceletium tortuosum, is a known inhibitor of PDE4. While mesembrine alkaloids, as a class, are understood to possess PDE4 inhibitory activity, specific IC₅₀ values for the individual enantiomers of this compound have not been reported.
Quantitative Data on Related Mesembrine Alkaloids
To provide a contextual framework, the following table summarizes the available quantitative data for the more extensively studied mesembrine alkaloids, mesembrine and mesembrenone. It is important to note that this data does not represent the specific activities of the this compound enantiomers.
| Alkaloid | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Mesembrine | Serotonin Transporter (SERT) | Kᵢ = 1.4 nM | [3] |
| Mesembrenone | Serotonin Transporter (SERT) | - | - |
| Mesembrine | Phosphodiesterase 4 (PDE4) | Weak inhibitor | |
| Mesembrenone | Phosphodiesterase 4 (PDE4) | Potent inhibitor |
Note: Specific quantitative values for Mesembrenone's SERT inhibition and Mesembrine's PDE4 inhibition are not consistently reported across the literature, hence denoted as "-" or with a qualitative description.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the pharmacological activity of compounds like this compound enantiomers. These are provided for illustrative purposes, as specific protocols for the individual enantiomers of this compound are not available.
Serotonin Transporter (SERT) Binding Assay
This assay is used to determine the affinity of a compound for the serotonin transporter.
Workflow for SERT Binding Assay
Caption: Workflow for a typical SERT binding assay.
Methodology:
-
Membrane Preparation: Cell membranes (e.g., from HEK293 cells) stably expressing the human serotonin transporter (hSERT) are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram) and varying concentrations of the test compound (e.g., (+)-Mesembranol or (-)-Mesembranol).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Workflow for PDE4 Inhibition Assay
Caption: Workflow for a typical PDE4 inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in a suitable buffer.
-
Incubation: The PDE4 enzyme is incubated with cAMP in the presence of varying concentrations of the test compound (e.g., (+)-Mesembranol or (-)-Mesembranol).
-
Reaction Termination and Detection: The enzymatic reaction is stopped, and the amount of product (AMP) formed is quantified. This can be done using various methods, such as fluorescence polarization, enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC₅₀) is determined from the dose-response curve.
Signaling Pathways
The dual inhibition of SERT and PDE4 by mesembrine alkaloids suggests a synergistic effect on neuronal signaling.
Proposed Signaling Pathway of Mesembrine Alkaloids
Caption: Proposed dual-action signaling pathway.
Conclusion and Future Directions
While this compound is a promising psychoactive compound from Sceletium tortuosum, a critical knowledge gap exists regarding the specific pharmacological activities of its individual enantiomers. The available literature strongly indicates that mesembrine alkaloids, as a class, inhibit both the serotonin transporter and phosphodiesterase 4. However, without direct comparative studies on (+)-Mesembranol and (-)-Mesembranol, it is not possible to definitively characterize their individual contributions to the overall pharmacological profile of Sceletium tortuosum or to assess their independent therapeutic potential.
Future research should prioritize the chiral separation of this compound and the subsequent in vitro and in vivo characterization of each enantiomer. Such studies are essential to elucidate the structure-activity relationships and to identify the more potent and selective enantiomer for potential drug development. This will not only advance our understanding of the pharmacology of Sceletium tortuosum but also pave the way for the development of novel, more targeted therapeutics for mood and anxiety disorders.
References
In Vivo Anxiolytic Potential of Mesembranol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anxiolytic effects of Mesembranol, a key alkaloid from the plant Sceletium tortuosum, against established anxiolytic agents. Due to a scarcity of published in vivo data on isolated this compound in rodent models, this guide leverages data from studies on standardized Sceletium tortuosum extracts, notably Zembrin®, which contains a known concert of alkaloids including this compound. Evidence from zebrafish larvae models, where individual alkaloids have been assessed, is also included to elucidate the specific contribution of this compound.
Executive Summary
This compound, a key constituent of Sceletium tortuosum, has demonstrated notable anxiolytic-like properties in preclinical studies.[1][2] While most rodent anxiety model data is available for the complete extract, Zembrin®, studies on zebrafish larvae suggest that this compound is one of the more potent anxiolytic alkaloids within the plant.[1][2] The primary mechanism of action is believed to be the inhibition of the serotonin (B10506) reuptake transporter (SERT), a target shared with common SSRI antidepressants.[1][2][3] Additionally, the synergistic action of the alkaloids in Sceletium tortuosum is associated with phosphodiesterase-4 (PDE4) inhibition, offering a multi-target approach to anxiety modulation.[3][4][5] This guide will compare the anxiolytic-like effects of Sceletium tortuosum extract with the benchmark anxiolytic, Diazepam, a benzodiazepine.
Comparative Performance Data
The following tables summarize quantitative data from representative in vivo studies. It is important to note that the data for the this compound-containing substance is for the standardized Sceletium tortuosum extract (Zembrin®) in rats, while the Diazepam data is representative of its effects in mice in similar models.
Table 1: Elevated Plus Maze (EPM) - A Measure of Anxiety-Like Behavior
| Treatment Group | Animal Model | Key Parameter | Result | Reference |
| Vehicle (Control) | Rat | % Time in Open Arms | ~15-20% | [6] |
| Zembrin® (12.5 mg/kg) | Rat | % Time in Open Arms | Increased vs. Control | [6] |
| Vehicle (Control) | Mouse | % Time in Open Arms | ~20-30% | [7][8] |
| Diazepam (2 mg/kg) | Mouse | % Time in Open Arms | Significantly Increased vs. Control | [9] |
Table 2: Open Field Test (OFT) - Assessing Locomotor Activity and Anxiety
| Treatment Group | Animal Model | Key Parameter | Result | Reference |
| Vehicle (Control) | Rat | Time in Center Zone | Baseline | [4][10] |
| Zembrin® (12.5 mg/kg) | Rat | Time in Center Zone | Increased vs. Control | [4][10] |
| Vehicle (Control) | Mouse | Time in Center Zone | Baseline | [11] |
| Diazepam (2 mg/kg) | Mouse | Time in Center Zone | Increased vs. Control | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo findings. Below are the protocols for the key experiments cited in this guide.
Elevated Plus Maze (EPM)
The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[12] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]
-
Apparatus: A plus-shaped maze with two opposite open arms (e.g., 50 cm x 10 cm) and two opposite closed arms (e.g., 50 cm x 10 cm x 50 cm high walls), elevated 50 cm above the ground.[6]
-
Animal Model: Male Wistar rats or male mice are commonly used.[6][9]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
The test substance (e.g., Zembrin®) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.[12]
-
Behavior is recorded for a 5-minute session using a video camera.[6][12]
-
Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the time spent in the closed arms.[6][12] An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[12]
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[4]
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls (e.g., 50 cm) to prevent escape. The floor is typically divided into a central and a peripheral zone.[4]
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test substance or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 5 minutes).[4]
-
An overhead camera records the animal's movement, which is analyzed by a tracking software.[4]
-
Parameters measured include the total distance moved, the distance moved in the center zone, and the time spent in the center zone.[4] A significant increase in the time spent in the center of the arena suggests an anxiolytic effect.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of anxiolytic action for this compound and other Sceletium alkaloids.
Caption: General workflow for in vivo validation of anxiolytic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Sceletium tortuosum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. A toxicological safety assessment of a standardized extract of Sceletium tortuosum (Zembrin®) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and Mesembrine in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of anxiolytic-like effect of a novel herbal treatment with Diazepam on Balb/c mice [ommegaonline.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
A Comparative Analysis of Sceletium tortuosum Chemotypes and Mesembranol Content
For Researchers, Scientists, and Drug Development Professionals
Sceletium tortuosum, a succulent plant native to Southern Africa, has garnered significant interest for its psychoactive properties, primarily attributed to a group of mesembrine-type alkaloids. The plant exhibits considerable chemical diversity, leading to the classification of distinct chemotypes based on the dominant alkaloid profiles. This guide provides a comparative study of these chemotypes with a specific focus on Mesembranol content, supported by experimental data and detailed methodologies for analysis.
Alkaloid Profile and Chemotype Classification
Research has identified five primary chemotypes of Sceletium tortuosum in wild populations, designated as A, B, C, D, and E.[1] This classification is based on the relative abundance of four major mesembrine-type alkaloids: mesembrenol, mesembrine (B35894), mesembrenone (B1676307), and this compound. The total alkaloid content in the dry plant material can vary significantly, ranging from 0.11% to 1.99%.[1]
Chemotype B is notably rich in mesembrenol, with concentrations ranging from 64.96% to 95.55% of the total alkaloid content.[1] In contrast, other chemotypes are characterized by high levels of mesembrine (Chemotype C: 51.25–92.50%) or mesembrenone (Chemotype E: 50.86–72.51%).[1] Chemotype D represents an intermediate profile with moderate amounts of all four principal alkaloids, while Chemotype A is distinguished by the absence of mesembrine-type alkaloids.[1]
Quantitative Analysis of Major Alkaloids Across Chemotypes
The following table summarizes the percentage composition of the four major alkaloids in the different chemotypes of Sceletium tortuosum. This data is crucial for the selection of plant material for specific research and drug development purposes.
| Chemotype | Mesembrenol (%) | Mesembrine (%) | Mesembrenone (%) | This compound (%) |
| A | - | - | - | - |
| B | 64.96 – 95.55 | - | - | Present |
| C | - | 51.25 – 92.50 | - | Present |
| D | Moderate | Moderate | Moderate | Moderate |
| E | - | - | 50.86 – 72.51 | Present |
Note: Specific percentages for this compound in each chemotype are not always detailed in the literature but its presence is confirmed. The term "Present" indicates that the alkaloid is detected, and "Moderate" signifies a balanced profile of the four alkaloids.[1]
Experimental Protocols for Alkaloid Quantification
Accurate quantification of mesembrine alkaloids is essential for quality control and research. Several analytical techniques have been developed and validated for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the evaluation of mesembrine-type alkaloid variability.
-
Sample Preparation: An acid-base extraction is typically performed on dried plant material.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Analysis: The separation and identification of alkaloids are based on their retention times and mass spectra. Hierarchical cluster analysis and principal component analysis are often applied to the GC-MS data to group samples into chemotypes.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is another common method for the analysis of Sceletium alkaloids.
-
Sample Preparation: Methanolic extracts are prepared from powdered plant material.[2]
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.[3][4]
-
Analysis: Alkaloids are separated based on their polarity and detected at a specific wavelength (e.g., 228 nm).[5] Quantification is achieved by comparing peak areas to those of certified reference standards.[3]
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry
This technique offers a simpler and more rapid method for simultaneous quantification.
-
Stationary Phase: Silica gel 60 F254 pre-coated glass plates.[6]
-
Mobile Phase: A mixture of dichloromethane, methanol, and 10% ammonia (B1221849) (90:10:0.1, v/v/v).[6]
-
Analysis: Densitometric quantification is performed in absorbance mode at 280 nm. The method is validated for linearity, accuracy, and precision.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Sceletium tortuosum chemotypes.
Caption: Experimental workflow for Sceletium tortuosum analysis.
Signaling Pathways of Sceletium tortuosum Alkaloids
The mood-elevating effects of Sceletium tortuosum are primarily linked to the ability of its alkaloids to act as serotonin (B10506) reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors.[7][8] Mesembrine is a known potent serotonin reuptake inhibitor. While the specific contribution of this compound to these activities is less defined, it is part of the synergistic alkaloid profile responsible for the plant's overall pharmacological effects.
The diagram below provides a conceptual overview of the proposed mechanism of action.
Caption: Proposed signaling pathway for Sceletium alkaloids.
This comparative guide highlights the significant chemical diversity within Sceletium tortuosum and underscores the importance of chemotype-specific analysis for research and development. The provided methodologies and diagrams offer a foundational understanding for professionals working with this promising medicinal plant.
References
Unveiling the Serotonin Reuptake Inhibitory Potential of Mesembranol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the serotonin (B10506) reuptake inhibitory activity of Mesembranol, a key alkaloid from the plant Sceletium tortuosum. While direct quantitative data on this compound's isolated activity remains to be fully elucidated, this document synthesizes available data on related compounds and standardized extracts to offer a comprehensive overview.
Executive Summary
This compound is one of the four principal alkaloids found in Sceletium tortuosum, a plant with a long history of traditional use for mood enhancement.[1][2] The primary mechanism of action associated with the antidepressant and anxiolytic effects of Sceletium tortuosum is the inhibition of the serotonin transporter (SERT), a mechanism shared with widely prescribed selective serotonin reuptake inhibitors (SSRIs).[3][4] While its sister alkaloids, mesembrine, mesembrenone, and mesembrenol, have been individually assayed for their SERT binding affinity, specific quantitative data for this compound's activity is not extensively available in current literature.[1][3] However, studies on standardized extracts containing this compound suggest its contribution to the overall synergistic effect. This guide presents a comparison of the known SERT inhibitory activities of major Sceletium alkaloids and common SSRIs, alongside detailed experimental protocols for validation.
Comparative Analysis of SERT Inhibition
The following table summarizes the available quantitative data for the binding affinity (Ki) or inhibitory concentration (IC50) of major Sceletium tortuosum alkaloids, a standardized extract, and common SSRIs for the serotonin transporter (SERT). A lower Ki or IC50 value indicates a higher potency.
| Compound/Extract | Parameter | Value | Notes |
| Mesembrine | Ki (Binding Affinity) | 1.4 nM[3][5][6] | The most potent SERT inhibitor among the measured Sceletium alkaloids. |
| Mesembrenone | Ki (Binding Affinity) | 27 nM[3][6] | |
| IC50 (Inhibitory Concentration) | < 1 µM[6] | ||
| Mesembrenol | Ki (Binding Affinity) | 63 nM[3] | |
| This compound | Ki / IC50 | Data not available in reviewed literature [1][7] | While a key component of active extracts, its individual SERT inhibitory activity has not been quantified. |
| Zembrin® (Standardized S. tortuosum Extract) | IC50 (SERT Inhibition) | 4.3 µg/ml[8] | An aqueous-ethanolic extract containing mesembrine, mesembrenone, mesembrenol, and this compound.[2] |
| Fluoxetine | Ki (Binding Affinity) | ~1-10 nM | A commonly prescribed SSRI for comparison. |
| Paroxetine | Ki (Binding Affinity) | ~0.1-1 nM | A potent SSRI for comparison. |
| Citalopram | Ki (Binding Affinity) | ~1-5 nM | A selective SSRI for comparison. |
Experimental Protocols
Validating the serotonin reuptake inhibitory activity of a compound like this compound typically involves in vitro assays using cell lines that express the human serotonin transporter (hSERT) or synaptosomes. The two most common methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or another suitable radiolabeled SERT ligand.
-
Assay Buffer: e.g., Tris-HCl buffer with salts.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Culture hSERT-expressing HEK293 cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competitive Binding: Varying concentrations of the test compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through filter mats to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[6]
Serotonin Reuptake Assay (Radiolabeled or Fluorescent)
This assay directly measures the inhibition of serotonin transport into cells.
Objective: To determine the potency (IC50) of a test compound to inhibit serotonin reuptake into hSERT-expressing cells.
Materials:
-
Cell Line: hSERT-expressing HEK293 cells.
-
Substrate: Radiolabeled [³H]Serotonin or a fluorescent serotonin analog.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Non-specific Uptake Control: A potent SERT inhibitor (e.g., paroxetine).
-
Test Compound: this compound or other compounds of interest at various concentrations.
Procedure:
-
Cell Plating: Plate hSERT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes).
-
Initiation of Uptake: Add the radiolabeled or fluorescent serotonin to initiate uptake.
-
Incubation: Incubate for a defined period to allow for serotonin uptake (e.g., 5-15 minutes).
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of serotonin reuptake inhibition and a typical experimental workflow.
Caption: Mechanism of Serotonin Reuptake Inhibition.
Caption: Radioligand Binding Assay Workflow.
Conclusion
While the direct serotonin reuptake inhibitory activity of isolated this compound has yet to be quantitatively defined in the scientific literature, its presence in active Sceletium tortuosum extracts, which are proven SERT inhibitors, suggests it likely contributes to the overall pharmacological effect. The anxiolytic properties observed for this compound in some studies further support its role as a psychoactive component of the plant.[9] Future research should focus on isolating this compound and performing direct in vitro binding and uptake assays to determine its specific IC50 and Ki values for the serotonin transporter. This will allow for a more complete understanding of its individual contribution and its potential as a standalone therapeutic agent or as part of a synergistic multi-compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Sceletium tortuosum and Mesembrine: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 5. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mesembranol Alkaloids vs. Synthetic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant research is continuously evolving, with a growing interest in novel compounds that offer alternative mechanisms of action to conventional synthetic drugs. Among these, the alkaloids derived from Sceletium tortuosum, collectively referred to as Mesembranol, have emerged as promising candidates. This guide provides a detailed, data-driven comparison of this compound alkaloids and synthetic antidepressants, focusing on their mechanisms of action, preclinical and clinical data, and safety profiles.
Mechanisms of Action: A Multi-Target Approach vs. Selective Inhibition
Synthetic antidepressants, primarily Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), exert their therapeutic effects by blocking the reuptake of specific neurotransmitters in the synaptic cleft.[1] this compound alkaloids, in contrast, exhibit a multi-target mechanism of action, primarily involving serotonin reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.[2][3] Additionally, some evidence suggests a role in the upregulation of vesicular monoamine transporter 2 (VMAT-2), which is involved in the packaging and release of monoamines.[4][5]
Serotonin and Norepinephrine (B1679862) Transporter Inhibition
The affinity of a compound for the serotonin transporter (SERT) and norepinephrine transporter (NET) is a key determinant of its efficacy as an antidepressant. The inhibitory constant (Ki) is a measure of this binding affinity, with lower values indicating greater potency.
| Compound | Type | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| Mesembrine | This compound Alkaloid | 1.4[6] | - | - |
| Mesembrenone | This compound Alkaloid | < 1000[6] | - | - |
| Fluoxetine | SSRI | 1.0 | 240 | 240 |
| Sertraline | SSRI | 0.29 | 420 | 1448 |
| Paroxetine | SSRI | 0.1 | 40 | 400 |
| Citalopram | SSRI | 1.6 | 6170 | 3856 |
| Venlafaxine | SNRI | 26 | 2100 | 81 |
| Duloxetine | SNRI | 0.8 | 7.5 | 9.4 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Phosphodiesterase 4 (PDE4) Inhibition
Inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), leads to increased intracellular cAMP levels. This has been linked to anti-inflammatory and neuroprotective effects, and is a novel target for antidepressant action.
| Compound | Type | PDE4 IC50 |
| Mesembrine | This compound Alkaloid | 7800 nM[6] |
| Mesembrenone | This compound Alkaloid | 470 nM[6] |
| Rolipram | Synthetic PDE4 Inhibitor | ~2 nM |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Vesicular Monoamine Transporter 2 (VMAT-2) Upregulation
A high-mesembrine extract of Sceletium tortuosum has been shown to upregulate the expression of VMAT-2 in vitro.[5] This suggests a potential mechanism for increasing the presynaptic storage and subsequent release of monoamines, which differs from the direct reuptake blockade of SSRIs and SNRIs. Quantitative in vivo data for this mechanism is still under investigation.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound alkaloids and synthetic antidepressants can be visualized through their respective signaling pathways.
The evaluation of these compounds relies on standardized experimental workflows.
Preclinical and Clinical Efficacy
Preclinical Evidence
Animal models of depression are crucial for the initial screening of potential antidepressant compounds.
| Study Type | Model | Compound/Extract | Key Findings |
| In vivo | Forced Swim Test (mice) | Isolated Mesembrine Alkaloids | A low dose (10 mg/kg) significantly reduced immobility time, comparable to the SSRI paroxetine.[7] |
| In vivo | Chick Anxiety-Depression Model | Sceletium tortuosum extract | Showed anxiolytic effects.[6] |
| In vivo | Restraint-induced Stress (rats) | Zembrin® (5 mg/kg) | Reduced stress-induced self-soothing behavior and corticosterone (B1669441) levels.[6] |
Clinical Evidence
While extensive clinical trials for this compound in diagnosed major depressive disorder (MDD) are limited, several studies have investigated the effects of a standardized Sceletium tortuosum extract, Zembrin®, in healthy individuals, often assessing mood and anxiety.
| Study Design | Population | Intervention | Key Outcomes |
| Randomized, double-blind, placebo-controlled, crossover | 21 healthy adults | 25 mg Zembrin® daily for 3 weeks | Significantly improved cognitive flexibility and executive function. Positive changes in mood and sleep were reported based on the Hamilton Depression Rating Scale (HAM-D).[6] |
| Randomized, double-blind, placebo-controlled, crossover (pharmaco-fMRI) | 16 healthy adults | Single 25 mg dose of Zembrin® | Attenuated amygdala reactivity to fearful faces, suggesting anxiolytic potential.[8][9] |
| Case Studies | 3 patients with major depression or dysthymia | 50 mg Zembrin® daily | Reported improvements in depressive symptoms.[10] |
In contrast, synthetic antidepressants have a large body of evidence from numerous large-scale, randomized controlled trials in patients with MDD, demonstrating their efficacy in reducing scores on depression rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).[11]
Safety and Tolerability
This compound (Zembrin®)
Clinical studies on Zembrin® have generally shown it to be well-tolerated at doses of 8 mg and 25 mg per day.[10]
| Adverse Event | Zembrin® 8mg (n=12) | Zembrin® 25mg (n=12) | Placebo (n=13) |
| Headache | 1 (8.3%) | 2 (16.7%) | 4 (30.8%) |
| Abdominal Pain | 1 (8.3%) | 2 (16.7%) | 3 (23.1%) |
| Upper Respiratory Tract Infection | 1 (8.3%) | 1 (8.3%) | 2 (15.4%) |
Data from a 3-month randomized, double-blind, placebo-controlled trial in healthy adults.[10]
Unsolicited positive effects, such as improved coping with stress and better sleep, were also reported by some participants taking Zembrin®.[10]
Synthetic Antidepressants (SSRIs and SNRIs)
SSRIs and SNRIs are associated with a well-documented range of side effects, which can vary in incidence and severity between individuals and specific drugs.
Common Side Effects of SSRIs and SNRIs:
-
Nausea
-
Headache
-
Insomnia or somnolence
-
Dizziness
-
Sexual dysfunction (e.g., decreased libido, anorgasmia)
-
Weight changes
-
Dry mouth
-
Increased sweating
It is important to note that the concurrent use of Sceletium tortuosum with SSRIs may increase the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.
Experimental Protocols
Radioligand Binding Assay for SERT Inhibition
This assay is used to determine the binding affinity (Ki) of a compound for the serotonin transporter.
Objective: To measure the displacement of a radiolabeled ligand from SERT by a test compound.
Materials:
-
Cell membranes expressing human SERT.
-
Radioligand (e.g., [³H]citalopram).
-
Test compounds (this compound alkaloids or synthetic antidepressants).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro PDE4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 of a compound for PDE4.
Materials:
-
Recombinant human PDE4 enzyme.
-
cAMP substrate.
-
Assay buffer.
-
Test compounds.
-
Detection reagents (e.g., for a fluorescence polarization assay).
-
Microplate reader.
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE4 enzyme and the cAMP substrate to initiate the reaction.
-
Incubate for a specific period to allow for enzymatic activity.
-
Stop the reaction and add detection reagents.
-
Measure the signal (e.g., fluorescence polarization), which is proportional to the amount of cAMP remaining.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound alkaloids present a compelling area of research for the development of new antidepressant therapies. Their multi-target mechanism of action, including serotonin reuptake inhibition, PDE4 inhibition, and potential VMAT-2 upregulation, distinguishes them from conventional synthetic antidepressants. Preclinical and preliminary clinical data suggest potential efficacy, particularly in the domains of anxiety and mood, with a favorable safety profile.
However, a significant gap remains in the form of large-scale, robust clinical trials in patients diagnosed with Major Depressive Disorder. Such studies are necessary to definitively establish the clinical efficacy of this compound alkaloids in comparison to the well-established therapeutic value of SSRIs and SNRIs. Further research is also warranted to fully elucidate the quantitative contribution of each of its mechanisms of action to its overall pharmacological effect. For drug development professionals, the unique pharmacological profile of this compound offers a promising foundation for the development of novel antidepressants with potentially broader efficacy and improved tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum | MDPI [mdpi.com]
- 3. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plthealth.com [plthealth.com]
- 10. researchgate.net [researchgate.net]
- 11. healingherbals.store [healingherbals.store]
Synergistic Interactions of Mesembranol: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the synergistic effects of Mesembranol with other key alkaloids found in Sceletium tortuosum. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data to elucidate the complex interactions that underpin the plant's therapeutic potential. While the primary psychoactive alkaloids, Mesembrine (B35894) and Mesembrenone, have been extensively studied, this guide also sheds light on the emerging role of this compound and its collaborative action within the plant's natural pharmacology.
Recent studies underscore a significant synergistic relationship among Sceletium alkaloids, particularly in their antidepressant and anxiolytic effects. Evidence suggests that the combined action of these compounds is more potent than the effects of any single alkaloid, pointing to a complex interplay that is crucial for the plant's full therapeutic profile. While Mesembrine is a potent serotonin (B10506) reuptake inhibitor (SRI) and Mesembrenone a notable phosphodiesterase 4 (PDE4) inhibitor, the antidepressant properties of the whole extract cannot be attributed to a single compound, indicating a necessary synergy among the constituent alkaloids, including this compound.[1][2][3]
Quantitative Analysis of Bioactivity
The following table summarizes the known quantitative data for the primary alkaloids of Sceletium tortuosum, providing a basis for comparing their individual contributions to the overall pharmacological effect. It is important to note the current gap in research providing specific quantitative data on the synergistic interactions between this compound and other alkaloids.
| Alkaloid | Primary Target(s) | Reported Activity | Quantitative Data (IC₅₀ or Kᵢ) |
| Mesembrine | Serotonin Transporter (SERT) | Potent Serotonin Reuptake Inhibitor | Kᵢ = 1.4 nM |
| Phosphodiesterase 4 (PDE4) | Weak PDE4 Inhibitor | IC₅₀ = 7800 nM | |
| Mesembrenone | Phosphodiesterase 4 (PDE4) | Potent PDE4 Inhibitor | IC₅₀ < 1 µM (470 nM) |
| Serotonin Transporter (SERT) | Serotonin Reuptake Inhibitor | Kᵢ = 27 nM | |
| Mesembrenol | Phosphodiesterase 4 (PDE4) | PDE4 Inhibitor | IC₅₀ = 16 µg/mL |
| AMPA Receptor | Attenuates AMPA receptor-mediated transmission | Data not available | |
| This compound | AMPA Receptor | Attenuates AMPA receptor-mediated transmission | Data not available |
| Serotonin Transporter (SERT) | Weak Serotonin Reuptake Inhibitor | Data not available in some studies[4][5] | |
| Phosphodiesterase 4 (PDE4) | Activity not well-documented in some studies[4][5] | Data not available |
Signaling Pathways and Synergistic Mechanisms
The primary mechanisms of action for Sceletium alkaloids involve the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). The synergistic effect is believed to arise from the dual action on these pathways.
-
SERT Inhibition: By blocking the reuptake of serotonin, alkaloids like Mesembrine increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic signaling. This is a key mechanism for many antidepressant medications.
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE4, alkaloids such as Mesembrenone increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of genes associated with neuroplasticity and anti-inflammatory responses.
The combination of these two actions is thought to produce a more robust and multifaceted antidepressant and anxiolytic effect than either action alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for the key assays used to determine the bioactivity of Sceletium alkaloids.
Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of test compounds to the serotonin transporter.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.
-
Membrane Preparation: Harvest cultured cells and homogenize them in an ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh buffer.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram), and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (no inhibitor) and non-specific binding (a high concentration of a known SERT inhibitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection: Rapidly filter the contents of each well and wash to remove unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PDE4.
Methodology:
-
Reagents: Use a recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the hydrolyzed substrate.
-
Assay Procedure:
-
In a microplate, add the PDE4 enzyme and varying concentrations of the test compound (e.g., this compound).
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate to allow for the hydrolysis of FAM-cAMP to FAM-AMP.
-
Stop the reaction and add the binding agent.
-
-
Detection: Measure the fluorescence polarization (FP) of each well. An increase in FP corresponds to a decrease in PDE4 activity (less substrate hydrolyzed).
-
Data Analysis: Plot the FP values against the test compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that the therapeutic effects of Sceletium tortuosum are a result of synergistic interactions between its constituent alkaloids. While Mesembrine and Mesembrenone are key players through their potent inhibition of SERT and PDE4, respectively, the full picture of the plant's pharmacology is incomplete without a thorough understanding of the roles of other alkaloids like this compound and Mesembrenol.
A recent study highlighted that while Mesembrine is a major contributor to the anxiolytic effects of a standardized Sceletium extract, no single alkaloid could account for the antidepressant-like activity, pointing towards a necessary synergistic or additive effect of the combined alkaloids.[2][3] This underscores the importance of a holistic approach to studying Sceletium's bioactivity.
Future research should focus on elucidating the specific synergistic, additive, or antagonistic interactions between this compound and other Sceletium alkaloids. Quantitative studies designed to measure the combined effects of these alkaloids on SERT, PDE4, and other potential targets, such as AMPA receptors, are critical to fully unlock the therapeutic potential of this medicinal plant. Such research will be invaluable for the development of novel, multi-target therapeutics for mood and cognitive disorders.
References
- 1. mentalhealthdaily.com [mentalhealthdaily.com]
- 2. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mesembranol: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This publication provides a comprehensive comparison of the in vitro and in vivo efficacy of Mesembranol, a key psychoactive alkaloid derived from the South African plant Sceletium tortuosum. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its related compounds for anxiety and depression. The following sections present a detailed analysis of its mechanism of action, supported by experimental data, and compare its performance with other alternatives.
Dual Mechanism of Action: Serotonin (B10506) Reuptake and PDE4 Inhibition
This compound, along with other major alkaloids in Sceletium tortuosum such as mesembrine (B35894), mesembrenone (B1676307), and mesembrenol, exerts its pharmacological effects through a dual mechanism of action: inhibition of the serotonin transporter (SERT) and inhibition of phosphodiesterase-4 (PDE4). This dual activity suggests a complex and potentially synergistic pharmacological profile that may influence both neurotransmission and intracellular signaling cascades.
In Vitro Efficacy
The in vitro inhibitory activities of this compound and its related alkaloids on SERT and PDE4 have been quantified in several studies. Mesembrine is the most potent inhibitor of the serotonin transporter, while mesembrenone is a potent inhibitor of both SERT and PDE4. This compound has demonstrated notable anxiolytic-like effects in preclinical models, suggesting its significant contribution to the overall psychoactive properties of Sceletium tortuosum extracts.
| Compound | Target | Metric | Value | Reference |
| Mesembrine | SERT | Kᵢ | 1.4 nM | [1] |
| Mesembrenone | SERT | IC₅₀ | <1 µM | [2] |
| This compound | Anxiety-like behavior | In vivo zebrafish model | Greater anxiolytic-like effect than mesembrine and mesembrenol | [3] |
| Mesembrenone | PDE4 | IC₅₀ | <1 µM | [2] |
| Mesembrine | PDE4 | IC₅₀ | 7.8 µM | [4] |
| Mesembrenol | PDE4 | IC₅₀ | 16 µM | [4] |
| Zembrin® (Standardized S. tortuosum extract) | SERT | IC₅₀ | 4.3 µg/ml | [1] |
| Zembrin® (Standardized S. tortuosum extract) | PDE4 | IC₅₀ | 8.5 µg/ml | [5] |
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of this compound and standardized extracts of Sceletium tortuosum has been evaluated in various animal models of anxiety and depression, including the elevated plus maze (EPM) in rats and light-dark challenge in zebrafish larvae. These studies provide evidence for the anxiolytic and antidepressant-like effects of these compounds.
Comparison with Standard Anxiolytics and Antidepressants
A key aspect of evaluating the therapeutic potential of this compound is to compare its efficacy with established anxiolytic and antidepressant medications.
| Treatment | Animal Model | Behavioral Test | Key Findings | Reference |
| Sceletium tortuosum extract (5 mg/kg) | Rat | Elevated Plus Maze | Decreased restraint stress-induced self-soothing behavior and corticosterone (B1669441) levels. | [6] |
| This compound | Zebrafish Larvae (5-dpf) | Light-Dark Challenge | Demonstrated a greater anxiolytic-like effect compared to mesembrine and mesembrenol. | [3] |
| Zembrin® (12.5 and 25 mg/kg) | Rat (Unpredictable Chronic Mild Stress) | Elevated Plus Maze, Forced Swim Test | ZEM12.5 decreased anhedonia- and anxiety-like behavior. | |
| Mesembrine | Rat (Unpredictable Chronic Mild Stress) | Elevated Plus Maze, Forced Swim Test | Induced a transient decrease in anhedonia-like behavior. | |
| Escitalopram (20 mg/kg) | Rat (Unpredictable Chronic Mild Stress) | Elevated Plus Maze, Forced Swim Test | Used as a positive control for antidepressant effects. | |
| Diazepam (2 mg/kg) | Rat | Novelty-Suppressed Feeding | Decreased the latency to begin eating in a novel environment. | [7] |
| Paroxetine (10 mg/kg) | Mouse | Elevated Plus Maze | Significantly reduced anxiety-like behavior without inducing sedative effects. | [] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Assays
Phosphodiesterase-4 (PDE4) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PDE4.
-
Method: The assay is typically performed using human recombinant PDE4 enzyme. The enzyme activity is measured in the presence of varying concentrations of the test compound. The amount of cAMP hydrolyzed by PDE4 is quantified, and the IC₅₀ value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.
Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of test compounds to the serotonin transporter.
-
Method: This assay involves using cell membranes expressing the human serotonin transporter. The ability of the test compound to displace a radiolabeled ligand that specifically binds to SERT is measured. The Kᵢ value is then calculated from the IC₅₀ value of displacement, which represents the concentration of the test compound that displaces 50% of the radioligand.
In Vivo Models
Elevated Plus Maze (EPM) Test in Rats
-
Objective: To assess anxiety-like behavior in rats.
-
Apparatus: A plus-shaped maze elevated above the ground, consisting of two open arms and two enclosed arms.
-
Procedure: Rats are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Zebrafish Larvae Light-Dark Challenge
-
Objective: To evaluate anxiety-like behavior (scototaxis) in zebrafish larvae.
-
Apparatus: A multi-well plate with alternating light and dark zones.
-
Procedure: 5-days post-fertilization (dpf) zebrafish larvae are placed in the wells and their movement between the light and dark zones is tracked over time. Anxiolytic compounds are expected to decrease the natural aversion of the larvae to the light zone, resulting in more time spent in the light area.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the serotonin transporter (SERT).
Caption: this compound's role in the phosphodiesterase-4 (PDE4) signaling pathway.
Caption: Workflow for the zebrafish larvae light-dark challenge.
References
- 1. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model [ouci.dntb.gov.ua]
- 2. Subchronic effects of plant alkaloids on anxiety-like behavior in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Sceletium tortuosum in rats [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Replication of Mesembranol's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Mesembranol, a key alkaloid found in the medicinal plant Sceletium tortuosum (Kanna). The primary psychoactive effects of Sceletium tortuosum are attributed to a group of mesembrine (B35894) alkaloids, including mesembrine, mesembrenone (B1676307), mesembrenol, and this compound. These compounds are primarily recognized for their potential anxiolytic and antidepressant properties, which are believed to stem from their activity as serotonin (B10506) reuptake inhibitors and phosphodiesterase-4 (PDE4) inhibitors.[1][2]
While there is a growing body of research on the pharmacological actions of Sceletium tortuosum extracts and its most abundant alkaloids, mesembrine and mesembrenone, there is a notable scarcity of independently replicated, quantitative data specifically for isolated this compound. This guide summarizes the available data for this compound in comparison to its better-studied counterparts and provides detailed experimental protocols for the key assays used to determine their pharmacological activity.
Comparative Pharmacological Data
The primary mechanisms of action for the alkaloids from Sceletium tortuosum are the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[2][3] The following tables summarize the available quantitative data for the in vitro inhibitory activity of this compound and other major mesembrine alkaloids. It is important to note the current limitations in the available data for this compound.
Table 1: Serotonin Transporter (SERT) Inhibition
| Alkaloid | Binding Affinity (Ki) | Source(s) |
| Mesembrine | 1.4 nM | [3][4] |
| Mesembrenone | 27 nM | [3][5] |
| Mesembrenol | 63 nM | [6] |
| This compound | Data not available in published literature |
Note: A lower Ki value indicates a higher binding affinity and greater potency.
Table 2: Phosphodiesterase 4 (PDE4) Inhibition
| Alkaloid | Half-maximal Inhibitory Concentration (IC50) | Source(s) |
| Mesembrine | 7800 nM (7.8 µM) | [7][8] |
| Mesembrenone | 470 nM (0.47 µM) | [5][7][8] |
| Mesembrenol | 10000 nM (10 µM) | [7][8] |
| This compound | Data not available in published literature | [2] |
Note: A lower IC50 value indicates greater potency in inhibiting enzyme activity.
While direct quantitative data for this compound is lacking, some studies suggest it contributes to the overall anxiolytic effects of Sceletium tortuosum extracts. One study using a zebrafish model of anxiety-like behavior indicated that mesembrenone and this compound demonstrated a greater anxiolytic-like effect than the other alkaloids assessed.[] However, without specific binding affinity or enzyme inhibition data, the precise contribution and potency of this compound remain to be fully elucidated.
Experimental Protocols
To facilitate independent replication and further research into the pharmacological effects of this compound, this section provides detailed methodologies for the key in vitro assays.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound, such as this compound, to the serotonin transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the SERT by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human SERT
-
Radioligand (e.g., [³H]citalopram or [³H]paroxetine)
-
Test compounds (this compound, other alkaloids)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 10 µM fluoxetine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing hSERT to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 50-100 µg of protein)
-
Radioligand at a concentration near its Kd value.
-
A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a SERT Radioligand Binding Assay
Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of a compound, such as this compound, in inhibiting PDE4 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 subtype.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
cAMP substrate
-
Test compounds (this compound, other alkaloids)
-
Positive control (e.g., Roflumilast)
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or radioimmunoassay)
-
Microplate reader compatible with the chosen detection method
-
384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
Further dilute the compounds in the PDE Assay Buffer to the desired final concentrations.
-
-
Enzyme Reaction:
-
Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the recombinant PDE4 enzyme to each well (except for the "no enzyme" control wells).
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method. For example, in a fluorescence polarization assay, a fluorescently labeled cAMP is used, and the change in polarization upon hydrolysis is measured.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Simplified Signaling Pathway of PDE4 Inhibition
Conclusion and Future Directions
The available evidence strongly suggests that the alkaloids present in Sceletium tortuosum exert their pharmacological effects through the inhibition of SERT and PDE4. While mesembrine and mesembrenone have been identified as particularly potent in this regard, the specific contribution of this compound remains under-investigated. The lack of independently replicated, quantitative data for isolated this compound represents a significant gap in the understanding of the plant's overall pharmacology.
Future research should prioritize the independent characterization of pure this compound in robust in vitro binding and enzyme inhibition assays to determine its precise potency and selectivity. Such studies are crucial for a complete understanding of the synergistic or additive effects of the various alkaloids in Sceletium tortuosum and for the potential development of new therapeutic agents based on these natural compounds. The protocols and comparative data presented in this guide are intended to provide a foundation for these much-needed investigations.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mesembrenone - Wikipedia [en.wikipedia.org]
- 6. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Comparative metabolomics of different Sceletium species for Mesembranol content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesembranol content across various Sceletium species, supported by experimental data. The genus Sceletium, endemic to Southern Africa, is renowned for its psychoactive properties, primarily attributed to a group of alkaloids, with mesembrine (B35894) and its derivatives being of significant interest for their potential applications in mental health.[1][2] This comparative analysis aims to inform research and development by highlighting the chemical diversity within the genus and detailing the methodologies for accurate quantification of these valuable compounds.
Quantitative Analysis of this compound and Related Alkaloids
The alkaloid profile, including the concentration of this compound, varies significantly among different Sceletium species and even between different populations of the same species.[2] This variation underscores the importance of precise species identification and chemotypic characterization for any research or commercial application. The following table summarizes the quantitative data on this compound and other major mesembrine-type alkaloids found in various Sceletium species, compiled from multiple studies. It is important to note that direct comparison between studies can be challenging due to differences in analytical methods, plant material origin, and processing techniques.
| Species | This compound (% of total alkaloids or µ g/100mg of plant material) | Mesembrine (% of total alkaloids or µ g/100mg of plant material) | Mesembrenone (% of total alkaloids or µ g/100mg of plant material) | Other Notable Alkaloids | Reference |
| Sceletium tortuosum | Present, concentration varies significantly between chemotypes | Major alkaloid in many chemotypes | Present, concentration varies | Δ7-mesembrenone, Epithis compound | [3][4] |
| Sceletium expansum | Present in low concentrations | Present | Present | Epithis compound | [3] |
| Sceletium crassicaule | Present in leaves and stems, absent in roots | Present in leaves, stems, and roots | Major alkaloid in leaves, stems, and roots | Hordenine | [5] |
| Sceletium strictum | Minute relative amounts | Present | Present | 4'-O-demethylmesembrenone or 4'-O-demethylmesembrenol | [3] |
| Sceletium emarcidum | Absent | Absent | Absent | O-demethyl-mesembrenone, O-methyl-joubertiamine | [3] |
| Sceletium exalatum | Absent | Absent | Absent | 4'-O-demethylmesembrenone or O-methyljoubertiamine, 4'-O-demethylmesembrenol or N-demethylmesembrenol | [3] |
| Sceletium rigidum | Absent | Absent | Absent | None detected | [5] |
Note: The term "Present" indicates that the compound was detected, but quantitative data was not uniformly reported across all studies in a comparable format. The percentages and concentrations are indicative and can vary based on the specific chemotype and analytical method used.
Experimental Protocols
Accurate quantification of this compound and other alkaloids in Sceletium species relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[6][7]
Sample Preparation: Alkaloid Extraction
A general procedure for the extraction of alkaloids from Sceletium plant material is as follows:
-
Drying and Grinding: The aerial parts of the Sceletium plant are dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then finely ground to a homogenous powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as sonication, maceration, or Soxhlet extraction. An example protocol involves sonicating 100 mg of the powdered plant material in 10 mL of methanol.[4]
-
Filtration: The extract is filtered to remove solid plant debris.
-
Solvent Evaporation (Optional): The solvent may be evaporated under reduced pressure to concentrate the alkaloid extract.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the separation and quantification of mesembrine-type alkaloids is detailed below.[6][8]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of these alkaloids.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used. A typical mobile phase composition is a mixture of water, acetonitrile, and ammonium hydroxide (B78521) solution.[7]
-
Detection: The alkaloids are typically detected by UV absorbance at a wavelength of 228 nm.[6]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to those of a calibration curve prepared using certified reference standards of this compound, mesembrine, mesembrenone, and other relevant alkaloids. The concentration is typically expressed as µg or mg per gram of dry plant material.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Sceletium species.
Caption: Experimental workflow for Sceletium metabolomics.
Simplified Biosynthetic Pathway of Mesembrine Alkaloids
The complete biosynthetic pathway of mesembrine alkaloids in Sceletium has not been fully elucidated. However, it is understood that the amino acids phenylalanine and tyrosine are the primary precursors. The following diagram presents a simplified overview of the proposed pathway.[9]
Caption: Simplified biosynthesis of mesembrine alkaloids.
Signaling Pathways of Sceletium Alkaloids
The mood-enhancing and anxiolytic effects of Sceletium extracts are primarily attributed to the dual inhibition of the serotonin (B10506) (5-HT) transporter (SERT) and phosphodiesterase-4 (PDE4) by its constituent alkaloids.[10]
Caption: Dual signaling pathways of Sceletium alkaloids.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]
- 6. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Mesembranol versus Citalopram: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Mesembranol, a key alkaloid from the plant Sceletium tortuosum, and citalopram (B1669093), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections detail their mechanisms of action, present available preclinical efficacy and toxicity data, and outline the experimental protocols used to generate this information. This objective comparison is intended to inform further research and drug development in the field of neuropsychopharmacology.
Introduction
The search for novel psychoactive compounds with improved safety profiles is a continuous endeavor in drug development. This compound, a constituent of the medicinal plant Sceletium tortuosum (often sold as the extract Zembrin®), has garnered interest for its potential anxiolytic and antidepressant effects. Citalopram is a widely prescribed antidepressant that serves as a benchmark for evaluating new therapies. The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety. This guide aims to collate and compare the available data to evaluate the therapeutic index of this compound relative to citalopram.
Mechanism of Action
Both this compound and citalopram exert their primary effects on the serotonergic system, albeit with some differences.
Citalopram is a highly selective serotonin reuptake inhibitor (SSRI).[1][2][3][4] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[1][2][4]
This compound , along with other alkaloids from Sceletium tortuosum, also acts as a serotonin reuptake inhibitor.[5] Additionally, some alkaloids in Sceletium tortuosum have been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This dual mechanism of action may contribute to its unique pharmacological profile.
Signaling Pathway Diagrams
Quantitative Data Presentation
The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following tables summarize the available preclinical data for this compound and citalopram. A direct calculation of the therapeutic index for this compound is not possible due to the lack of specific LD50 and ED50 values for the isolated compound in rodent models.
Table 1: Efficacy Data (ED50)
| Compound | Test Model | Species | Route of Administration | Effective Dose (ED50) | Reference |
| This compound | Light-Dark Transition Test (Anxiolytic-like effect) | Zebrafish Larvae | Immersion | Not Determined (Qualitatively greater effect than other alkaloids) | [5] |
| Zembrin® Extract | Light-Dark Transition Test (Anxiolytic-like effect) | Zebrafish Larvae | Immersion | 12.5 µg/mL (Most effective concentration) | [8] |
| Citalopram | Forced Swim Test (Antidepressant-like effect) | Mouse | Intraperitoneal | ~10-15 mg/kg | [1][4] |
| Citalopram | Elevated Plus Maze (Anxiolytic-like effect) | Mouse | Intraperitoneal | ~10-30 mg/kg (Dose-dependent effects) | [3] |
Table 2: Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 / MLD / NOAEL | Reference |
| This compound | - | - | Data Not Available | - |
| Zembrin® Extract | Rat | Oral (14-day study) | NOAEL: 5000 mg/kg/day | [9][10] |
| Citalopram | Mouse | Intraperitoneal | 179 mg/kg | [11] |
| Citalopram | Rat | Intraperitoneal | MLD: 102 mg/kg | [12] |
Note: The lack of specific LD50 and ED50 values for isolated this compound in rodent models prevents a direct quantitative comparison of its therapeutic index with that of citalopram. The data for Zembrin® extract suggests a wide margin of safety.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Acute Oral Toxicity (LD50) - OECD Guideline 420/423/425
This protocol outlines the general principles for determining the LD50 of a substance.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animals: Typically, young adult rats or mice of a single sex (usually females) are used.
Procedure:
-
Dose Selection: A sighting study is often conducted with a small number of animals to determine the approximate range of lethal doses. Based on this, a series of dose levels are selected.
-
Administration: The test substance is administered orally by gavage in a single dose. Animals are fasted before dosing.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Data Analysis: The LD50 is calculated using statistical methods such as probit analysis, which relates the percentage of animals that died at each dose level to the dose.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of a test compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatization: Animals are habituated to the testing room before the experiment.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for antidepressant efficacy.
Objective: To evaluate the antidepressant-like effects of a test compound.
Apparatus: A cylindrical tank filled with water.
Procedure:
-
Pre-test Session: On the first day, animals are placed in the water tank for a 15-minute pre-swim session.
-
Drug Administration: The test compound or vehicle is administered at specific time points before the test session.
-
Test Session: 24 hours after the pre-test, animals are placed back in the water tank for a 5-minute test session.
-
Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Conclusion
Based on the currently available data, a direct quantitative comparison of the therapeutic index of this compound and citalopram is not feasible. While citalopram has a well-defined, albeit relatively narrow, therapeutic index based on extensive preclinical and clinical data, the specific toxicity and efficacy of isolated this compound have not been sufficiently characterized in standard rodent models.
However, the existing evidence for the Sceletium tortuosum extract Zembrin®, which contains this compound as a key active alkaloid, suggests a very favorable safety profile, with a high NOAEL in rats. Qualitative studies in zebrafish also indicate that this compound possesses significant anxiolytic-like activity.
For drug development professionals, these findings suggest that this compound and related compounds from Sceletium tortuosum are promising candidates for further investigation. Future research should prioritize the determination of the ED50 and LD50 of isolated this compound in rodent models of anxiety and depression to enable a direct calculation of its therapeutic index and a more robust comparison with established drugs like citalopram. Such data will be crucial for assessing its potential as a safer alternative for the treatment of mood and anxiety disorders.
References
- 1. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical doses of citalopram or reboxetine differentially modulate passive and active behaviors of female Wistar rats with high or low immobility time in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A toxicological safety assessment of a standardized extract of Sceletium tortuosum (Zembrin®) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Mechanisms of high-dose citalopram-induced death in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the SERT-ain Potential: A Comparative Docking Study of Mesembranol and Other Ligands with the Serotonin Transporter
A deep dive into the in silico and in vitro binding characteristics of Mesembranol and other key ligands targeting the serotonin (B10506) transporter (SERT), providing valuable insights for researchers and drug development professionals.
The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft and thereby regulating serotonergic neurotransmission. Its inhibition is a primary mechanism for many antidepressant medications. This guide offers a comparative analysis of the binding of this compound, a key alkaloid from the medicinal plant Sceletium tortuosum, with other endogenous and synthetic ligands to SERT, supported by available docking scores and experimental binding affinity data.
Comparative Analysis of Ligand Binding to SERT
The interaction of various ligands with the serotonin transporter (SERT) has been investigated through both computational docking studies and experimental binding assays. While direct comparative docking studies for all listed ligands are not available in a single report, a compilation of existing data provides a valuable comparative landscape.
This compound, an alkaloid from Sceletium tortuosum, has been shown in silico to have a strong binding affinity for the serotonin receptor, with a docking score of -8.791 kcal/mol.[1] It is important to note that this study specified the target as a serotonin receptor, which is often used as a proxy or in conjunction with the serotonin transporter in such research. Other major alkaloids from the same plant, including Mesembrine, Mesembrenone, and Mesembrenol, have demonstrated significant SERT inhibition with experimentally determined Ki values of 1.4 nM, 27 nM, and 63 nM, respectively.[2] Mesembrine, in particular, exhibits a high potency, greater than that of the well-known selective serotonin reuptake inhibitor (SSRI) fluoxetine.[3]
For context, a selection of commonly prescribed SSRIs and the endogenous ligand, Serotonin, are included in the comparison. These compounds exhibit a range of binding affinities for SERT, highlighting the diverse chemical space of SERT inhibitors.
| Ligand | Data Type | Value | Notes |
| This compound | Docking Score (ΔG) | -8.791 kcal/mol | In silico prediction of binding energy with a serotonin receptor.[1] |
| Mesembrine | Binding Affinity (Ki) | 1.4 nM | A potent SERT inhibitor.[2][3] |
| Mesembrenone | Binding Affinity (Ki) | 27 nM | Lower potency compared to Mesembrine.[2][3] |
| Mesembrenol | Binding Affinity (Ki) | 63 nM | Significantly less potent than Mesembrine.[2] |
| Serotonin (5-HT) | Docking Score (ΔG) | -6.8 kcal/mol | The endogenous ligand for SERT.[4] |
| Citalopram | Docking Score (ΔG) | -8.9 kcal/mol | A commonly used SSRI.[4] |
| Fluoxetine | Binding Affinity (Ki) | >1.4 nM | A widely prescribed SSRI.[3] |
| Paroxetine | Binding Affinity (Ki) | High | A potent SSRI with high affinity for SERT.[5] |
| Tianeptine | Docking Score (ΔG) | -9.0 kcal/mol | An atypical antidepressant.[4] |
Table 1: Comparative Binding Data of Selected Ligands to the Serotonin Transporter (SERT). This table summarizes available docking scores (in kcal/mol) and experimental binding affinities (Ki in nM) for this compound and other relevant ligands. Lower docking scores and lower Ki values indicate stronger binding affinity.
Experimental Protocols: Molecular Docking of Ligands to SERT
The following protocol provides a detailed methodology for performing molecular docking studies to investigate the interaction between ligands and the serotonin transporter (SERT). This protocol is a composite of established methods in the field.[1][6][7]
1. Protein Preparation:
-
Receptor Acquisition: The three-dimensional crystal structure of the human serotonin transporter (hSERT) is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared using a molecular modeling software suite (e.g., Schrödinger Maestro, UCSF Chimera). This involves:
-
Removal of water molecules and any co-crystallized ligands or heteroatoms.
-
Addition of polar hydrogen atoms.
-
Assignment of appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4).
-
Energy minimization of the protein structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
Ligand Acquisition: The 2D or 3D structures of the ligands (e.g., this compound, other alkaloids, SSRIs) are obtained from chemical databases (e.g., PubChem) or drawn using a chemical sketcher.
-
Ligand Optimization: The ligands are prepared for docking by:
-
Generating a low-energy 3D conformation.
-
Assigning correct atom types and charges.
-
Defining rotatable bonds to allow for conformational flexibility during docking.
-
3. Binding Site Identification and Grid Generation:
-
Binding Site Prediction: The putative binding site on SERT is identified. This can be based on the location of the co-crystallized ligand in the experimental structure or through pocket detection algorithms. The central substrate binding site (S1) is a common target for inhibitors.
-
Grid Generation: A grid box is defined around the identified binding site. This grid represents the area where the docking algorithm will search for favorable ligand poses. The size and center of the grid are crucial parameters that must be carefully set to encompass the entire binding pocket.
4. Molecular Docking Simulation:
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The docking program employs a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The scoring function considers various energetic terms such as van der Waals interactions, electrostatic interactions, and hydrogen bonding.
-
Pose Selection: The docking simulation typically generates multiple possible binding poses for each ligand. The poses are ranked based on their docking scores. The top-ranked pose is generally considered the most likely binding mode.
5. Analysis of Docking Results:
-
Binding Energy Analysis: The docking scores of different ligands are compared to predict their relative binding affinities for SERT.
-
Interaction Analysis: The top-ranked poses are visually inspected to identify key molecular interactions between the ligand and the protein, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Validation: The docking protocol can be validated by redocking a known ligand into the active site and comparing the predicted pose with the experimentally determined pose. The root-mean-square deviation (RMSD) between the two poses is calculated to assess the accuracy of the docking protocol.
Visualizing the In Silico Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
References
- 1. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesembrine | Sceletium tortuosum Alkaloid [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mesembranol in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Mesembranol, a psychoactive alkaloid found in Sceletium tortuosum, requires careful handling and adherence to specific disposal procedures to mitigate potential hazards and ensure regulatory compliance.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety Considerations
This compound should be treated as a hazardous substance.[1] Before handling, it is imperative to review the complete Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent ingestion, inhalation, or contact with skin and eyes.[1] All handling and preparation of this compound, including the creation of stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Chemical and Physical Properties of this compound
A summary of this compound's key chemical and physical properties is provided in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO₃ | [4] |
| Molar Mass | 291.4 g/mol | [4] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in ethanol (B145695) (0.1-1 mg/ml) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is paramount to ensuring the safety of laboratory personnel and the environment. As a psychoactive compound, it is crucial to render any waste non-retrievable. The following steps outline a general procedure for the disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated PPE, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired solid this compound should be kept in its original or a suitable, sealed container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
2. Inactivation of Psychoactive Properties (Best Practice):
-
For residual amounts of this compound, a common practice for psychoactive substances is to render them unusable.[5] This can be achieved by mixing the solid waste with an inert, non-recyclable material such as cat litter or dirt within the waste container.[5] This step helps prevent diversion and accidental exposure.
-
For liquid waste, consult your EH&S guidelines. Some procedures may involve treatment to degrade the active compound before collection.
3. Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Store the sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[7]
-
Professional chemical waste management services should be used for the final disposal, which typically involves high-temperature incineration to ensure complete destruction.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound (EVT-1537814) [evitachem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H25NO3 | CID 625909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fherehab.com [fherehab.com]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. odu.edu [odu.edu]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Personal protective equipment for handling Mesembranol
This guide provides crucial safety and logistical information for the handling of Mesembranol in a laboratory setting. The following procedures are based on general best practices for handling potent psychoactive compounds and alkaloids in the absence of a specific Safety Data Sheet (SDS) for pure this compound. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any experiment.
Personal Protective Equipment (PPE)
Due to the psychoactive nature of this compound and its classification as an alkaloid, a comprehensive approach to personal protection is essential to prevent accidental exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High Concentrations or Large Quantities |
| Hand Protection | Nitrile or neoprene gloves.[1] | Double gloving with nitrile or neoprene gloves. |
| Eye/Face Protection | Tightly fitting safety goggles (EN 166 compliant).[2] | Face shield in addition to safety goggles.[2] |
| Respiratory Protection | A certified (particle) filtering half mask or a half mask with appropriate filters.[2] | Full-face respirator with appropriate cartridges for organic vapors and particulates. |
| Body Protection | Long-sleeved lab coat. | Chemical-resistant disposable overalls.[1] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Chemical-resistant boots.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Before handling this compound, ensure a designated area, preferably within a fume hood, is prepared.
-
All necessary equipment, including weighing tools, glassware, and waste containers, should be readily accessible within the designated area to minimize movement.
-
Verify that all PPE is in good condition and fits correctly.
-
-
Handling and Experimentation:
-
All manipulations of solid or concentrated this compound that could generate dust or aerosols must be performed in a certified chemical fume hood.
-
Use dedicated laboratory equipment for handling this compound to prevent cross-contamination.
-
Avoid direct contact with the skin, eyes, and clothing.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Disposal of chemical waste must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of psychoactive alkaloids. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using an appropriate absorbent material. All cleanup materials must be treated as hazardous waste. Notify your supervisor and EHS department immediately.
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
